Oxysophocarpine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H22N2O2 |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
(1R,2R,9S,17S)-13-oxido-7-aza-13-azoniatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one |
InChI |
InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17?/m0/s1 |
InChI Key |
QMGGMESMCJCABO-LHDUFFHYSA-N |
SMILES |
C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |
Isomeric SMILES |
C1C[C@H]2CN3[C@H](CC=CC3=O)[C@@H]4[C@H]2[N+](C1)(CCC4)[O-] |
Canonical SMILES |
C1CC2CN3C(CC=CC3=O)C4C2[N+](C1)(CCC4)[O-] |
Pictograms |
Irritant |
Synonyms |
oxysophocarpine sophocarpidine |
Origin of Product |
United States |
Foundational & Exploratory
What is the chemical structure of Oxysophocarpine?
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine, a quinolizidine alkaloid predominantly isolated from plants of the Sophora genus, has garnered significant scientific interest due to its diverse and potent pharmacological activities. This technical guide provides a detailed overview of the chemical structure, spectroscopic properties, and key biological functions of this compound. It is intended to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering in-depth information on its mechanism of action, supported by quantitative data and detailed experimental protocols. The guide also includes visualizations of relevant signaling pathways to facilitate a deeper understanding of its molecular interactions.
Chemical Structure and Properties
This compound is characterized by a tetracyclic quinolizidine core structure. Its chemical identity is well-established through various analytical techniques.
| Identifier | Value |
| IUPAC Name | (4R,7aS,13aR,13bR,13cS)-2,3,6,7,7a,8,13,13a,13b,13c-decahydro-1H,5H,10H-dipyrido[2,1-f:3',2',1'-ij][1][2]naphthyridin-10-one, 4-oxide[1] |
| Molecular Formula | C₁₅H₂₂N₂O₂[1][3][4] |
| Molecular Weight | 262.35 g/mol [3][4] |
| CAS Number | 26904-64-3[1] |
| SMILES | C1CC2CN3C(CC=CC3=O)C4C2--INVALID-LINK--(CCC4)[O-] |
| InChI | InChI=1S/C15H22N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h1,7,11-13,15H,2-6,8-10H2/t11-,12+,13+,15-,17+/m0/s1[1][3] |
Image of the chemical structure of this compound:
Spectroscopic Data
The structural elucidation of this compound is supported by various spectroscopic methods.
Mass Spectrometry
Liquid chromatography coupled with electrospray ionization mass spectrometry (LC/ESI-MS) is a common technique for the analysis of this compound. In positive ion mode, this compound is typically detected as its protonated molecule [M+H]⁺.
| Ion | m/z |
| [M+H]⁺ | 263 |
NMR Spectroscopy
Predicted ¹³C-NMR Chemical Shifts (H₂O, 101 MHz)
| Chemical Shift (ppm) |
| 168.1 |
| 147.2 |
| 124.7 |
| 71.8 |
| 69.9 |
| 60.5 |
| 59.9 |
| 53.0 |
| 37.1 |
| 31.0 |
| 28.5 |
| 26.1 |
| 22.0 |
| 20.8 |
| 18.7 |
Note: This is a predicted spectrum and may differ from experimental values.
Infrared (IR) Spectroscopy
Specific experimental FT-IR spectral data for this compound is not widely published. However, based on its chemical structure, the IR spectrum is expected to show characteristic absorption bands corresponding to its functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| C=O (amide) | 1650-1600 |
| C=C (alkene) | 1680-1620 |
| N-O (amine oxide) | 970-950 |
| C-N | 1350-1000 |
| C-H (sp² and sp³) | 3100-2850 |
Pharmacological Activities and Mechanisms of Action
This compound exhibits a broad spectrum of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer activities.
Neuroprotective Effects
This compound has demonstrated significant neuroprotective properties in various models of neuronal injury.[2][5][6][7] A key mechanism underlying this effect is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[8] This pathway is a critical cellular defense mechanism against oxidative stress.
Anti-inflammatory Effects
This compound exerts potent anti-inflammatory effects by modulating various inflammatory mediators. Studies have shown that it can inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). The mechanism often involves the inhibition of key signaling pathways like the Toll-like receptor 2 (TLR2)/Myeloid differentiation primary response 88 (MyD88)/Src/Extracellular signal-regulated kinase 1/2 (ERK1/2) pathway.
Anticancer Activity
This compound has demonstrated cytotoxic effects against various cancer cell lines. The precise mechanisms are under investigation but are thought to involve the induction of apoptosis and inhibition of cell proliferation.
Table of IC₅₀ Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) |
| HTB-26 | Breast Cancer | 10 - 50[3] |
| PC-3 | Pancreatic Cancer | 10 - 50[3] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50[3] |
| HCT116 | Colorectal Carcinoma | ~22.4[3] |
Experimental Protocols
Isolation of this compound from Sophora flavescens
This protocol outlines a general method for the extraction and isolation of alkaloids, including this compound, from the roots of Sophora flavescens.
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The Anticonvulsant and Neuroprotective Effects of this compound on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Neuroprotective effects of this compound on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Natural Sources, Extraction, and Analysis of Oxysophocarpine from Sophora flavescens
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of oxysophocarpine, a quinolizidine alkaloid with significant pharmacological potential. It details its primary natural source, Sophora flavescens, established methodologies for its extraction and purification, and its interaction with key biological signaling pathways.
Natural Sources of this compound
This compound is a tetracyclic matrine-type alkaloid predominantly found in the plants of the Sophora genus.[1] The most significant and commercially utilized source is the dried root of Sophora flavescens Ait., a leguminous plant used for centuries in traditional Chinese medicine.[2][3] this compound is also present in other species such as Sophora alopecuroides.[4]
The concentration of this compound is highest in the roots of the plant.[5][6] Quantitative analysis of various batches of Sophora flavescens root extract has shown that the this compound content typically ranges from 1.30% to 2.59%.[7][8]
Table 1: this compound Content in Sophora flavescens Root
| Component | Plant Part | Reported Content (% w/w) | Reference |
|---|---|---|---|
| This compound | Root | 1.30% - 2.59% | [7][8] |
| Matrine | Root | 0.97% - 4.33% | [7][8] |
| Oxymatrine | Root | 3.87% - 11.1% |[7][8] |
Extraction Methodologies
The extraction of this compound from Sophora flavescens root material leverages modern techniques to improve efficiency and yield compared to traditional methods. Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) are two prominent and effective methods.[9][10]
Microwave-Assisted Extraction (MAE)
MAE utilizes microwave energy to rapidly heat the solvent and plant material, which accelerates the desorption and dissolution of target compounds from the plant matrix, leading to shorter extraction times and reduced solvent consumption.[9][11]
Experimental Protocol: Microwave-Assisted Extraction
-
Preparation of Plant Material: Dry the roots of Sophora flavescens at 60°C until a constant weight is achieved. Grind the dried roots into a fine powder (e.g., 40-60 mesh) to increase the surface area for extraction.
-
Solvent Selection: Prepare a 60% (v/v) aqueous ethanol solution.[9][12]
-
Extraction Parameters:
-
Microwave Irradiation:
-
Post-Extraction Processing:
-
After extraction, allow the vessel to cool to room temperature.
-
Filter the mixture (e.g., using Whatman No. 1 filter paper) to separate the extract from the solid plant residue.
-
Collect the filtrate (crude extract) for subsequent purification and analysis. Under these optimal conditions, the yield of the related alkaloid oxymatrine has been reported as 14.37 mg/g.[9][12]
-
Ultrasound-Assisted Extraction (UAE)
UAE employs acoustic cavitation to disrupt plant cell walls, enhancing solvent penetration and facilitating the release of intracellular contents. This method is known for its high efficiency, reduced processing time, and lower temperature requirements, which helps to prevent the degradation of thermolabile compounds.[10][13]
Experimental Protocol: Ultrasound-Assisted Extraction
-
Preparation of Plant Material: Prepare dried, powdered Sophora flavescens root as described for MAE.
-
Solvent Selection: Prepare an 80% (v/v) aqueous methanol or ethanol solution.[10][14][15]
-
Extraction Parameters:
-
Ultrasonic Treatment:
-
Post-Extraction Processing:
-
Filter the mixture to separate the crude extract from the solid residue.
-
Collect the filtrate for further processing.
-
Table 2: Comparison of Optimized Extraction Parameters for Alkaloids and Flavonoids from Sophora flavescens
| Parameter | Microwave-Assisted Extraction (MAE) for Oxymatrine | Ultrasound-Assisted Extraction (UAE) for Flavonoids |
|---|---|---|
| Solvent | 60% Ethanol | 80% Methanol |
| Liquid-to-Solid Ratio | 20:1 (mL/g) | 26:1 (mL/g) |
| Temperature | 50°C | 80°C |
| Time | 10 minutes | 30 minutes |
| Power/Frequency | 500 W | (Typically 20-40 kHz, power varies) |
| Reference |[9][12] |[10][14][15] |
Purification and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for both the quantification and preparative purification of this compound from the crude extract.[8][16]
General Workflow for this compound Isolation
The overall process involves a series of steps from raw plant material to a purified compound suitable for research and development.
Experimental Protocol: Quantification by Analytical HPLC
-
Standard Preparation: Prepare a stock solution of purified this compound standard at a known concentration (e.g., 1 mg/mL) in methanol. Create a series of calibration standards by serial dilution (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dilute the crude extract with the mobile phase to a concentration within the calibration range. Filter the sample through a 0.22 µm syringe filter before injection.[17]
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[16]
-
Mobile Phase: A mixture of methanol and a buffer (e.g., phosphate buffer). The exact ratio should be optimized to achieve good separation.[18]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10-20 µL.
-
-
Analysis: Inject the standards and samples. Construct a calibration curve by plotting the peak area against the concentration of the standards. Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.
Experimental Protocol: Purification by Preparative HPLC
-
Sample Preparation: Concentrate the crude extract using a rotary evaporator to remove the extraction solvent. Re-dissolve the residue in a small volume of the mobile phase.
-
Preparative HPLC Conditions:
-
Column: A larger-diameter C18 reverse-phase preparative column.[19]
-
Mobile Phase: Use an isocratic or gradient elution with solvents like acetonitrile/water or methanol/water to separate this compound from other alkaloids and impurities.
-
Flow Rate: Adjusted based on the column dimensions (typically higher than analytical scale).
-
Loading: Inject a larger volume of the concentrated extract.
-
-
Fraction Collection: Collect the eluent in fractions as the peaks are detected by the UV detector. Combine the fractions corresponding to the this compound peak.
-
Post-Purification: Evaporate the solvent from the collected fractions to obtain the purified this compound. Confirm the purity using analytical HPLC.
Biological Activity and Signaling Pathways
This compound exhibits a range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-viral effects.[3][5][20][21] These effects are mediated through its modulation of several key intracellular signaling pathways.
Inhibition of Pro-Inflammatory MAPK Signaling
This compound exerts neuroprotective and anti-inflammatory effects by down-regulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[2][20] In response to inflammatory stimuli like ischemia, the MAPK cascades (ERK, JNK, and p38) are activated, leading to the production of pro-inflammatory cytokines such as TNF-α and IL-1β.[20] this compound inhibits the phosphorylation of ERK, JNK, and p38, thereby suppressing the downstream expression of these inflammatory mediators.[2][4][20]
Activation of the Nrf2/HO-1 Antioxidant Pathway
This compound protects cells from oxidative stress by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[5][22] Under normal conditions, Nrf2 is sequestered in the cytoplasm. In the presence of this compound, Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE).[3] This initiates the transcription of antioxidant enzymes, most notably HO-1, which helps to neutralize reactive oxygen species (ROS) and inhibit apoptosis.[5][22]
Furthermore, studies have shown that this compound can inhibit inflammation by blocking the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling pathway and the TLR2/MyD88/Src/ERK1/2 pathway.[21][23] This broad range of activity on key cellular pathways underscores its potential as a multi-target therapeutic agent.
References
- 1. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 2. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound inhibits lung injury induced by respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. [Study on quality standard of Sophora flavescens root extract] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. wlv.openrepository.com [wlv.openrepository.com]
- 12. researchgate.net [researchgate.net]
- 13. Efficient and Selective Extraction of Prenylated Flavonoids from Sophora flavescens Using Ultrasound-Assisted Hydrophobic Ionic Liquid and Characterization of Extraction Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous Optimization for Ultrasound-Assisted Extraction and Antioxidant Activity of Flavonoids from Sophora flavescens Using Response Surface Methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pKa determination of this compound by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preparative HPLC method for the purification of sulforaphane and sulforaphane nitrile from Brassica oleracea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
The Biosynthesis of Oxysophocarpine and Other Quinolizidine Alkaloids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biosynthesis of quinolizidine alkaloids (QAs), with a particular focus on the pharmacologically significant compound, oxysophocarpine. This document details the enzymatic steps, presents quantitative data, outlines experimental protocols, and provides visual representations of the key pathways and workflows.
Introduction to Quinolizidine Alkaloids
Quinolizidine alkaloids are a diverse group of nitrogen-containing secondary metabolites predominantly found in plants of the Leguminosae family, particularly in genera such as Lupinus and Sophora.[1][2] These compounds are derived from the amino acid L-lysine and are known for their wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer properties.[3][4] this compound, a tetracyclic matrine-type quinolizidine alkaloid found in Sophora flavescens and other related species, has garnered significant interest for its therapeutic potential.[3][5] Understanding its biosynthetic pathway is crucial for metabolic engineering efforts aimed at enhancing its production.
The Core Biosynthetic Pathway of Quinolizidine Alkaloids
The biosynthesis of quinolizidine alkaloids originates from L-lysine and proceeds through a series of enzymatic reactions, primarily occurring in the chloroplasts of leaf tissues.[6] The core pathway leads to the formation of key intermediates like lupanine, which can be further modified to produce a wide array of QA derivatives, including this compound.
The initial steps of the pathway are well-established:
-
Decarboxylation of L-Lysine: The biosynthesis is initiated by the decarboxylation of L-lysine to form cadaverine. This reaction is catalyzed by the enzyme lysine decarboxylase (LDC) .[2][7]
-
Oxidative Deamination of Cadaverine: Cadaverine is then oxidatively deaminated by a copper amine oxidase (CAO) to produce 5-aminopentanal.[7][8]
-
Cyclization to Δ¹-piperideine: 5-aminopentanal spontaneously cyclizes to form the Schiff base, Δ¹-piperideine .[7] This molecule serves as a crucial building block for the construction of the quinolizidine skeleton.
-
Formation of Tetracyclic Structures: Through a series of condensation and cyclization reactions that are not yet fully elucidated, three molecules of Δ¹-piperideine are thought to combine to form the tetracyclic quinolizidine core, leading to intermediates like sparteine and lupanine. Lupanine is considered a central precursor for many other QAs.[9][10]
Proposed Biosynthesis Pathway of this compound
While the complete enzymatic pathway to this compound has not been fully elucidated, based on its chemical structure and the known transformations of other matrine-type alkaloids, a putative pathway from lupanine can be proposed. This pathway likely involves a series of oxidation and rearrangement reactions.
dot
Caption: Proposed Biosynthesis Pathway of this compound.
The proposed steps are:
-
Oxidation of Lupanine: Lupanine likely undergoes an oxidation reaction to form sophocarpine. This step is catalyzed by a putative oxidase.
-
N-Oxidation of Sophocarpine: Sophocarpine is then likely converted to this compound through an N-oxidation reaction, catalyzed by a putative N-oxidase. Biomimetic studies have shown that N-oxides are common derivatives of matrine-type alkaloids.[11]
Quantitative Data on Biosynthetic Enzymes
Quantitative analysis of the enzymes involved in QA biosynthesis is essential for understanding the regulation of the pathway and for developing strategies for metabolic engineering. The following table summarizes available kinetic data for lysine/ornithine decarboxylase (L/ODC) from Lupinus angustifolius.
| Enzyme | Substrate | Km (mM) | Vmax (pkat/mg protein) | Optimal pH | Source |
| La-L/ODC | L-Lysine | 0.26 ± 0.03 | 15.3 ± 0.4 | 8.5 | [2] |
| La-L/ODC | L-Ornithine | 0.12 ± 0.01 | 10.2 ± 0.2 | 8.5 | [2] |
La-L/ODC: Lysine/ornithine decarboxylase from Lupinus angustifolius
Experimental Protocols
Extraction and Quantification of Quinolizidine Alkaloids from Sophora flavescens
This protocol describes a general method for the extraction and analysis of QAs using Capillary Electrophoresis (CE).
Materials:
-
Dried and powdered plant material (Sophora flavescens roots)
-
Methanol
-
0.1 M Hydrochloric acid
-
Sodium borate buffer (60 mmol L⁻¹, pH 8.5)
-
Internal standard (e.g., jatrorrhizine)
-
Uncoated fused-silica capillary (e.g., 65 cm x 75 µm i.d.)
-
Capillary Electrophoresis system with UV detector
Procedure:
-
Extraction: a. Weigh approximately 1.0 g of the powdered plant material. b. Add 20 mL of methanol and sonicate for 30 minutes. c. Filter the extract and repeat the extraction process twice with fresh methanol. d. Combine the filtrates and evaporate to dryness under reduced pressure. e. Dissolve the residue in 10 mL of 0.1 M HCl.
-
Sample Preparation for CE: a. Take an aliquot of the acidic extract and adjust the pH to ~8.5 with 1 M NaOH. b. Add the internal standard to a known concentration. c. Filter the sample through a 0.45 µm syringe filter before injection.
-
Capillary Electrophoresis Analysis: a. Capillary Conditioning: Rinse the capillary sequentially with 1 M NaOH (10 min), water (10 min), and running buffer (15 min). b. Separation Conditions:
- Running Buffer: 60 mmol L⁻¹ sodium borate, pH 8.5.
- Applied Voltage: 12 kV.
- Capillary Temperature: 25 °C.
- Detection Wavelength: 204 nm. c. Injection: Inject the sample using hydrodynamic or electrokinetic injection. d. Data Analysis: Identify and quantify the alkaloids based on their migration times and peak areas relative to the internal standard.[12]
dot
Caption: Workflow for QA Extraction and Analysis.
Enzyme Assay for Tigloyl-CoA:13-hydroxylupanine O-tigloyltransferase
This protocol provides a method to assay the activity of an acyltransferase involved in the modification of the lupanine skeleton.
Materials:
-
Crude enzyme extract from young seedlings of a QA-producing plant (e.g., Lupinus albus)
-
13α-hydroxylupanine (substrate)
-
[¹⁴C]-Tigloyl-CoA (labeled acyl donor)
-
Phosphate buffer (pH 7.5)
-
Dithioerythritol (DTE)
-
Ethyl acetate
-
Scintillation cocktail
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Developing solvent (e.g., chloroform:methanol:ammonia, 85:14:1)
Procedure:
-
Enzyme Extraction: a. Homogenize fresh plant material in cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.5, containing 10 mM DTE). b. Centrifuge the homogenate at 20,000 x g for 20 min at 4 °C. c. Use the supernatant as the crude enzyme extract.
-
Enzyme Assay: a. The standard assay mixture (total volume 100 µL) contains:
- 100 mM Phosphate buffer, pH 7.5
- 1 mM DTE
- 0.2 mM 13α-hydroxylupanine
- 50 µM [¹⁴C]-Tigloyl-CoA (approx. 10,000 dpm)
- 50 µL of crude enzyme extract b. Incubate the reaction mixture at 30 °C for 30 minutes. c. Stop the reaction by adding 1 mL of 0.5 M Na₂CO₃.
-
Product Extraction and Quantification: a. Extract the radioactive product (13α-tigloyloxylupanine) with 2 mL of ethyl acetate. b. Vortex and centrifuge to separate the phases. c. Transfer an aliquot of the organic phase to a scintillation vial, evaporate the solvent, add scintillation cocktail, and measure radioactivity using a scintillation counter.
-
Product Identification (TLC): a. Spot an aliquot of the organic phase onto a TLC plate alongside an authentic standard of 13α-tigloyloxylupanine. b. Develop the TLC plate in the appropriate solvent system. c. Visualize the radioactive product by autoradiography or by scraping and counting the radioactivity of the corresponding spot.[13]
Conclusion
The biosynthesis of quinolizidine alkaloids, including the medicinally important this compound, is a complex process originating from L-lysine. While the core pathway is relatively well-understood, the specific enzymatic steps leading to the vast diversity of QA structures, particularly the matrine-type alkaloids, are still under investigation. This guide provides a comprehensive overview of the current knowledge, including a putative pathway for this compound biosynthesis, quantitative enzymatic data, and detailed experimental protocols. Further research, particularly the identification and characterization of the putative oxidases and N-oxidases, will be critical for the complete elucidation of this important metabolic pathway and for enabling the biotechnological production of these valuable compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Lysine Decarboxylase Catalyzes the First Step of Quinolizidine Alkaloid Biosynthesis and Coevolved with Alkaloid Production in Leguminosae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro anti-tumour activities of quinolizidine alkaloids derived from Sophora flavescens Ait - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 5. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Unraveling the Biosynthesis of Quinolizidine Alkaloids Using the Genetic and Chemical Diversity of Mexican Lupins [mdpi.com]
- 7. Quinolizidine alkaloid biosynthesis: recent advances and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Insights into polyamine metabolism: homospermidine is double-oxidized in two discrete steps by a single copper-containing amine oxidase in pyrrolizidine alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quinolizidine Alkaloid Biosynthesis in Lupins and Prospects for Grain Quality Improvement - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Accumulation of quinolizidine alkaloids in plants and cell suspension cultures: genera lupinus, cytisus, baptisia, genista, laburnum, and sophora - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. [A new lupin alkaloid, (-)-leontalbinine N-oxide, in Sophora flavescens var. angustifolia seeds and its synthesis by biomimetic transformation from (+)-matrine N-oxide] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Determination of quinolizidine alkaloids in Sophora flavescens and its preparation using capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Enzymatic synthesis of quinolizidine alkaloid esters: a tigloyl-CoA: 13-hydroxylupanine O-tigloyltransferase from Lupinus albus L - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxysophocarpine: A Multifaceted Alkaloid Targeting Key Oncogenic Pathways
A Technical Guide to the Mechanism of Action in Cancer Cells
Audience: Researchers, scientists, and drug development professionals.
Abstract: Oxysophocarpine (OSC), a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated significant anti-tumor activity across a range of cancer types. This document provides a comprehensive technical overview of the molecular mechanisms through which OSC exerts its effects on cancer cells. It consolidates findings from preclinical studies, focusing on the modulation of critical signaling pathways, induction of apoptosis, cell cycle arrest, and inhibition of metastasis. Detailed experimental protocols, quantitative data, and visual representations of the underlying pathways are presented to support further research and development of OSC as a potential therapeutic agent.
Core Mechanisms of Action
This compound combats cancer through a multi-pronged approach, primarily by:
-
Inhibiting Proliferation and Inducing Cell Cycle Arrest: OSC has been shown to significantly reduce the viability and proliferative capacity of cancer cells.[1] This is often associated with an arrest of the cell cycle, preventing cancer cells from progressing through the phases of division.[1][2]
-
Promoting Apoptosis: A key mechanism of OSC's anti-cancer effect is the induction of programmed cell death, or apoptosis.[1][3][4] This is evidenced by increased activity of executioner caspases, such as caspase-3.[1]
-
Suppressing Metastasis and Angiogenesis: OSC hinders the ability of cancer cells to migrate, invade surrounding tissues, and form new blood vessels (angiogenesis), which are crucial steps in tumor metastasis.[1][2][3][4]
-
Modulating Key Signaling Pathways: OSC's cellular effects are underpinned by its ability to interfere with specific intracellular signaling cascades that are often dysregulated in cancer.
Impact on Cellular Signaling Pathways
Nrf2/HO-1 Signaling Axis in Oral Squamous Cell Carcinoma (OSCC)
In OSCC, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is often associated with chemoresistance and tumor progression, is a primary target of OSC.[1][2]
-
Mechanism: OSC reduces the expression of both Nrf2 and its downstream target, heme oxygenase 1 (HO-1).[1][2] The inactivation of this pathway is a key mechanism behind OSC's ability to reduce the aggressive phenotype of OSCC cells.[1][2] In vivo studies have confirmed that OSC treatment leads to decreased levels of Nrf2 and HO-1 in tumor tissues, along with other markers of proliferation and metastasis.[1]
Caption: OSC inhibits the Nrf2/HO-1 pathway in OSCC.
IL-6/JAK2/STAT3 Signaling in Hepatocellular Carcinoma (HCC)
In HCC, OSC has been found to modulate the tumor microenvironment by targeting the IL-6/JAK2/STAT3 pathway, which plays a role in immune evasion.[3][4]
-
Mechanism: OSC downregulates the IL-6-mediated JAK2/STAT3 signaling cascade. This, in turn, decreases the expression of Fibrinogen-like protein 1 (FGL1), a ligand for the immune checkpoint receptor LAG-3. By reducing FGL1 expression, OSC sensitizes HCC cells to anti-LAG-3 immunotherapy, enhancing the cytotoxic function of CD8+ T cells against the tumor.[3][4]
Caption: OSC sensitizes HCC to immunotherapy via the JAK2/STAT3 pathway.
KIT/PI3K Signaling Pathway
While primarily investigated in the context of acute lung injury, the KIT/PI3K pathway is a crucial survival pathway in many cancers.[5][6][7] OSC has been shown to regulate this pathway, suggesting a potential mechanism for its pro-apoptotic effects in cancer, possibly through differential regulation depending on the cellular context.[5][6][7]
-
Mechanism: In non-cancerous lung epithelial cells, OSC upregulates the expression of KIT, PI3K, and the anti-apoptotic protein Bcl-2, thereby protecting the cells from apoptosis.[5][6][7] In cancer cells, where this pathway is often hyperactive, the inhibitory effects of related alkaloids on the PI3K/AKT axis suggest that OSC might act to downregulate this pro-survival signaling, tipping the balance towards apoptosis.[8][9]
Caption: OSC's potential role in regulating the KIT/PI3K survival pathway.
Quantitative Analysis of In Vitro Effects
The following tables summarize the quantitative data from key studies, demonstrating the dose-dependent effects of this compound on cancer cells.
| Table 1: Effect of this compound on HCC Cell Proliferation and Apoptosis | |||
| Cell Line | Treatment | Duration | Effect |
| HepG2 & Hepa1-6 | 5, 10, and 20 µmol/L OSC | 24, 48, and 72 hours | Dose- and time-dependent inhibition of proliferation.[3] |
| HepG2 & Hepa1-6 | Not specified | Not specified | Increased apoptosis.[3][4] |
| Table 2: Effect of this compound on OSCC Cellular Processes | |
| Cell Lines | Treatment |
| SCC-9 & SCC-15 | 5 µM OSC for 24 hours |
| Observed Effects | |
| Cell Viability | Significantly inhibited.[1] |
| Proliferation (EdU staining) | Reduction in proliferative cells.[1] |
| Colony Formation | Substantial reduction in colonies.[1] |
| Apoptosis (Flow Cytometry) | Increased number of apoptotic cells.[1] |
| Caspase-3 Activity | Significantly increased.[1] |
| Table 3: Effect of this compound on Apoptosis in Lung Epithelial Cells (for context) | |||
| Cell Line | Condition | Apoptotic Cells (%) | Reference |
| BEAS-2B | Normal | 0.94% ± 0.04% | [7] |
| BEAS-2B | LPS-induced injury | 4.23% ± 0.05% | [7] |
| BEAS-2B | LPS + 40 µmol/L OSC | 1.15% ± 0.05% | [7] |
| BEAS-2B | LPS + 80 µmol/L OSC | 1.96% ± 0.03% | [7] |
Experimental Protocols
This section details the methodologies employed in the cited research to evaluate the effects of this compound.
Cell Culture and Treatment
-
Cell Lines: Human oral squamous cell carcinoma lines (SCC-9, SCC-15) and hepatocellular carcinoma lines (HepG2, Hepa1-6) are commonly used.[1][3]
-
Culture Conditions: Cells are typically maintained in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere.
-
OSC Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then diluted in culture media to the desired final concentrations for treating the cells.[1][3]
In Vitro Assays
Caption: General experimental workflow for evaluating OSC's anti-cancer effects.
-
Cell Viability/Proliferation Assays:
-
Cell Counting Kit-8 (CCK-8): Cells are seeded in 96-well plates, treated with OSC, and incubated. CCK-8 solution is added, and the absorbance is measured to determine cell viability.[1]
-
5-ethynyl-2'-deoxyuridine (EdU) Staining: This assay measures DNA synthesis. Cells are treated with OSC, incubated with EdU, and then fixed, permeabilized, and stained according to the manufacturer's protocol to visualize proliferating cells.[1]
-
Colony Formation Assay: Cells are seeded at low density, treated with OSC, and allowed to grow for an extended period (e.g., 2 weeks). Colonies are then fixed, stained (e.g., with crystal violet), and counted.[1]
-
-
Apoptosis Assays:
-
Flow Cytometry: Cells are treated with OSC, harvested, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells (Annexin V positive) is quantified using a flow cytometer.[1]
-
Caspase-3 Activity Assay: Cell lysates are prepared from OSC-treated cells, and caspase-3 activity is measured using a colorimetric or fluorometric substrate according to the manufacturer's instructions.[1]
-
-
Migration and Invasion Assays:
-
Wound-Healing Assay: A scratch is made in a confluent monolayer of cells. The cells are then treated with OSC, and the closure of the "wound" is monitored and photographed at different time points to assess cell migration.[1][2]
-
Transwell Assay: To assess invasion, cells are seeded in the upper chamber of a Transwell insert coated with Matrigel. The lower chamber contains a chemoattractant. After incubation with OSC, the number of cells that have invaded through the Matrigel to the lower surface of the membrane is quantified.[1][2]
-
-
Western Blot Analysis:
-
Protocol: Cells are treated with OSC and lysed. Protein concentrations are determined (e.g., by BCA assay). Equal amounts of protein are separated by SDS-PAGE, transferred to a PVDF membrane, and blocked. The membrane is incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, Bcl-2, Bax, p-STAT3), followed by incubation with HRP-conjugated secondary antibodies. Protein bands are visualized using an enhanced chemiluminescence (ECL) system.[1][2]
-
In Vivo Xenograft Models
-
Procedure: Cancer cells (e.g., SCC-9) are subcutaneously or intraperitoneally injected into immunocompromised mice (e.g., nude mice). Once tumors are established, mice are treated with OSC (e.g., via intraperitoneal injection) or a vehicle control. Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised, weighed, and processed for further analysis like Western blotting or immunohistochemistry (IHC).[1][2][10]
Conclusion and Future Directions
This compound demonstrates significant potential as an anti-cancer agent by inhibiting proliferation, inducing apoptosis, and preventing metastasis. Its ability to modulate multiple oncogenic signaling pathways, including the Nrf2/HO-1 and IL-6/JAK2/STAT3 axes, highlights its multifaceted mechanism of action. The sensitization of tumors to immunotherapy further broadens its potential clinical applications.
For drug development professionals, the consistent in vitro and in vivo effects warrant further investigation. Future research should focus on detailed pharmacokinetic and pharmacodynamic studies to optimize dosing and delivery, evaluation in a wider range of cancer models, and exploration of synergistic combinations with existing chemotherapies and immunotherapies. A deeper understanding of its differential effects on cancerous versus non-cancerous cells, particularly concerning the PI3K pathway, will be crucial for developing targeted and safe therapeutic strategies.
References
- 1. karger.com [karger.com]
- 2. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Pharmacological Properties of Oxysophocarpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC) is a quinolizidine alkaloid predominantly extracted from plants of the Sophora genus. Traditionally used in Chinese medicine, OSC has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of the core pharmacological properties of this compound, presenting quantitative data, detailed experimental methodologies, and visualizations of its mechanisms of action to support further research and drug development endeavors.
Core Pharmacological Properties
This compound exhibits a broad spectrum of pharmacological effects, including anti-inflammatory, anti-cancer, antiviral, neuroprotective, and cardioprotective activities. These properties are attributed to its ability to modulate multiple signaling pathways and cellular processes.
Anti-Inflammatory Effects
This compound has demonstrated potent anti-inflammatory effects in various preclinical models. Its mechanism of action primarily involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
Quantitative Data: Anti-Inflammatory Effects
| Model System | Treatment/Dose | Key Findings | Reference |
| Carrageenan-induced paw edema in mice | 20, 40, 80 mg/kg (i.p.) | Significant reduction in paw edema volume. | [1] |
| Xylene-induced ear edema in mice | 20, 40, 80 mg/kg | Significant inhibition of ear swelling. | [2] |
| LPS-stimulated RAW 264.7 macrophages | 50, 100 µg/ml | Suppression of NO, TNF-α, and IL-6 production.[3] | [3] |
| Tuberculosis-infected mice | Not specified | Reduced mortality, inhibited pulmonary Mtb growth, and alleviated lung pathology.[4] | [4] |
Experimental Protocol: Carrageenan-Induced Paw Edema
This model is a standard method to evaluate the anti-inflammatory activity of compounds.
-
Animals: Male Kunming mice (18-22 g) are typically used.
-
Acclimatization: Animals are acclimatized for at least one week with free access to food and water.
-
Grouping: Mice are randomly divided into control, model, positive control (e.g., indomethacin), and this compound treatment groups.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses (e.g., 20, 40, and 80 mg/kg) 30 minutes before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: 0.05 mL of 1% carrageenan solution in saline is injected subcutaneously into the subplantar region of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer at baseline and at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
Data Analysis: The percentage of inhibition of paw edema is calculated for each group relative to the model group.
Signaling Pathways in Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the NF-κB and MAPK pathways, leading to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes.
This compound's inhibition of the NF-κB and MAPK signaling pathways.
Anti-Cancer Effects
This compound has demonstrated anti-proliferative and pro-apoptotic effects in various cancer cell lines. Its mechanisms include the induction of cell cycle arrest and apoptosis, as well as the inhibition of cancer cell migration and invasion.
Quantitative Data: Anti-Cancer Effects
| Cell Line | Cancer Type | IC50 Value | Reference |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but dose-dependent inhibition observed at 5, 10, and 20 µmol/L. | [5] |
| Hepa1-6 | Hepatocellular Carcinoma | Not explicitly stated, but dose-dependent inhibition observed at 5, 10, and 20 µmol/L. | [5] |
| Various | Generic Cancer Cell Lines | 10-50 µM | [6] |
Experimental Protocol: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding: Cancer cells (e.g., HepG2) are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40, 80 µM) and incubated for 24, 48, or 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the control group.
Signaling Pathways in Anti-Cancer Action
This compound's anti-cancer effects are mediated through the modulation of pathways like PI3K/Akt, which are crucial for cell survival and proliferation, and the Nrf2/HO-1 pathway, which is involved in cellular stress responses.
This compound's modulation of PI3K/Akt and Nrf2/HO-1 pathways in cancer cells.
Antiviral Effects
This compound has shown inhibitory activity against several viruses, including Respiratory Syncytial Virus (RSV). Its antiviral mechanism involves the inhibition of viral replication and the modulation of the host's inflammatory response to the infection.
Quantitative Data: Antiviral Effects
| Virus | Cell Line | EC50 Value | Reference |
| Respiratory Syncytial Virus (RSV) | A549 | Not explicitly stated, but OSC was shown to inhibit RSV replication.[7][8] | [7][8] |
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This assay is used to quantify the reduction in viral plaques, which indicates the inhibition of viral replication.
-
Cell Culture: A549 cells are grown to confluence in 6-well plates.
-
Virus Infection: The cell monolayer is infected with RSV at a multiplicity of infection (MOI) that produces a countable number of plaques.
-
Treatment: After a 1-hour adsorption period, the virus inoculum is removed, and the cells are overlaid with medium containing 0.5% methylcellulose and various concentrations of this compound.
-
Incubation: The plates are incubated for 4-5 days at 37°C in a CO₂ incubator to allow for plaque formation.
-
Plaque Staining: The overlay is removed, and the cells are fixed and stained with a solution such as crystal violet.
-
Plaque Counting: The number of plaques in each well is counted.
-
Data Analysis: The EC50 value, the concentration of the compound that reduces the number of plaques by 50%, is calculated.
Neuroprotective Effects
This compound has demonstrated neuroprotective properties in models of neuronal injury and neuroinflammation. It can attenuate neuronal apoptosis and reduce the production of inflammatory mediators in the central nervous system.
Quantitative Data: Neuroprotective Effects
| Model System | Treatment/Dose | Key Findings | Reference |
| Oxygen-glucose deprivation/reperfusion (OGD/R) in hippocampal neurons | 0.8, 2, 5 µmol/L | Attenuated neuronal damage, increased cell viability, and decreased LDH release.[9] | [9] |
| Pilocarpine-induced convulsions in mice | 40, 80 mg/kg | Delayed the onset of convulsions and reduced mortality. | [10] |
Experimental Protocol: TUNEL Assay for Apoptosis
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is a method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis.
-
Cell/Tissue Preparation: Cells are grown on coverslips or tissue sections are prepared on slides.
-
Fixation and Permeabilization: Samples are fixed with 4% paraformaldehyde and then permeabilized with a solution containing 0.1% Triton X-100 to allow entry of the labeling reagents.[8]
-
TUNEL Reaction: The samples are incubated with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled nucleotide (e.g., BrdUTP or a fluorescently labeled dUTP). TdT catalyzes the addition of the labeled nucleotides to the 3'-hydroxyl ends of fragmented DNA.
-
Detection: If an indirectly labeled nucleotide is used, a secondary detection step with a fluorescently labeled antibody or streptavidin conjugate is performed.
-
Counterstaining: The nuclei are often counterstained with a DNA dye such as DAPI to visualize all cells.
-
Microscopy: The samples are visualized using a fluorescence microscope. Apoptotic cells will show a fluorescent signal in the nucleus.
-
Quantification: The percentage of TUNEL-positive cells is determined by counting the number of fluorescent nuclei relative to the total number of nuclei.
Clinical Studies
To date, a comprehensive search of clinical trial registries and scientific literature has not revealed any registered or published clinical trials of this compound in humans. The available data is limited to preclinical in vitro and in vivo studies.
Conclusion
This compound is a promising natural compound with a wide range of pharmacological properties. Its ability to modulate key signaling pathways involved in inflammation, cancer, viral infections, and neurodegeneration highlights its therapeutic potential. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore the pharmacological profile of this compound and to advance its potential translation into clinical applications. Further research is warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in more complex disease models, and eventually, to evaluate its therapeutic utility in human clinical trials.
References
- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sileks.com [sileks.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. TUNEL Apoptosis Assay (Fluorescent) - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Our Clinical Study Results: Medicines | Sanofi [sanofi.com]
In Silico Prediction of Oxysophocarpine's Molecular Targets: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine (OSC), a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the molecular mechanisms underlying these therapeutic properties is crucial for its further development as a clinical candidate. This technical guide provides an in-depth overview of the in silico approaches used to predict the molecular targets of this compound. It summarizes key findings from network pharmacology and molecular docking studies, presents detailed experimental protocols for target validation, and visualizes the implicated signaling pathways.
Introduction to In Silico Target Prediction
In silico target prediction has emerged as a powerful and cost-effective strategy in the early stages of drug discovery to identify and prioritize potential protein targets for small molecules. These computational methods leverage the vast amount of publicly available biological and chemical data to predict ligand-target interactions. The primary approaches for predicting the molecular targets of natural products like this compound include:
-
Network Pharmacology: This holistic approach integrates chemical information, target prediction, and network analysis to elucidate the complex interactions between drugs, targets, and diseases. It often involves the use of databases that predict targets based on ligand similarity or pharmacophore mapping.
-
Molecular Docking: This structure-based method predicts the binding orientation and affinity of a ligand to the active site of a target protein. It provides insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
Predicted Molecular Targets of this compound
Several in silico studies have been conducted to identify the potential molecular targets of this compound. These studies have utilized various computational tools and databases, including SwissTargetPrediction and PharmMapper, followed by molecular docking simulations to refine and validate the predictions.
Network Pharmacology-Based Target Prediction
Network pharmacology analyses have been instrumental in generating a broad landscape of potential this compound targets. These studies typically involve predicting targets using multiple platforms and then identifying the common targets that are also associated with specific diseases.
Table 1: Summary of Predicted Molecular Targets of this compound from Network Pharmacology Studies
| Prediction Tool/Database | Predicted Targets Implicated in Disease Models | Reference |
| SwissTargetPrediction, PharmMapper | 126 common targets with cerebral ischemia | [1] |
| PharmMapper | Intersection targets with lung cancer | [2] |
Note: The specific lists of all predicted targets are often extensive and are typically found in the supplementary materials of the cited publications.
Molecular Docking and Binding Affinity
Molecular docking studies provide a more detailed view of the potential interactions between this compound and its predicted targets. The binding energy, typically reported in kcal/mol, is a key quantitative metric from these studies, with lower values indicating a more favorable binding interaction.
Table 2: Predicted Binding Energies of this compound with Key Molecular Targets
| Target Protein | Predicted Binding Energy (kJ/mol) | Predicted Binding Energy (kcal/mol) | Implicated Signaling Pathway | Reference |
| KIT | -6.32 | -1.51 | PI3K/Akt Signaling | [3] |
| PIK3CA | -7.84 | -1.87 | PI3K/Akt Signaling | [3] |
| Bcl-2 | -7.92 | -1.89 | Apoptosis | [3] |
Binding energies were converted from kJ/mol to kcal/mol using the conversion factor: 1 kJ = 0.239 kcal.
Experimental Validation of Predicted Targets
In silico predictions serve as a valuable guide for subsequent experimental validation. The following section details the common experimental protocols used to confirm the interaction of this compound with its predicted molecular targets and to elucidate its effect on downstream signaling pathways.
Western Blotting
Western blotting is a widely used technique to detect and quantify the expression levels of specific proteins in a sample. This method is crucial for validating whether this compound treatment modulates the protein levels of its predicted targets or key proteins in the downstream signaling pathways.
Protocol: Western Blotting for Target Protein Expression
-
Protein Extraction:
-
Treat cells with the desired concentrations of this compound for a specified time.
-
Wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at 12,000 rpm for 20 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE:
-
Load equal amounts of protein (typically 20-30 µg) from each sample onto an SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
-
Blocking:
-
Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween 20 (TBST) for 1 hour at room temperature.
-
-
Primary Antibody Incubation:
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection:
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.
-
-
Analysis:
-
Quantify the band intensities using image analysis software and normalize to a loading control protein (e.g., GAPDH or β-actin).
-
Real-Time Quantitative PCR (RT-qPCR)
RT-qPCR is used to measure the messenger RNA (mRNA) expression levels of the genes encoding the predicted target proteins. This allows researchers to determine if this compound's effect on protein levels is due to changes in gene transcription.
Protocol: RT-qPCR for Target Gene Expression
-
RNA Extraction:
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA from the cells using a commercial RNA isolation kit according to the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mixture containing cDNA template, forward and reverse primers for the target gene, and a SYBR Green master mix.
-
Perform the qPCR reaction in a real-time PCR system with the following typical cycling conditions: initial denaturation at 95°C for 30 seconds, followed by 40-45 cycles of denaturation at 95°C for 10 seconds and annealing/extension at 60°C for 30 seconds.[4][5]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target gene and a reference gene (e.g., GAPDH or ACTB).
-
Calculate the relative gene expression using the 2-ΔΔCt method.[5]
-
Implicated Signaling Pathways
The predicted and validated molecular targets of this compound are often key components of important cellular signaling pathways. By modulating these targets, this compound can exert its therapeutic effects. The following diagrams, generated using the DOT language for Graphviz, illustrate the logical flow of some of the key signaling pathways influenced by this compound.
In Silico Target Prediction Workflow
Caption: A workflow for the in silico prediction and experimental validation of this compound's molecular targets.
KIT/PI3K/Akt Signaling Pathway
Molecular docking studies have predicted that this compound binds to KIT and PIK3CA, which are upstream regulators of the PI3K/Akt signaling pathway.[3] This pathway is crucial for cell survival and proliferation, and its dysregulation is implicated in various diseases, including cancer and inflammatory conditions.
References
- 1. SwissTargetPrediction: updated data and new features for efficient prediction of protein targets of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nacalai.com [nacalai.com]
- 3. researchgate.net [researchgate.net]
- 4. Screening the Reference Genes for Quantitative Gene Expression by RT-qPCR During SE Initial Dedifferentiation in Four Gossypium hirsutum Cultivars that Have Different SE Capability [mdpi.com]
- 5. Selection and validation of reference genes for RT-qPCR in ophiocordyceps sinensis under different experimental conditions - PMC [pmc.ncbi.nlm.nih.gov]
Oxysophocarpine: A Technical Guide to its Solubility in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine, a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest in the scientific community for its diverse pharmacological activities. These include neuroprotective, anti-inflammatory, and anticancer properties. A critical parameter for the effective design of in vitro and in vivo studies, as well as for formulation development, is the solubility of this compound in various solvents. This technical guide provides a comprehensive overview of the available data on the solubility of this compound in dimethyl sulfoxide (DMSO) and other organic solvents. It also outlines a general experimental protocol for solubility determination and visualizes key signaling pathways influenced by this compound.
Quantitative Solubility Data
The solubility of a compound is a fundamental physicochemical property that dictates its bioavailability and suitability for various experimental and therapeutic applications. The following tables summarize the currently available quantitative solubility data for this compound in DMSO and other solvents. It is important to note that conflicting data exists in the public domain, which is presented here to provide a complete picture of the available information.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Solubility | Source |
| Dimethyl Sulfoxide (DMSO) | 52 mg/mL (198.2 mM) | [1] |
| 1 mg/mL | [2] | |
| Ethanol | 52 mg/mL | [1] |
| 10 mg/mL | [2] | |
| Water | 52 mg/mL | [1] |
| PBS (pH 7.2) | 5 mg/mL | [2] |
Table 2: Qualitative Solubility of this compound in Other Organic Solvents
| Solvent | Solubility | Source |
| Chloroform | Soluble | [3] |
| Dichloromethane | Soluble | [3] |
| Ethyl Acetate | Soluble | [3] |
| Acetone | Soluble | [3] |
Note: The term "Soluble" indicates that the source mentions solubility in this solvent, but no quantitative value is provided. A comprehensive safety data sheet for this compound indicates "no data available" for solubility, highlighting the limited publicly accessible quantitative data.[4]
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in a given organic solvent.
Materials:
-
This compound powder
-
Solvent of interest (e.g., DMSO, ethanol)
-
Glass vials with screw caps
-
Orbital shaker or vortex mixer
-
Centrifuge
-
Syringe filters (0.22 µm)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound powder to a glass vial containing a known volume of the solvent. The excess solid should be clearly visible.
-
Tightly cap the vial to prevent solvent evaporation.
-
Agitate the mixture at a constant temperature (e.g., 25 °C) using an orbital shaker for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Separation:
-
After the equilibration period, allow the vial to stand undisturbed to let the excess solid settle.
-
To separate the dissolved solute from the undissolved solid, centrifuge the solution at a high speed.
-
Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification by UV-Vis Spectrophotometry:
-
Prepare a series of standard solutions of this compound in the same solvent with known concentrations.
-
Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) for this compound to generate a calibration curve.
-
Dilute the filtered supernatant from the saturated solution to a concentration that falls within the linear range of the calibration curve.
-
Measure the absorbance of the diluted sample.
-
Use the calibration curve to determine the concentration of this compound in the diluted sample and subsequently calculate the concentration in the original saturated solution. This value represents the solubility of this compound in the tested solvent.
-
Visualization of Signaling Pathways
This compound has been shown to exert its biological effects by modulating key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the involvement of this compound in the Nrf2/HO-1 and MAPK/NF-κB pathways.
Conclusion
This technical guide consolidates the available information on the solubility of this compound in DMSO and other organic solvents. While there are some discrepancies in the reported quantitative values, which necessitates careful consideration and potentially in-house verification by researchers, the provided data serves as a valuable starting point for experimental design. The generalized experimental protocol offers a reliable framework for determining solubility, and the signaling pathway diagrams provide a visual representation of the compound's molecular mechanisms of action. As research on this compound continues to evolve, a more comprehensive and standardized solubility profile across a wider range of solvents is anticipated.
References
A Comprehensive Technical Guide to the Stability of Oxysophocarpine Under Various Storage Conditions
Disclaimer: Publicly available, comprehensive stability studies detailing the degradation kinetics of oxysophocarpine under diverse storage conditions are limited. This guide, therefore, provides a framework for assessing the stability of this compound based on established principles of pharmaceutical stability testing, including forced degradation studies as outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3] The experimental protocols and data presented herein are illustrative and intended to guide researchers in designing and executing their own stability studies for this compound.
Introduction
This compound is a quinolizidine alkaloid derived from the medicinal plant Sophora flavescens. It has garnered significant interest for its wide range of pharmacological activities. As with any active pharmaceutical ingredient (API), ensuring its stability under various environmental conditions is paramount for maintaining its quality, efficacy, and safety. Degradation of an API can lead to a loss of potency and the formation of potentially harmful impurities.
This technical guide provides an in-depth overview of the potential stability of this compound under different storage conditions, including varying pH, temperature, and light exposure. It outlines detailed experimental protocols for conducting forced degradation studies to identify potential degradation pathways and products.
Physicochemical Properties Relevant to Stability
A crucial physicochemical parameter influencing the stability of an ionizable drug like this compound is its pKa. The pKa of this compound has been determined to be 6.5. This indicates that this compound is a weak base, and its degree of ionization will be highly dependent on the pH of the solution. At pH values below 6.5, the protonated, ionized form will predominate, while at pH values above 6.5, the neutral, un-ionized form will be more prevalent. This pH-dependent ionization is expected to significantly impact its susceptibility to hydrolytic degradation.
Forced Degradation Studies: A Framework for Assessing this compound Stability
Forced degradation, or stress testing, is a critical component of drug development that helps to elucidate the intrinsic stability of a drug substance.[4][5][6] These studies involve exposing the drug to conditions more severe than accelerated stability testing to identify likely degradation products and pathways.[7] The primary stress conditions employed are hydrolysis, oxidation, photolysis, and thermal stress.[5]
Hydrolytic Degradation
Hydrolysis is a common degradation pathway for pharmaceuticals. For this compound, its susceptibility to hydrolysis is expected to be pH-dependent due to its pKa of 6.5.
Experimental Protocol for Hydrolytic Degradation:
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in various aqueous media:
-
0.1 M Hydrochloric Acid (HCl)
-
pH 4.5 Acetate Buffer
-
Purified Water
-
pH 7.0 Phosphate Buffer
-
0.1 M Sodium Hydroxide (NaOH)
-
-
Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[5] Samples should be withdrawn at appropriate time intervals (e.g., 0, 2, 4, 8, 24, 48, and 168 hours).
-
Sample Analysis: Neutralize the acidic and basic samples before analysis. Quantify the remaining this compound and detect any degradation products using a stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.[8][9][10][11]
Hypothetical Data on Hydrolytic Degradation of this compound:
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 1 (%) | Degradation Product 2 (%) |
| 0.1 M HCl (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 95.2 | 4.8 | 0.0 | |
| 168 | 85.5 | 14.2 | 0.3 | |
| pH 4.5 Buffer (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.1 | 0.9 | 0.0 | |
| 168 | 97.8 | 2.2 | 0.0 | |
| Purified Water (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 99.5 | 0.5 | 0.0 | |
| 168 | 98.5 | 1.5 | 0.0 | |
| pH 7.0 Buffer (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 98.9 | 1.1 | 0.0 | |
| 168 | 96.5 | 3.4 | 0.1 | |
| 0.1 M NaOH (60°C) | 0 | 100.0 | 0.0 | 0.0 |
| 24 | 92.3 | 0.0 | 7.7 | |
| 168 | 78.4 | 0.0 | 21.6 |
Note: This data is illustrative and not based on experimental results.
Oxidative Degradation
Oxidative degradation can occur when a drug substance is exposed to oxidizing agents. Hydrogen peroxide is commonly used as a stressor in these studies.[12][13]
Experimental Protocol for Oxidative Degradation:
-
Preparation of Solution: Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol or water).
-
Exposure to Oxidizing Agent: Add hydrogen peroxide (H₂O₂) to the solution to achieve a final concentration of, for example, 3%.[12] The reaction is typically carried out at room temperature.
-
Incubation and Sampling: Store the solution protected from light for a specified period (e.g., 24 hours), with samples taken at various time points.
-
Sample Analysis: Analyze the samples by a stability-indicating HPLC-UV method to determine the extent of degradation.
Hypothetical Data on Oxidative Degradation of this compound:
| Stress Condition | Time (hours) | This compound Remaining (%) | Degradation Product 3 (%) |
| 3% H₂O₂ (Room Temp) | 0 | 100.0 | 0.0 |
| 6 | 94.7 | 5.3 | |
| 24 | 88.1 | 11.9 |
Note: This data is illustrative and not based on experimental results.
Photodegradation
Photostability testing is essential to determine if a drug substance is sensitive to light. These studies should be conducted according to ICH Q1B guidelines.
Experimental Protocol for Photodegradation:
-
Sample Preparation: Place solid this compound powder and a solution of this compound in a chemically inert, transparent container. Prepare a dark control sample wrapped in aluminum foil.
-
Light Exposure: Expose the samples to a light source that provides both ultraviolet (UV) and visible light. The overall illumination should be not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.
-
Sample Analysis: After the exposure period, analyze both the exposed and control samples by a stability-indicating HPLC-UV method.
Hypothetical Data on Photodegradation of this compound:
| Condition | This compound Remaining (%) (Solid) | This compound Remaining (%) (Solution) | Degradation Product 4 (%) (Solution) |
| Light Exposed | 99.5 | 91.3 | 8.7 |
| Dark Control | 100.0 | 99.8 | 0.2 |
Note: This data is illustrative and not based on experimental results.
Thermal Degradation
Thermal degradation studies assess the stability of this compound at elevated temperatures.
Experimental Protocol for Thermal Degradation:
-
Sample Preparation: Place solid this compound in a controlled temperature and humidity chamber.
-
Heat Exposure: Expose the sample to a high temperature (e.g., 80°C) for an extended period (e.g., 7 days).
-
Sample Analysis: At specified time points, withdraw samples and analyze them using a stability-indicating HPLC-UV method. Techniques like Thermogravimetric Analysis (TGA) can also be employed to understand the thermal decomposition behavior.[14][15][16][17][18]
Hypothetical Data on Thermal Degradation of this compound:
| Stress Condition | Time (days) | This compound Remaining (%) (Solid) |
| 80°C | 0 | 100.0 |
| 1 | 99.8 | |
| 7 | 98.9 |
Note: This data is illustrative and not based on experimental results.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Inferred relationship between pH, ionization, and hydrolytic stability of this compound.
Conclusion
While specific experimental data on the stability of this compound is not extensively documented in publicly accessible literature, a robust stability assessment can be designed based on established scientific principles and regulatory guidelines. The pKa of 6.5 is a critical parameter that suggests pH will be a significant factor in the stability of this compound in aqueous solutions. A comprehensive forced degradation study, encompassing hydrolytic, oxidative, photolytic, and thermal stress conditions, is essential to understand its degradation profile. The methodologies and illustrative data presented in this guide provide a solid foundation for researchers and drug development professionals to undertake a thorough stability evaluation of this compound, ultimately ensuring the quality, safety, and efficacy of products containing this promising natural compound.
References
- 1. database.ich.org [database.ich.org]
- 2. FDA Guidance for Industry: Q1A(R2)Stability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 3. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. nelsonlabs.com [nelsonlabs.com]
- 5. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 6. acdlabs.com [acdlabs.com]
- 7. ijrpp.com [ijrpp.com]
- 8. pKa determination of this compound by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. jddtonline.info [jddtonline.info]
- 11. journals.ekb.eg [journals.ekb.eg]
- 12. researchgate.net [researchgate.net]
- 13. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Thermal Analysis in Pharmaceutical Research, Development, and Quality Control - TA Instruments [tainstruments.com]
- 15. Thermal Analysis of Pharmaceuticals | Henven [cn-henven.com]
- 16. Thermal degradation studies: Significance and symbolism [wisdomlib.org]
- 17. researchgate.net [researchgate.net]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
The Enduring Legacy of Sophora alopecuroides: A Technical Guide to its Historical and Pharmacological Significance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sophora alopecuroides L., known as "Kudouzi" (苦豆子) in Traditional Chinese Medicine (TCM), is a perennial leguminous shrub with a rich history of medicinal use spanning centuries.[1][2] Endemic to the arid and semi-arid regions of Western and Central Asia, this resilient plant has been a cornerstone of traditional healing practices for a multitude of ailments.[1][3] The earliest documented use of Sophora alopecuroides can be traced back to "Shennong's Classic of Materia Medica" (Shen Nong Ben Cao Jing), a foundational text of Chinese herbal medicine.[1][4] Traditionally, various parts of the plant, including the roots, stems, leaves, and seeds, have been utilized for their therapeutic properties.[1][5][6]
In TCM, Sophora alopecuroides is characterized by its bitter taste and cold nature, with a degree of toxicity.[6] Its primary traditional applications include clearing heat, detoxifying, promoting diuresis, and exerting antiseptic effects.[1] These properties have led to its use in treating a wide array of conditions such as fever, bacterial and viral infections, gastrointestinal disorders like dysentery and enteritis, rheumatism, heart disease, and various skin ailments including eczema and psoriasis.[1][2][6][7] The plant's efficacy in traditional medicine has spurred modern scientific inquiry, revealing a complex phytochemical profile responsible for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the historical use of Sophora alopecuroides, its key chemical constituents, and the experimental methodologies used to validate its traditional claims, offering a valuable resource for researchers and drug development professionals.
Phytochemical Composition: The Chemical Basis of Therapeutic Action
The medicinal properties of Sophora alopecuroides are attributed to a diverse array of bioactive compounds. To date, over 128 compounds have been isolated and identified from this plant, with alkaloids and flavonoids being the most prominent and pharmacologically significant classes.[2][7]
Alkaloids: The Primary Bioactive Constituents
Quinolizidine alkaloids are the principal active components of Sophora alopecuroides, exhibiting a broad spectrum of biological activities.[1] These nitrogen-containing compounds are responsible for many of the plant's therapeutic effects, including its anti-inflammatory, anticancer, and antiviral properties.[8]
| Alkaloid | Plant Part(s) | Reported Concentration/Notes |
| Matrine | Seeds, Leaves | A major bioactive component.[1] |
| Oxymatrine | Seeds, Leaves | Extensively studied and developed into new drugs.[2][7] |
| Aloperine | Seeds, Leaves | The major bioactive component extracted from the seeds and leaves of Sophora alopecuroides Linn.[1] |
| Sophocarpine | Seeds | A tetracyclic quinolizidine alkaloid. |
| Sophoridine | Seeds | One of the primary alkaloids. |
| Oxysophocarpine | Seeds | A significant quinolizidine alkaloid. |
| Lehmannine | - | A noted quinolizidine alkaloid. |
| Sophoramine | - | A recognized alkaloid constituent. |
Flavonoids and Other Compounds
In addition to alkaloids, Sophora alopecuroides contains a variety of flavonoids and other phytochemicals that contribute to its overall therapeutic profile. These compounds often possess antioxidant and anti-inflammatory properties.
| Compound Class/Name | Plant Part(s) | Reported Concentration/Notes |
| Flavonoids | General | A significant class of compounds with various reported biological activities.[8] |
| Butein | - | An isolated flavonoid.[6] |
| Sophoraflavanone G | - | A prenylated flavonoid with reported anti-inflammatory activity. |
| Steroids | General | A class of compounds isolated from the plant.[2][7] |
| Polysaccharides | General | Identified as a component of Sophora alopecuroides.[2][7] |
| Ferulic acid | - | A phenolic compound found in the plant. |
| Luteolin | - | A flavonoid identified in the plant. |
| Hesperidin | - | A flavanone glycoside present in the plant. |
| Pinoresinol | - | A lignan that has been identified. |
Traditional Preparation and Dosage
The traditional use of Sophora alopecuroides involves various preparation methods, tailored to the specific ailment being treated. These methods are designed to extract the bioactive compounds and, in some cases, mitigate the plant's inherent toxicity.
| Preparation Method | Traditional Use | Dosage |
| Decoction | Internal use for conditions like dysentery, enteritis, and viral hepatitis.[5][6] | Typically, 3-15 grams of the dried herb are used. In modern practice, this can be up to 30 grams daily, administered in two or more divided doses.[1] |
| Powder | Formed into pills for internal use, often for skin disorders with itching.[1] | A daily dosage of 30 grams of the powdered ingredients in pill form has been described.[1] |
| Topical Application | Used for skin diseases such as eczema, psoriasis, and refractory tinea.[1][6] | Often prepared as a decoction (Tang) for external washing or as an ingredient in suppositories for gynecological inflammation.[1][2] |
Pharmacological Activities and Underlying Mechanisms
Modern pharmacological research has substantiated many of the traditional uses of Sophora alopecuroides, revealing a wide range of biological activities. The primary mechanisms of action often involve the modulation of key signaling pathways.
Anti-inflammatory and Immunomodulatory Effects
The anti-inflammatory properties of Sophora alopecuroides are among its most well-documented effects. The plant's alkaloids, particularly sophocarpine, have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). This is achieved through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. The underlying mechanism involves the down-regulation of the JNK and p38 MAP kinase signal pathways and the inhibition of NF-κB activation.
Anticancer Activity
Sophora alopecuroides and its constituent alkaloids have demonstrated significant anticancer potential against various cancer cell lines, including those of the lung, breast, pancreas, and stomach. The total alkaloids of Sophora alopecuroides (TASA) have been shown to inhibit tumor growth in a dose-dependent manner. The mechanisms of action are multifaceted and include the induction of apoptosis, inhibition of cell proliferation, and suppression of angiogenesis. These effects are partly mediated through the regulation of signaling pathways such as JNK and p38 MAP kinase.
Antimicrobial and Antiviral Effects
Traditional use of Sophora alopecuroides for infections is supported by evidence of its antibacterial and antiviral activities. Oxymatrine, for instance, has been shown to inhibit the replication of hepatitis B and C viruses. The total alkaloids have demonstrated antibacterial activity against various pathogens.
Experimental Protocols
The following section details generalized methodologies for key experiments cited in the literature on Sophora alopecuroides.
Extraction of Total Alkaloids
This protocol outlines a common acid-base extraction method for isolating total alkaloids from Sophora alopecuroides.
-
Preparation of Plant Material : Air-dry the plant material (e.g., seeds, roots) and grind into a coarse powder (10-20 mesh).
-
Alkalinization : Add a 4-fold volume of a 5% NaOH solution to the powdered material and soak overnight. Discard the alkaline solution.
-
Acid Extraction : Extract the residue with a 5% sulfuric acid solution.
-
Purification : Pass the acidic extract through a cation exchange resin.
-
Elution : Elute the alkaloids from the resin using 95% ethanol containing 3% ammonia.
-
Concentration : Combine the eluents and recover the ethanol under reduced pressure to obtain the total alkaloid extract.
References
- 1. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
- 5. An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Extraction, Separation, Antitumor Effect, and Mechanism of Alkaloids in Sophora alopecuroides: A Review [mdpi.com]
- 8. WO2009109496A1 - Process for the purification of sophora alkaloids - Google Patents [patents.google.com]
Physicochemical properties of Oxysophocarpine for drug development.
For Immediate Release
This technical guide provides a comprehensive analysis of the physicochemical properties of Oxysophocarpine, a natural alkaloid with significant therapeutic potential. This document is intended for researchers, scientists, and professionals in the field of drug development, offering critical data and methodologies to inform preclinical and formulation studies.
Introduction: The Promise of a Natural Alkaloid
This compound is a quinolizidine alkaloid primarily extracted from plants of the Sophora genus, a staple in traditional Chinese medicine. [1][2]Emerging research has highlighted its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anti-nociceptive effects, positioning it as a promising candidate for further drug development. [3][4][5]A thorough understanding of its physicochemical properties is paramount as these characteristics directly influence its absorption, distribution, metabolism, excretion (ADME), and ultimately, its therapeutic efficacy and safety profile. The lipophilicity, solubility, and permeability of a drug compound are dependent on its ionization constant (pKa), which underscores the importance of these parameters in the early stages of drug development. [1][2]
Core Physicochemical Properties
A solid-state characterization of an active pharmaceutical ingredient (API) is crucial for quality control and formulation design. The following table summarizes the known physicochemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [6] |
| Molecular Weight | 262.35 g/mol | PubChem |
| pKa | 6.5 | [1][2] |
| Polarity & Lipidsolubility | Strong polarity and poor lipid solubility | [7] |
| Skin Permeability | Low | [7] |
Experimental Protocols: Unveiling the Properties
The determination of physicochemical properties is a foundational step in pre-formulation studies. [8]A variety of techniques are employed to characterize an API.
General Physicochemical Characterization Methods for APIs:
-
X-ray Powder Diffraction (XRPD): To determine the crystalline structure. [8]* Particle Size and Morphological Analysis: Using techniques like microscopy to understand the physical form. [8]* Thermal Analysis (e.g., DSC, TGA): To determine melting point and thermal stability. [8]* Spectroscopy (NMR, FTIR, UV-Vis): To confirm chemical structure and identify functional groups. [8]* Solubility and Dissolution Studies: To assess how the API dissolves in various media, which is critical for bioavailability. [9][]* Partition Coefficient (LogP): To measure lipophilicity, which influences permeability. [9]
Detailed Protocol: pKa Determination by RP-HPLC
The ionization constant (pKa) of this compound was determined using a reverse-phase high-performance liquid chromatography (RP-HPLC) method. [1][2]This method relies on the principle that the retention time of an ionizable compound changes with the pH of the mobile phase.
Methodology:
-
Preparation of Solutions:
-
Chromatographic Conditions:
-
Column: A suitable C18 column is used.
-
Flow Rate: Maintained at a constant rate, for example, 1.0 mL/min. [1] * Injection Volume: A small volume (e.g., 10 μL) of the sample is injected. [1] * Temperature: The column temperature is maintained at a constant value, such as 25°C. [1] * Detection: UV detection is set at an appropriate wavelength (e.g., 210 nm). [1] * Dead Time (t₀): The dead time is measured by injecting a non-retained compound like uracil. [1]
-
-
Data Acquisition and Analysis:
-
The retention time (tᵣ) of this compound is measured at each pH value of the mobile phase.
-
The capacity factor (k) is calculated for each run using the formula: k = (tᵣ - t₀) / t₀. [1] * A sigmoid curve is generated by plotting the capacity factor (k) against the pH of the mobile phase.
-
The pKa is determined from the inflection point of this curve. For this compound, the experimental pKa value obtained was 6.5. [1][2]
-
Pharmacodynamics and Mechanism of Action
This compound exerts its therapeutic effects through the modulation of several key signaling pathways. Its anti-inflammatory and neuroprotective actions are of particular interest.
Anti-Inflammatory Signaling
In the context of tuberculosis, this compound has been shown to reduce inflammation by inhibiting the Toll-like receptor 2 (TLR2) signaling pathway . This action represses the adhesion of neutrophils and the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. [3]
References
- 1. pKa determination of this compound by reversed - phase high performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound induces anti-nociception and increases the expression of GABAAα1 receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. N-Oxysophocarpine | C15H22N2O2 | CID 618688 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. labinsights.nl [labinsights.nl]
- 9. pharmainventor.com [pharmainventor.com]
Oxysophocarpine: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine, a quinolizidine alkaloid primarily isolated from plants of the Sophora genus, has garnered significant attention within the scientific community for its diverse pharmacological activities. This document provides an in-depth technical guide on this compound, summarizing its core physicochemical properties, exploring its multifaceted mechanisms of action through various signaling pathways, and detailing experimental protocols for its study. This whitepaper aims to serve as a comprehensive resource for researchers and professionals engaged in the exploration and development of novel therapeutics.
Physicochemical Properties
This compound presents as a white crystalline powder. Its fundamental chemical and physical characteristics are pivotal for its application in research and drug development.
| Property | Value | References |
| CAS Number | 26904-64-3 | [1][2][3][4][5] |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [1][3][4] |
| Molecular Weight | 262.35 g/mol | [1][3][5] |
| Purity | Typically ≥98% (HPLC) | [1][2][4] |
| Synonyms | (+)-Oxysophocarpine, Sophocarpine N-oxide | [1][3][4] |
| Botanical Source | Sophora flavescens Ait., Styphnolobium japonicum (L.) Schott | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, and Ethanol. | [2][4] |
Pharmacological Activities and Signaling Pathways
This compound exhibits a broad spectrum of biological effects, including anti-inflammatory, anti-cancer, neuroprotective, and analgesic properties. These effects are mediated through its interaction with various cellular signaling pathways.
Anti-Inflammatory Effects
This compound has demonstrated potent anti-inflammatory activity. It has been shown to reduce ear swelling induced by xylene and paw edema induced by carrageenan in mice. This effect is attributed to the inhibition of pro-inflammatory mediators.[4]
A key mechanism involves the downregulation of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression. This, in turn, reduces the production of prostaglandin E₂ (PGE₂) and nitric oxide (NO), key mediators of inflammation. Furthermore, this compound can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).[4]
Caption: Anti-inflammatory signaling pathway of this compound.
Anti-Cancer Activity
In the context of oncology, this compound has shown promise in retarding the growth and metastasis of oral squamous cell carcinoma (OSCC).[4] Its mechanism of action is linked to the Nrf2/HO-1 signaling pathway. This compound has been observed to inhibit the proliferation, migration, and invasion of OSCC cells in vitro.[4]
Caption: Workflow of this compound's anti-cancer effects on OSCC.
Experimental Protocols
The following are generalized protocols for assays commonly used to evaluate the pharmacological activities of this compound. Researchers should adapt these protocols to their specific experimental conditions.
In Vitro Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation of cancer cells.
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., SCC-9 and SCC-15 oral squamous carcinoma cells) in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.[4]
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 μM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
MTT Addition: Add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the control group.
In Vivo Anti-Inflammatory Assay (Carrageenan-Induced Paw Edema)
Objective: To evaluate the in vivo anti-inflammatory effects of this compound in a mouse model.
Methodology:
-
Animal Acclimatization: Acclimatize male ICR mice for one week with free access to food and water.
-
Drug Administration: Administer this compound (e.g., 20, 40, 80 mg/kg) or a vehicle control intraperitoneally one hour before carrageenan injection.
-
Induction of Edema: Inject 50 μL of 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis: Calculate the percentage of inhibition of paw edema for the treated groups compared to the control group.
Caption: General experimental workflows for in vitro and in vivo studies.
Conclusion
This compound is a promising natural compound with a well-defined chemical structure and significant therapeutic potential. Its multifaceted pharmacological activities, underpinned by its interactions with key signaling pathways, make it a compelling candidate for further investigation and drug development. This technical guide provides a foundational understanding for researchers to explore the full potential of this intriguing alkaloid.
References
The Anti-Inflammatory Properties of Oxysophocarpine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine alkaloid primarily extracted from plants of the Sophora genus, has garnered significant attention for its diverse pharmacological activities. Among these, its potent anti-inflammatory effects are of particular interest for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanisms of action, summarizing key quantitative data, and outlining experimental protocols from pivotal studies.
Mechanisms of Anti-Inflammatory Action
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways and the suppression of pro-inflammatory mediators. The primary mechanisms identified in preclinical studies include the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades, as well as the Toll-like receptor 4 (TLR4) pathway.
Inhibition of NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. This compound has been shown to suppress the activation of this pathway. In models of ulcerative colitis, OSC treatment leads to a decrease in the phosphorylation of NF-κB.[1] This inhibition prevents the translocation of the active NF-κB dimer into the nucleus, thereby downregulating the expression of target genes, including those for pro-inflammatory cytokines.
Modulation of MAPK Signaling Pathway
The MAPK pathway, comprising key kinases such as ERK1/2, JNK, and p38, plays a crucial role in cellular responses to inflammatory stimuli. This compound has been demonstrated to inhibit the phosphorylation of these key kinases. Specifically, OSC has been shown to inhibit the over-phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[2][3] In studies on neuronal injury, OSC significantly down-regulated the expression of p-ERK1/2, p-JNK1/2, and p-p38 MAPK.[4] This modulation of the MAPK pathway contributes to the suppression of inflammatory mediator production.
Downregulation of Pro-inflammatory Mediators
A primary outcome of OSC's activity on the NF-κB and MAPK pathways is the significant reduction in the production and release of pro-inflammatory cytokines and other inflammatory molecules. Multiple studies have consistently reported that OSC treatment leads to a decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6) in various inflammatory models.[1][2][3][5] Furthermore, OSC has been shown to suppress the over-expression of cyclooxygenase-2 (COX-2) and the production of prostaglandin E2 (PGE2).[2][3]
Quantitative Data on Anti-Inflammatory Effects
The following tables summarize the quantitative data from key studies investigating the anti-inflammatory effects of this compound.
Table 1: Effect of this compound on Pro-Inflammatory Cytokines and Mediators
| Inflammatory Model | Cell/Tissue Type | OSC Concentration/Dose | Target Molecule | Percentage Inhibition / Change | Reference |
| Oxygen-Glucose Deprivation/Reperfusion | Neonatal rat primary-cultured hippocampal neurons | 0.8, 2, or 5 µmol/L | IL-1β, TNF-α | Significant down-regulation | [4] |
| Dextran Sulphate Sodium (DSS)-Induced Ulcerative Colitis | Mouse Colon | Not Specified | IL-6, TNF-α, IL-1β | Significant decrease | [1] |
| Carrageenan-Induced Inflammatory Pain | Mouse Paw Tissue | Not Specified | TNF-α, IL-1β, IL-6, PGE2 | Significant suppression | [2][3] |
| Mycobacterium tuberculosis Infection | Mouse Lungs | Not Specified | TNF-α, IL-1β, IL-6, MIP-2, G-CSF, KC | Hampered production | [5] |
Table 2: Effect of this compound on Signaling Pathway Components
| Inflammatory Model | Cell/Tissue Type | OSC Concentration/Dose | Target Molecule | Effect | Reference |
| Oxygen-Glucose Deprivation/Reperfusion | Neonatal rat primary-cultured hippocampal neurons | 0.8, 2, or 5 µmol/L | p-ERK1/2, p-JNK1/2, p-p38 MAPK | Significant down-regulation | [4] |
| Dextran Sulphate Sodium (DSS)-Induced Ulcerative Colitis | Mouse Colon | Not Specified | p-NF-κB | Inhibited phosphorylation | [1] |
| Carrageenan-Induced Inflammatory Pain | Mouse Paw Tissue | Not Specified | p-ERK1/2 | Inhibited over-phosphorylation | [2][3] |
| Mycobacterium tuberculosis Infection | Neutrophils | Not Specified | TLR2, MyD88, Src, p-ERK1/2 | Decreased expression/phosphorylation | [5] |
Experimental Protocols
Detailed methodologies for key in vivo and in vitro experiments are provided below.
Carrageenan-Induced Paw Edema in Mice
This model is a classical method to evaluate acute inflammation.
-
Animals: Male Kunming mice are typically used.
-
Induction of Edema: A subplantar injection of 1% carrageenan solution in saline is administered into the right hind paw of the mice.[2][3]
-
Treatment: this compound is administered intraperitoneally at specified doses prior to carrageenan injection.
-
Measurement of Edema: The volume of the paw is measured using a plethysmometer at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection. The difference in paw volume before and after carrageenan injection is calculated as the edema volume.[2][3]
-
Biochemical Analysis: After the final measurement, animals are euthanized, and the paw tissue is collected for analysis of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and other mediators (PGE2, COX-2) using methods such as ELISA, qRT-PCR, and Western blotting.[2][3] Histological analysis of the paw tissue is also performed to assess inflammatory cell infiltration.[2][3]
Lipopolysaccharide (LPS)-Induced Inflammation in RAW 264.7 Macrophages
This in vitro model is widely used to study the cellular mechanisms of inflammation.
-
Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum and antibiotics.
-
Treatment: Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour) before stimulation with lipopolysaccharide (LPS; typically 1 µg/mL).
-
Measurement of Inflammatory Mediators: After a 24-hour incubation with LPS, the cell culture supernatant is collected to measure the levels of nitric oxide (NO) using the Griess reagent, and the concentrations of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) are determined by ELISA.
-
Western Blot Analysis: Cell lysates are prepared to analyze the expression and phosphorylation status of key proteins in the NF-κB and MAPK signaling pathways (e.g., p-IκBα, p-p65, p-ERK, p-JNK, p-p38) by Western blotting.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
This model mimics the pathology of inflammatory bowel disease.
-
Animals: C57BL/6 mice are commonly used.
-
Induction of Colitis: Mice are given drinking water containing 3-5% (w/v) DSS for a period of 5-7 days to induce acute colitis.[1]
-
Treatment: this compound is administered orally or intraperitoneally daily during and sometimes before the DSS treatment period.
-
Assessment of Colitis Severity: Disease activity index (DAI) is calculated based on daily monitoring of body weight loss, stool consistency, and rectal bleeding.[1]
-
Histological and Biochemical Analysis: At the end of the experiment, mice are euthanized, and the colon is removed. Colon length is measured, and tissue samples are collected for histological examination (H&E staining) to assess inflammation and tissue damage.[1] Colon tissue is also homogenized for the measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and the levels of pro-inflammatory cytokines by ELISA or other immunoassays.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound and a typical experimental workflow.
Caption: this compound's inhibition of inflammatory signaling pathways.
Caption: General experimental workflow for studying this compound.
Conclusion
This compound demonstrates significant anti-inflammatory properties through the targeted inhibition of key pro-inflammatory signaling pathways, namely NF-κB and MAPK. The consistent reduction of pro-inflammatory cytokines and mediators across various preclinical models highlights its therapeutic potential. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in further exploring and harnessing the anti-inflammatory capabilities of this compound. Further investigation, including well-designed clinical trials, is warranted to translate these promising preclinical findings into effective treatments for inflammatory diseases.
References
- 1. This compound suppresses TRAF6 level to ameliorate oxidative stress and inflammatory factors secretion in mice with dextran sulphate sodium (DSS) induced-ulcerative colitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary investigation of Oxysophocarpine's neuroprotective effects.
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides, has garnered significant attention for its diverse pharmacological activities. Emerging evidence strongly suggests its potential as a neuroprotective agent, offering a promising therapeutic avenue for a range of neurological disorders underpinned by neuronal cell death and dysfunction. This technical guide provides a comprehensive investigation into the neuroprotective effects of this compound, detailing its mechanisms of action, summarizing key quantitative data, and providing in-depth experimental protocols.
Mechanisms of Neuroprotection
This compound exerts its neuroprotective effects through a multi-targeted approach, primarily by mitigating oxidative stress, inhibiting apoptosis, and reducing neuroinflammation. These protective actions are mediated through the modulation of several key intracellular signaling pathways.
Nrf2/HO-1 Signaling Pathway: The Antioxidant Defense
A primary mechanism of OSC's neuroprotective action is its ability to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway.[1] Under conditions of oxidative stress, OSC promotes the translocation of Nrf2 from the cytoplasm to the nucleus.[1] In the nucleus, Nrf2 binds to the antioxidant response element (ARE), leading to the upregulation of downstream antioxidant enzymes, most notably HO-1.[2][3] This cascade effectively reduces the levels of reactive oxygen species (ROS), thereby protecting neurons from oxidative damage.[1][4]
MAPK Signaling Pathway: Attenuation of Neuroinflammation and Apoptosis
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which includes p38 MAPK, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in neuronal apoptosis and inflammation. Studies have shown that this compound can significantly down-regulate the phosphorylation of p38, JNK, and ERK1/2 in response to neurotoxic insults.[5] By inhibiting the activation of these kinases, OSC effectively blocks the downstream inflammatory and apoptotic cascades, contributing to its neuroprotective effects.
References
- 1. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of the Nrf2/HO-1 signaling pathway contributes to the protective effects of baicalein against oxidative stress-induced DNA damage and apoptosis in HEI193 Schwann cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Gl… [ouci.dntb.gov.ua]
Unveiling the Antiviral Potential of Oxysophocarpine: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the antiviral activities of Oxysophocarpine (OSC), a quinolizidine alkaloid extracted from plants of the Sophora genus. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural compound against various viral pathogens.
Executive Summary
This compound has demonstrated significant antiviral effects against a range of viruses, including Respiratory Syncytial Virus (RSV), Hepatitis B Virus (HBV), and Enterovirus 71 (EV71). Its mechanisms of action are multifaceted, primarily involving the modulation of host signaling pathways to mitigate virus-induced cellular damage, oxidative stress, and inflammation. This guide summarizes the available quantitative data, details the experimental protocols used to assess its antiviral efficacy, and visualizes the key signaling pathways and experimental workflows.
Antiviral Activity Profile
This compound exhibits a broad spectrum of antiviral activity. The following sections detail its effects on specific viruses.
Respiratory Syncytial Virus (RSV)
This compound has been shown to inhibit RSV replication and protect lung epithelial cells from virus-induced injury.[1][2] The primary mechanism of action against RSV involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1] By activating this pathway, this compound reduces oxidative stress and inflammation, key factors in the pathogenesis of RSV infection.[1][2]
Hepatitis B Virus (HBV)
Research on alkaloids closely related to this compound, such as Oxymatrine, has demonstrated the potential to inhibit the secretion of Hepatitis B surface antigen (HBsAg) and Hepatitis B e-antigen (HBeAg) in a dose-dependent manner. While direct quantitative data for this compound is limited, the structural similarity and shared biological activities of these compounds suggest a promising avenue for further investigation into its anti-HBV efficacy.
Enterovirus 71 (EV71)
Studies on Sophocarpine, a structurally similar alkaloid, have revealed potent anti-EV71 activity. Sophocarpine was found to inhibit the attachment and penetration of the virus into host cells. Given the close structural and functional relationship between Sophocarpine and this compound, it is plausible that this compound shares a similar antiviral mechanism against EV71.
SARS-CoV-2
Currently, there is limited publicly available data on the specific antiviral activity of this compound against SARS-CoV-2. Further research is required to determine its potential efficacy against this virus.
Quantitative Data Summary
The following tables summarize the available quantitative data on the antiviral activity of this compound and its related compounds.
| Compound | Virus | Cell Line | Parameter | Value | Reference |
| Sophocarpine | Enterovirus 71 (EV71) | Vero | CC50 | 1,346 µg/mL | [3] |
| Sophocarpine | Enterovirus 71 (EV71) | Vero | IC50 | 350 µg/mL | [3] |
Note: CC50 (50% cytotoxic concentration) is the concentration that kills 50% of uninfected cells. IC50 (50% inhibitory concentration) is the concentration that inhibits 50% of viral activity.
Experimental Protocols
This section details the methodologies employed in the key experiments cited in this guide.
Cell Culture and Virus Propagation
-
Cell Lines: A549 (human lung adenocarcinoma) and HEp-2 (human epidermoid carcinoma) cells are commonly used for RSV studies.[1] Vero (monkey kidney epithelial) cells are utilized for EV71 research.[3]
-
Virus Strains: The A2 strain of RSV is a common laboratory strain used in antiviral assays.[1]
Antiviral Activity Assays
-
MTT Assay for Cell Viability: This colorimetric assay is used to assess the metabolic activity of cells and, by extension, their viability. It is employed to determine the cytoprotective effect of this compound against virus-induced cell death.[1]
-
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere.
-
Infect cells with the virus in the presence or absence of varying concentrations of this compound.
-
After a designated incubation period, add MTT solution to each well.
-
Incubate to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a suitable solvent.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) to determine the percentage of viable cells.
-
-
-
Plaque Reduction Assay for Viral Titer: This assay is used to quantify the number of infectious virus particles in a sample.
-
Protocol:
-
Grow a confluent monolayer of susceptible cells in multi-well plates.
-
Infect the cells with serial dilutions of the virus sample.
-
After an adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells.
-
Incubate for several days to allow plaques (zones of cell death) to form.
-
Fix and stain the cells to visualize and count the plaques. The viral titer is expressed as plaque-forming units per milliliter (PFU/mL).
-
-
Signaling Pathways and Mechanisms of Action
Nrf2-ARE Signaling Pathway in RSV Infection
This compound's protective effect against RSV is largely attributed to its ability to activate the Nrf2-ARE pathway.[1]
Potential Involvement of TLR4 Signaling
While direct evidence for this compound is emerging, studies on the related compound Oxymatrine suggest that the Toll-like receptor 4 (TLR4) signaling pathway may be another target for its antiviral and anti-inflammatory effects. TLR4 is a key receptor in the innate immune system that recognizes viral components and triggers inflammatory responses. Modulation of this pathway could represent another mechanism by which this compound exerts its therapeutic effects.
Experimental and Logical Workflows
In Vitro Antiviral Screening Workflow
The following diagram illustrates a typical workflow for screening the antiviral activity of a compound like this compound in a laboratory setting.
Conclusion and Future Directions
This compound presents a compelling profile as a potential antiviral agent, particularly against RSV. Its ability to modulate host pathways, such as the Nrf2-ARE system, offers a promising strategy for mitigating viral pathogenesis. Further research is warranted to:
-
Determine the precise IC50 and EC50 values of this compound against a broader range of viruses, including HBV and SARS-CoV-2.
-
Elucidate the specific role of the TLR4 signaling pathway in the antiviral activity of this compound.
-
Conduct in vivo studies to validate the in vitro findings and assess the therapeutic potential of this compound in animal models of viral diseases.
The continued exploration of this compound and its derivatives could lead to the development of novel and effective antiviral therapies.
References
Methodological & Application
Application Notes and Protocols for the Isolation of Oxysophocarpine via Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxysophocarpine, a quinolizidine alkaloid primarily sourced from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including neuroprotective and anti-inflammatory effects. This document provides a detailed protocol for the isolation of this compound from a total alkaloid extract of Sophora alopecuroides using column chromatography. The protocol is designed to be a comprehensive guide for researchers, offering a reproducible methodology for obtaining this compound for further study. Additionally, this document outlines the key signaling pathways modulated by this compound, providing context for its mechanism of action.
Introduction
This compound is a bioactive natural product with demonstrated therapeutic potential.[1][2] Effective isolation and purification of this compound are critical for advancing preclinical and clinical research. Column chromatography is a widely used and effective technique for the separation of individual components from a mixture.[3] This protocol details the use of a neutral alumina stationary phase and a petroleum ether-acetone gradient mobile phase for the purification of this compound from a crude total alkaloid extract.[3]
Physicochemical Properties of this compound
Understanding the physicochemical properties of this compound is essential for optimizing its separation.
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₂O₂ | [4] |
| Molecular Weight | 262.35 g/mol | [4] |
| pKa | 6.5 | [5] |
| Appearance | White crystalline powder | [3] |
| Solubility | Soluble in methanol, chloroform, acetone; slightly soluble in petroleum ether | [3] |
Experimental Protocol: Isolation of this compound
This protocol is based on established methods for the separation of alkaloids from Sophora species.[3]
Preparation of Total Alkaloid Extract
Prior to column chromatography, a total alkaloid extract must be obtained from the plant material. A general procedure involves the following steps:
-
Alkalinization and Extraction: Powdered plant material (e.g., seeds of Sophora alopecuroides) is alkalinized with a basic solution (e.g., 5% NaOH) and then extracted with an acidic solution (e.g., 5% H₂SO₄) to protonate the alkaloids and bring them into the aqueous phase.[3]
-
Ion-Exchange Chromatography (Enrichment): The acidic extract is passed through a cation-exchange resin to capture the protonated alkaloids.
-
Elution: The alkaloids are eluted from the resin using an ammoniated alcohol solution (e.g., 95% ethanol containing 3% ammonia).[3]
-
Concentration: The eluate is concentrated under reduced pressure to yield the crude total alkaloid extract.
Column Chromatography
Materials and Equipment:
-
Glass chromatography column
-
Neutral alumina (100-200 mesh)
-
Petroleum ether (analytical grade)
-
Acetone (analytical grade)
-
Crude total alkaloid extract
-
Rotary evaporator
-
Thin-Layer Chromatography (TLC) plates (silica gel GF254)
-
Developing chamber
-
UV lamp (254 nm)
-
Collection tubes
Procedure:
-
Column Packing: A glass column is slurry-packed with neutral alumina in petroleum ether. The column should be packed uniformly to avoid channeling.
-
Sample Loading: The crude total alkaloid extract is dissolved in a minimal amount of the initial mobile phase (petroleum ether) and loaded onto the top of the column.
-
Elution: A gradient elution is performed using a petroleum ether-acetone solvent system. The polarity of the mobile phase is gradually increased by increasing the proportion of acetone. Fractions are collected in separate tubes.
-
Fraction Monitoring: The separation is monitored by TLC. Aliquots from each fraction are spotted on a TLC plate, developed in an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v), and visualized under a UV lamp.
-
Fraction Pooling and Concentration: Fractions containing the compound of interest (this compound) are pooled and the solvent is removed under reduced pressure using a rotary evaporator to yield the purified compound.
Column Chromatography Parameters (Representative)
The following table provides representative parameters for the column chromatography step. These may require optimization based on the specific crude extract and desired purity.
| Parameter | Value |
| Stationary Phase | Neutral Alumina (100-200 mesh) |
| Column Dimensions (Internal Diameter x Length) | 4 cm x 50 cm |
| Stationary Phase Weight | 200 g |
| Crude Extract Load | 5 g |
| Mobile Phase | Petroleum Ether : Acetone (Gradient) |
| Flow Rate | 2-3 mL/min |
Gradient Elution Profile (Representative):
| Step | Petroleum Ether (%) | Acetone (%) | Elution Volume (mL) |
| 1 | 100 | 0 | 500 |
| 2 | 95 | 5 | 1000 |
| 3 | 90 | 10 | 1000 |
| 4 | 85 | 15 | 1000 |
| 5 | 80 | 20 | 1000 |
| 6 | 70 | 30 | 1500 |
| 7 | 50 | 50 | 1500 |
| 8 | 0 | 100 | 1000 |
Note: The exact elution profile of this compound will need to be determined by TLC analysis of the collected fractions.
Visualization of Experimental Workflow and Signaling Pathway
Experimental Workflow for this compound Isolation
Caption: Workflow for the isolation of this compound.
Signaling Pathway Modulated by this compound
Caption: this compound's modulation of key signaling pathways.
Conclusion
The protocol described in this document provides a robust framework for the isolation of this compound using column chromatography. While the provided parameters are based on existing literature, optimization may be necessary to achieve the desired yield and purity for specific research applications. The elucidation of this compound's mechanism of action through the modulation of the Nrf2/HO-1 and MAPK signaling pathways underscores its potential as a therapeutic agent and provides a rationale for its further investigation.[1][2]
References
- 1. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Extraction and Isolation of Alkaloids of Sophora Alopecuroides and Their Anti-Tumor Effects in H22 Tumor-Bearing Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Simultaneous determination of matrine, sophoridine and oxymatrine in Sophora flavescens Ait. by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Simultaneous determination of contents of sophoridine, oxymatrine and this compound in seed of Sophora alopecuroides by HPLC] - PubMed [pubmed.ncbi.nlm.nih.gov]
LC-MS/MS method for quantification of Oxysophocarpine in plasma.
An LC-MS/MS method for the sensitive and selective quantification of Oxysophocarpine in plasma has been developed and validated. This application note provides a detailed protocol for sample preparation, chromatographic separation, and mass spectrometric detection, making it suitable for pharmacokinetic studies and other research applications.
Introduction
This compound is a quinolizidine alkaloid extracted from the traditional Chinese herb Sophora alopecuroides. It has demonstrated a variety of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. To accurately assess its pharmacokinetic profile and support drug development, a robust and reliable analytical method for its quantification in biological matrices is essential. This application note describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in plasma.
Experimental
Materials and Reagents
-
This compound reference standard (≥98% purity)
-
Matrine (Internal Standard, IS) (≥98% purity)[1]
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium Acetate
-
Chloroform
-
Blank plasma
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled with a triple quadrupole mass spectrometer.
-
A C18 analytical column (e.g., Zorbax Extend-C18, 2.1 mm i.d. x 50 mm, 5 µm) was used for chromatographic separation.[1]
Sample Preparation
Two primary methods for plasma sample preparation are presented: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PPT).
2.3.1. Liquid-Liquid Extraction (LLE) Protocol [2]
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Matrine, 100 ng/mL in methanol).
-
Add 50 µL of 0.1 M sodium hydroxide to alkalize the sample.
-
Add 800 µL of chloroform.
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the lower organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
2.3.2. Protein Precipitation (PPT) Protocol
-
Pipette 100 µL of plasma sample into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (Matrine, 100 ng/mL in methanol).
-
Add 300 µL of cold acetonitrile (or methanol) to precipitate proteins.
-
Vortex for 2 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 10 µL of the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Conditions
The following tables summarize the chromatographic and mass spectrometric conditions.
Table 1: Chromatographic Conditions
| Parameter | Value |
| Column | Zorbax Extend-C18 (2.1 mm i.d. x 50 mm, 5 µm)[1] |
| Mobile Phase | A: Water with 5 mM Ammonium AcetateB: Methanol[1] |
| Gradient | Isocratic: 15% B[1] |
| Flow Rate | 0.2 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Run Time | 5 minutes |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive[1] |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 4.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 600 L/hr |
| Collision Gas | Argon |
Table 3: MRM Transitions
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) |
| This compound | 263.2[1] | User to optimize | 0.1 |
| Matrine (IS) | 249.2[1] | User to optimize | 0.1 |
Note on MRM Transitions: The precursor ions for this compound and the internal standard Matrine are well-established.[1] The product ions for Multiple Reaction Monitoring (MRM) should be optimized by the user by performing a product ion scan on a standard solution of each analyte to determine the most abundant and stable fragment ions.
Method Validation
The method was validated according to standard bioanalytical method validation guidelines. The key validation parameters are summarized below.
Table 4: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 10 - 1000 ng/mL[1] |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL[1] |
| Intra-day Precision (%CV) | < 7%[1] |
| Inter-day Precision (%CV) | < 7%[1] |
| Accuracy (%RE) | -6.4% to 1.5%[1] |
| Recovery | > 85%[1] |
| Stability | Stable under all tested conditions (freeze-thaw, short-term, long-term, and post-preparative)[1] |
Experimental Workflow and Signaling Pathway Diagrams
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Conclusion
The described LC-MS/MS method is sensitive, specific, and reliable for the quantification of this compound in plasma. The method has been successfully validated and can be applied to pharmacokinetic studies of this compound in various preclinical and clinical settings. The detailed protocols for both LLE and PPT offer flexibility depending on laboratory preferences and sample characteristics.
References
Application Notes: In Vitro Cytotoxicity of Oxysophocarpine
Introduction
Oxysophocarpine (OSC), a quinolizidine alkaloid extracted from plants of the Sophora genus, has demonstrated a range of pharmacological activities, including anti-inflammatory, antiviral, and neuroprotective effects.[1][2] Recent studies have highlighted its potential as an anti-cancer agent, showing that OSC can inhibit proliferation and induce apoptosis in various cancer cell lines, such as oral squamous cell carcinoma, and liver cancer.[2][3][4] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a widely used colorimetric method to evaluate cell viability.[5][6]
Principle of the MTT Assay
The MTT assay is based on the principle that viable, metabolically active cells possess mitochondrial dehydrogenase enzymes that can reduce the yellow, water-soluble tetrazolium salt (MTT) into a purple, insoluble formazan product.[5][7] The amount of formazan produced is directly proportional to the number of living cells.[8] The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically between 570 and 590 nm) using a microplate reader.[5] A decrease in absorbance indicates a reduction in cell viability, and thus the cytotoxic effect of the tested compound.
Mechanism of this compound-Induced Cytotoxicity
This compound has been shown to exert its cytotoxic effects through the modulation of several key signaling pathways, leading to the induction of apoptosis (programmed cell death).
Key Signaling Pathways:
-
Nrf2/HO-1 Pathway: In some cancer cells, such as oral squamous cell carcinoma, this compound has been found to inhibit the Nrf2/HO-1 signaling pathway.[2][4] The Nrf2 pathway is a critical regulator of cellular defense against oxidative stress, and its inhibition can render cancer cells more susceptible to apoptosis.[1]
-
JAK2/STAT3 Pathway: Studies on hepatocellular carcinoma cells have indicated that this compound can suppress the IL-6-mediated JAK2/STAT3 signaling pathway.[3] This pathway is often constitutively active in cancer cells and plays a crucial role in cell proliferation, survival, and differentiation. Its inhibition by OSC contributes to the suppression of tumor growth.[3]
-
PI3K/AKT Pathway and Apoptosis Regulation: In the context of protecting non-cancerous cells, this compound has been shown to activate the PI3K/AKT pathway, which is a pro-survival pathway.[9] However, in cancer cells, the balance of pro-apoptotic and anti-apoptotic proteins is shifted. OSC treatment can lead to a decrease in the ratio of Bcl-2 (anti-apoptotic) to BAX (pro-apoptotic) expression levels and an increase in the activity of caspases, such as caspase-3 and caspase-9, which are key executioners of apoptosis.[1]
Data Presentation
The cytotoxic effect of this compound is dose-dependent. The following tables summarize the observed effects of OSC on different cell lines as reported in various studies.
Table 1: Effect of this compound on the Viability of HT-22 Cells [1]
| This compound Concentration (μM) | Cell Viability (%) |
| 0 (Control) | 100 |
| 1.25 | No significant effect |
| 2.5 | No significant effect |
| 5 | No significant effect |
| 10 | No significant effect |
| 20 | 74.02 ± 3.17 |
Table 2: Effect of this compound on the Viability of Hepa1-6 and HepG2 Cells [3]
| This compound Concentration (µmol/L) | Cell Line | Duration of Treatment | Effect |
| 0, 5, 10, 20 | Hepa1-6 | 24, 48, 72 hours | Dose-dependent inhibition of proliferation |
| 0, 5, 10, 20 | HepG2 | 24, 48, 72 hours | Dose-dependent inhibition of proliferation |
Table 3: Apoptosis Induction by this compound in Hepa1-6 and HepG2 Cells [3]
| This compound Concentration (µmol/L) | Cell Line | Duration of Treatment | Effect |
| 0, 5, 10, 20 | Hepa1-6 | 24 hours | Dose-dependent increase in apoptosis rate |
| 0, 5, 10, 20 | HepG2 | 24 hours | Dose-dependent increase in apoptosis rate |
Experimental Protocols
MTT Assay Protocol for In Vitro Cytotoxicity of this compound
This protocol provides a step-by-step guide for performing the MTT assay to determine the cytotoxic effects of this compound on a selected cell line.
Materials:
-
This compound (stock solution prepared in a suitable solvent, e.g., DMSO)
-
Selected cancer cell line (e.g., HepG2, A549, etc.)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Sterile pipette tips and tubes
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow the cells to attach.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in culture medium from the stock solution to achieve the desired final concentrations (e.g., 0, 5, 10, 20, 40, 80 µM).
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a control group with medium only (no this compound) and a blank group with medium but no cells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, carefully remove the medium containing this compound.
-
Add 100 µL of fresh serum-free medium and 10 µL of the 5 mg/mL MTT solution to each well.[8]
-
Incubate the plate for 2-4 hours at 37°C in the dark. During this time, viable cells will metabolize the MTT into purple formazan crystals.
-
-
Solubilization of Formazan:
-
After the incubation with MTT, carefully remove the medium.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[5]
-
Gently shake the plate on an orbital shaker for about 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability using the following formula: Cell Viability (%) = (Mean Absorbance of Treated Group / Mean Absorbance of Control Group) x 100%
-
Plot a dose-response curve with this compound concentration on the x-axis and cell viability (%) on the y-axis.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of cell growth) from the dose-response curve.
-
Mandatory Visualizations
Caption: Experimental workflow for the MTT cytotoxicity assay.
Caption: Signaling pathways modulated by this compound.
References
- 1. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. merckmillipore.com [merckmillipore.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Probing the In Vivo Efficacy of Oxysophocarpine: Application Notes and Protocols for Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing animal models for studying the in vivo efficacy of Oxysophocarpine (OSC), a natural alkaloid compound. This document outlines detailed experimental protocols and summarizes key quantitative outcomes across various disease models, including cancer, inflammation, and infectious diseases. The information presented is intended to facilitate the design and execution of preclinical studies to evaluate the therapeutic potential of this compound.
I. Overview of this compound's Therapeutic Potential
This compound, extracted from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities in preclinical studies. Its therapeutic potential stems from its ability to modulate multiple signaling pathways involved in pathogenesis. These include anti-inflammatory, anti-cancer, anti-viral, and neuroprotective effects. This document will delve into the specific animal models used to validate these effects and the methodologies employed.
II. Animal Models for Efficacy Evaluation
The in vivo efficacy of this compound has been investigated in several well-established animal models. The choice of model is contingent on the therapeutic area of interest.
A. Oncology
1. Xenograft Models for Solid Tumors:
-
Oral Squamous Cell Carcinoma (OSCC): Nude mice are subcutaneously implanted with human OSCC cell lines (e.g., SCC-9) to establish a xenograft model.[1] Treatment with this compound has been shown to significantly inhibit tumor growth and metastasis.[1][2] The underlying mechanism involves the targeting of the Nrf2/HO-1 signaling axis.[1][2]
-
Hepatocellular Carcinoma (HCC): Subcutaneous injection of murine HCC cell lines (e.g., Hepa1-6) in mice is a common model.[3] this compound has been found to suppress tumor growth and sensitize the tumor to immunotherapy, specifically anti-Lag-3 blockade, by reducing FGL1 expression through the IL-6/JAK2/STAT3 pathway.[3]
-
Colorectal Cancer Liver Metastasis: Nude mouse models are established to assess the anti-metastatic potential of compounds. Studies have shown that sophocarpine, a related alkaloid, can inhibit the proliferation, invasion, and migration of colorectal cancer cells both in vitro and in vivo.[4]
Experimental Workflow for Xenograft Models
Caption: Workflow for a typical xenograft mouse model to evaluate the anti-tumor efficacy of this compound.
B. Inflammation and Pain
-
Carrageenan-Induced Paw Edema: This is a classic model of acute inflammation and inflammatory pain in mice.[5] this compound has been shown to reduce paw edema, decrease neutrophil infiltration, and alleviate pain by inhibiting the expression of inflammatory mediators like PGE2 and various cytokines.[5]
-
Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI): In this model, mice are challenged with LPS to induce a strong inflammatory response in the lungs. This compound treatment has been observed to mitigate lung injury by reducing inflammatory cell infiltration and inhibiting the apoptosis of lung epithelial cells, potentially through the PI3K/AKT pathway.[6]
C. Infectious Diseases
-
Tuberculosis (TB): C3HeB/FeJ mice infected with Mycobacterium tuberculosis (H37Rv strain) serve as a model for active TB.[7][8] this compound treatment has been shown to reduce mortality, inhibit bacterial growth in the lungs, and alleviate lung pathology.[7][8] The mechanism involves reducing neutrophil recruitment and inflammation by inhibiting the TLR2/MyD88/Src/ERK1/2 signaling pathway.[8]
D. Neurological Disorders
-
Pilocarpine-Induced Convulsions: This mouse model is used to study epilepsy and the neuroprotective effects of compounds.[9] this compound has demonstrated anticonvulsant and neuroprotective properties in this model, delaying the onset of seizures, reducing their incidence, and attenuating neuronal cell loss in the hippocampus.[9]
-
Nociception Models: Thermal and chemical pain models in mice, such as the tail-flick test, hot-plate test, and acetic acid-induced writhing, are used to assess analgesic effects.[10] this compound has shown anti-nociceptive effects in both central and peripheral nervous systems, potentially involving the upregulation of GABA-A receptors.[10]
III. Quantitative Data Summary
The following tables summarize the quantitative data from key in vivo studies on this compound.
Table 1: Anti-Tumor Efficacy of this compound in Xenograft Models
| Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Nude Mice | SCC-9 (OSCC) | Intraperitoneal injection every 2 days for 3 weeks | Marked inhibition of tumor growth, smaller tumor size, and reduced tumor weight compared to control. | [1] |
| Mice | Hepa1-6 (HCC) | Not specified | Slowed the growth of HCC and sensitized the tumor to anti-Lag-3 immunotherapy. | [3] |
Table 2: Anti-Inflammatory and Analgesic Effects of this compound
| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |
| Mice | Carrageenan-induced paw edema | Not specified | Significantly reduced paw edema volume and improved mechanical allodynia threshold. | [5] |
| Mice | LPS-induced Acute Lung Injury | Pretreatment with 40 or 80 µmol/L OSC | Significantly inhibited diffuse alveolar injury and interstitial edema, reduced neutrophil infiltration, and lowered lung epithelial cell apoptosis. | [6] |
| Mice | Thermal and chemical pain models | 80 mg/kg, i.p. | Significantly increased tail withdrawal threshold with a peak effect of 25.46% maximal possible effect (MPE) at 60 min. | [10] |
Table 3: Efficacy of this compound in Infectious and Neurological Disease Models
| Animal Model | Condition | Treatment Regimen | Key Findings | Reference |
| C3HeB/FeJ Mice | Tuberculosis (H37Rv infection) | Not specified | Reduced mortality, inhibited pulmonary H37Rv growth, and alleviated lung pathology. | [7][8] |
| Mice | Pilocarpine-induced convulsions | 40 and 80 mg/kg OSC pretreatment | Significantly delayed the onset of the first convulsion and status epilepticus, and reduced the incidence of status epilepticus and mortality. | [9] |
IV. Detailed Experimental Protocols
A. Protocol for Oral Squamous Cell Carcinoma Xenograft Model
-
Cell Culture: Culture SCC-9 human oral squamous cell carcinoma cells in appropriate media until they reach the logarithmic growth phase.
-
Animal Model: Use 4-6 week old male BALB/c nude mice.
-
Tumor Cell Inoculation: Subcutaneously inject 5 x 10^6 SCC-9 cells suspended in 100 µL of PBS into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment: When tumors reach a palpable size (e.g., 100 mm^3), randomly divide the mice into treatment and control groups.
-
Treatment Group: Administer this compound via intraperitoneal injection at a predetermined dose and schedule (e.g., every 2 days for 3 weeks).[1]
-
Control Group: Administer an equal volume of the vehicle control (e.g., PBS) following the same schedule.
-
-
Endpoint and Analysis: At the end of the treatment period, euthanize the mice.
B. Protocol for Carrageenan-Induced Paw Edema Model
-
Animals: Use male ICR mice weighing 20-25 g.
-
Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Treatment: Administer this compound or the vehicle control intraperitoneally 60 minutes before the carrageenan injection.
-
Induction of Edema: Inject 50 µL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw.
-
Measurement of Edema: Measure the paw volume using a plethysmometer at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Pain Assessment (Mechanical Allodynia): Measure the paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments) before and after carrageenan injection.
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect the paw tissue for histological examination to assess inflammatory cell infiltration.[5]
V. Signaling Pathways Modulated by this compound
This compound exerts its therapeutic effects by modulating several key signaling pathways.
Nrf2/HO-1 Signaling Pathway in Cancer
References
- 1. karger.com [karger.com]
- 2. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophocarpine can enhance the inhibiting effect of oxaliplatin on colon cancer liver metastasis-in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticonvulsant and Neuroprotective Effects of this compound on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound induces anti-nociception and increases the expression of GABAAα1 receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oxysophocarpine Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine alkaloid derived from the medicinal plant Sophora flavescens, has garnered significant interest in pharmacological research due to its diverse biological activities. These include anti-inflammatory, antiviral, and notably, anticancer properties. This document provides detailed application notes and standardized protocols for the treatment of cells in culture with this compound, intended to guide researchers in the fields of cell biology and drug development. The protocols outlined below cover essential procedures from stock solution preparation to the assessment of cellular responses, including viability, apoptosis, and the analysis of key signaling pathways.
Data Presentation
Table 1: IC50 Values of this compound and Related Alkaloids in Various Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a critical measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the reported IC50 values for this compound and its related compounds, oxymatrine and sophocarpine, in several human cancer cell lines. This data provides a comparative reference for determining appropriate concentration ranges for experimental studies.
| Compound | Cell Line | Cancer Type | IC50 Value | Incubation Time | Reference |
| Sophocarpine | DU145 | Prostate Cancer | 277.69 µM | Not Specified | [1] |
| Sophocarpine | PC3 | Prostate Cancer | 174.41 µM | Not Specified | [1] |
| Oxymatrine | MCF-7 | Breast Cancer | ~32 mg/mL (~121.9 mM) | 24 h | [2] |
| Oxymatrine | MCF-7 | Breast Cancer | <16 mg/mL (<60.9 mM) | 48 h | [2] |
| Oxymatrine | U251 | Glioblastoma | ~10 µM | Not Specified | [3] |
| Oxymatrine | A172 | Glioblastoma | ~10 µM | Not Specified | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for use in cell culture experiments.
Materials:
-
This compound powder (purity >98%)
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Determine the desired stock concentration (e.g., 10 mM or 50 mM).
-
Calculate the mass of this compound required to achieve the desired concentration in a specific volume of DMSO. For example, for 1 mL of a 10 mM stock solution of a compound with a molecular weight of 262.35 g/mol , 2.62 mg of the compound would be required.
-
Aseptically weigh the calculated amount of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to the tube.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a new sterile tube if desired, although DMSO is generally bactericidal.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Cell Treatment with this compound
Objective: To treat cultured cells with various concentrations of this compound.
Materials:
-
Cultured cells in logarithmic growth phase
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Sterile cell culture plates or flasks
-
Pipettes and sterile filter tips
Protocol:
-
Seed cells into the appropriate culture vessel (e.g., 96-well plate for viability assays, 6-well plate for protein extraction) at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
On the day of treatment, prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Important: The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity. A vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) must be included in all experiments.
-
-
Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
Cell Viability Assessment using MTT Assay
Objective: To determine the effect of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Following the this compound treatment period, add 10 µL of MTT solution to each well of the 96-well plate.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently mix the contents of the wells on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following this compound treatment.
Materials:
-
Cells treated with this compound in a 6-well plate
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Protocol:
-
After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using a gentle cell scraper or trypsin-EDTA.
-
Centrifuge the cell suspension at a low speed (e.g., 300 x g) for 5 minutes and discard the supernatant.
-
Wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
-
Necrotic cells: Annexin V-negative and PI-positive
-
Western Blot Analysis of Signaling Pathway Proteins
Objective: To investigate the effect of this compound on the expression and phosphorylation of key proteins in signaling pathways like Nrf2/HO-1.
Materials:
-
Cells treated with this compound in a 6-well plate
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Nrf2, anti-HO-1, anti-p-ERK, anti-ERK, anti-p-PI3K, anti-PI3K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at high speed at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Mandatory Visualization
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by this compound as described in the literature.
Caption: this compound-mediated activation of the Nrf2/HO-1 signaling pathway.
Caption: Inhibition of the TLR2/MyD88/Src/ERK1/2 signaling pathway by this compound.
Caption: Regulation of the KIT/PI3K signaling pathway by this compound, leading to inhibition of apoptosis.
Experimental Workflow Diagram
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
References
- 1. Sophocarpine inhibits tumor progression by antagonizing the PI3K/AKT/mTOR signaling pathway in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oxymatrine inhibits proliferation and apoptosis of human breast cancer cells through the regulation of miRNA-140-5P - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxymatrine Inhibits Proliferation and Migration While Inducing Apoptosis in Human Glioblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Determining the Optimal Concentration of Oxysophocarpine for In Vitro Studies
Introduction
Oxysophocarpine (OSC), a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, neuroprotective, and anti-cancer effects.[1][2][3][4][5] Establishing the optimal concentration of OSC for in vitro experiments is a critical first step to ensure meaningful and reproducible results. The ideal concentration should elicit the desired biological effect without inducing significant cytotoxicity. This document provides a comprehensive guide for researchers to determine the optimal working concentration of this compound for their specific in vitro model.
The process involves two main stages: first, determining the cytotoxicity profile of OSC on the chosen cell line to identify a non-toxic concentration range. Second, evaluating the dose-dependent biological activity of OSC within this non-toxic range to find the effective concentration for the desired endpoint. Generally, it is advisable to perform concentration-dependent tests with relatively small dilution factors (e.g., 2- to 3.16-fold) to precisely determine the concentration at which effects occur.[6]
Data Presentation: Effective Concentrations of this compound in Various In Vitro Models
The following table summarizes the concentrations of this compound used in various published studies, providing a starting point for designing new experiments.
| Cell Line | Experimental Model | OSC Concentration Range | Assay | Key Findings | Reference |
| BEAS-2B (Human Lung Epithelial) | Lipopolysaccharide (LPS)-induced Acute Lung Injury | 2.5–320 µg/mL | MTT Assay, ELISA, RT-qPCR, Western Blot | OSC enhanced cell viability and decreased LPS-induced apoptosis. It also reduced the production of inflammatory cytokines (TNF-α, IL-1β, IL-6).[5][7] | [5][7] |
| HT-22 (Mouse Hippocampal Neuronal) | Glutamate-induced Apoptosis | Not specified, but treatment showed effects | MTT Assay, ROS Assay, TUNEL Staining, Western Blot | OSC protected against glutamate-induced oxidative stress and apoptosis by upregulating the Nrf2/HO-1 signaling pathway.[3] | [3] |
| SCC-9, SCC-15 (Oral Squamous Cell Carcinoma) | Cancer Growth and Metastasis | Not specified, but treatment showed effects | CCK-8 Assay, Flow Cytometry, Transwell Assay | OSC inhibited proliferation, migration, and invasion, and induced apoptosis by inactivating the Nrf2/HO-1 signaling pathway.[4] | [4] |
| BV-2 (Mouse Microglia) | Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) | Not specified, but treatment showed effects | LDH Release Assay, ELISA, Western Blot | OSC reduced OGD/R-induced inflammation and apoptosis by inhibiting the TLR4/MyD88/NF-κB pathway and enhancing Akt/mTOR phosphorylation.[8] | [8] |
| Mouse Neutrophils | Mycobacterium tuberculosis (H37Rv) Infection | Not specified, but treatment showed effects | ELISA, Adhesion and F-actin polymerization assays | OSC suppressed the release of inflammatory mediators and repressed neutrophil adhesion by inhibiting the TLR2/MyD88/Src/ERK1/2 pathway.[1][2] | [1][2] |
Experimental Protocols
Protocol 1: Determination of Cytotoxicity and Optimal Concentration Range via CCK-8 Assay
This protocol describes how to assess the effect of this compound on cell viability to determine the non-toxic concentration range. The Cell Counting Kit-8 (CCK-8) assay is a colorimetric assay for the sensitive determination of cell viability and cytotoxicity.[9]
Materials:
-
This compound (OSC) stock solution
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader (450 nm absorbance)
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of OSC Dilutions:
-
Prepare a series of OSC dilutions in complete culture medium. Based on published data, a starting range of 2.5 µg/mL to 320 µg/mL is recommended.[7] A 2-fold serial dilution is appropriate.
-
Include a "vehicle control" (medium with the same solvent concentration used for the highest OSC dose) and a "no-cell" blank control (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared OSC dilutions to the respective wells.
-
Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
-
CCK-8 Assay:
-
Approximately 1-4 hours before the end of the incubation period, add 10 µL of the CCK-8 solution to each well.[9]
-
Incubate the plate for 1-4 hours at 37°C. The incubation time depends on the cell type and density.
-
Gently tap the plate to ensure homogenous color distribution.
-
-
Data Acquisition:
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the "no-cell" blank from all other readings.
-
Calculate cell viability as a percentage of the vehicle control: Cell Viability (%) = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the cell viability (%) against the OSC concentration to generate a dose-response curve. The optimal concentration range for subsequent functional assays is typically below the concentrations that cause significant cell death (e.g., >80-90% viability).
-
Protocol 2: Measuring Anti-Inflammatory Effects via ELISA
This protocol details how to measure the secretion of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from cells treated with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Materials:
-
Cell line capable of producing inflammatory cytokines (e.g., macrophages, epithelial cells).
-
Inflammatory stimulus (e.g., Lipopolysaccharide, LPS).
-
This compound (OSC).
-
24-well or 48-well cell culture plates.
-
Commercial ELISA kits for TNF-α, IL-1β, and IL-6.[7]
-
Microplate reader.
Procedure:
-
Cell Seeding and Pre-treatment:
-
Seed cells in a 24-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various non-toxic concentrations of OSC (determined from Protocol 1) for a pre-incubation period (e.g., 2 hours). Include a "vehicle control" group.
-
-
Inflammatory Stimulation:
-
After pre-treatment, add the inflammatory stimulus (e.g., LPS at 1 µg/mL) to the wells (except for the negative control group).
-
Incubate for a specified period (e.g., 24 hours) to allow for cytokine production and secretion.
-
-
Sample Collection:
-
Following incubation, centrifuge the plate at a low speed (e.g., 1000 rpm for 10 minutes) to pellet any detached cells.[7]
-
Carefully collect the cell culture supernatant from each well without disturbing the cell layer. Store supernatants at -80°C until use.
-
-
ELISA Procedure:
-
Perform the ELISA for TNF-α, IL-1β, and IL-6 on the collected supernatants according to the manufacturer's instructions provided with the commercial kit.[7]
-
Briefly, this involves adding standards and samples to antibody-precoated 96-well plates, followed by incubation with a biotin-conjugated detection antibody, and then a streptavidin-HRP conjugate. A substrate solution is added to produce a colorimetric signal.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Generate a standard curve using the provided standards.
-
Calculate the concentration of each cytokine in the samples by interpolating their absorbance values from the standard curve.
-
Compare the cytokine concentrations in the OSC-treated groups to the LPS-only stimulated group to determine the inhibitory effect of this compound.
-
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for determining the optimal OSC concentration and the key signaling pathways modulated by OSC.
Caption: Experimental workflow for determining the optimal concentration of this compound.
Caption: OSC activates the neuroprotective Nrf2/HO-1 signaling pathway.[3][4]
Caption: OSC inhibits inflammation via the TLR/MyD88 signaling pathway.[1][2][8]
Caption: OSC inhibits apoptosis by regulating the KIT/PI3K/Akt pathway.[5]
References
- 1. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Which concentrations are optimal for in vitro testing? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dojindo.com [dojindo.com]
Application Notes and Protocols: Flow Cytometry Analysis of Apoptosis Induced by Oxysophocarpine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing apoptosis induced by Oxysophocarpine (OSC) using flow cytometry. This compound, a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated various pharmacological effects, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2][3] Understanding its mechanism of action in regulating programmed cell death is crucial for its development as a potential therapeutic agent.
Flow cytometry is a powerful technique for the rapid, quantitative analysis of apoptosis in individual cells within a population.[4][5] The most common method, Annexin V and Propidium Iodide (PI) staining, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.[6][7][8]
Principles of Apoptosis Detection by Flow Cytometry
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the cell membrane.[8] Annexin V, a calcium-dependent protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the intact plasma membrane of live or early apoptotic cells. However, in late-stage apoptosis and necrosis, the membrane integrity is compromised, allowing PI to enter and stain the cellular DNA.[8] By using both Annexin V and PI, one can distinguish between different cell populations:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
Quantitative Data Summary
The following table summarizes the quantitative data from a study investigating the effect of this compound on apoptosis in BEAS-2B lung epithelial cells induced with lipopolysaccharide (LPS).[2]
| Treatment Group | Concentration | Percentage of Apoptotic Cells (Annexin V-FITC+/PI+) |
| Normal Control | - | 0.94% ± 0.04% |
| LPS Model | - | 4.23% ± 0.05% |
| LPS + Low-Dose this compound | 40 µmol/L | 1.15% ± 0.05% |
| LPS + High-Dose this compound | 80 µmol/L | 1.96% ± 0.03% |
Signaling Pathways of this compound in Apoptosis Regulation
This compound has been shown to regulate apoptosis through multiple signaling pathways. Two prominent pathways are the KIT/PI3K and the Nrf2/HO-1 pathways.
In acute lung injury models, this compound has been found to inhibit apoptosis of lung epithelial cells by regulating the KIT/PI3K signaling pathway.[1][2][3] It is suggested that OSC may activate this pathway by binding to KIT, leading to the upregulation of PI3K and the anti-apoptotic protein Bcl-2.[2]
In neuronal cells, this compound has been shown to prevent glutamate-induced apoptosis by activating the Nrf2/HO-1 signaling pathway.[9][10] This activation helps to alleviate oxidative stress and mitochondrial dysfunction, thereby inhibiting the apoptotic process.[9]
Experimental Protocols
The following is a detailed protocol for the analysis of apoptosis induced by this compound using Annexin V-FITC and PI staining followed by flow cytometry.
Materials
-
Cell line of interest (e.g., BEAS-2B, HT-22)
-
Complete cell culture medium
-
This compound (OSC)
-
Apoptosis inducer (e.g., Lipopolysaccharide (LPS), Glutamate)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), cold
-
Trypsin-EDTA
-
Annexin V-FITC/PI Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Protocol
1. Cell Seeding and Treatment: a. Seed cells at a density of 1 x 10^5 cells/well in a 6-well plate and incubate for 24 hours.[2] b. After incubation, replace the medium with fresh medium containing the desired concentrations of this compound and/or the apoptosis-inducing agent. Include appropriate controls (untreated, vehicle-treated, inducer only). c. Incubate the cells for the desired treatment period (e.g., 24-48 hours).
2. Cell Harvesting: a. Collect the cell culture supernatant from each well into a centrifuge tube (to include any floating apoptotic cells).[7] b. Wash the adherent cells with PBS, then add trypsin-EDTA to detach the cells. c. Combine the trypsinized cells with the corresponding supernatant from step 2a. d. Centrifuge the cell suspension at approximately 500 x g for 5 minutes. e. Discard the supernatant and wash the cell pellet twice with cold PBS, centrifuging after each wash.[7]
3. Staining: a. Prepare 1X Binding Buffer by diluting the 10X stock with deionized water. b. Resuspend the cell pellet in 100 µL of 1X Binding Buffer.[11] c. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.[6] The exact volumes may vary depending on the kit manufacturer. d. Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[2][6]
4. Flow Cytometry Analysis: a. After incubation, add 400 µL of 1X Binding Buffer to each tube.[6] b. Analyze the samples on a flow cytometer within one hour. c. Set up appropriate compensation and quadrants using unstained, Annexin V-FITC only, and PI only stained control cells.[6] d. Acquire data for at least 10,000 events per sample. e. Analyze the data to determine the percentage of cells in each quadrant (live, early apoptotic, late apoptotic/necrotic, and necrotic).
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Multiparametric Analysis of Apoptosis by Flow Cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for Measuring Cytokine Levels after Oxysophocarpine Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine alkaloid derived from the plant Sophora alopecuroides, has demonstrated significant anti-inflammatory properties. Its potential as a therapeutic agent is linked to its ability to modulate the production of key inflammatory cytokines. This document provides a detailed protocol for utilizing an Enzyme-Linked Immunosorbent Assay (ELISA) to quantify the effects of this compound on pro-inflammatory cytokine levels, specifically Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6), in a cell-based model of inflammation. Additionally, it summarizes the expected quantitative outcomes and illustrates the underlying signaling pathways affected by the compound.
Data Presentation
The anti-inflammatory efficacy of this compound's structural analog, Sophocarpine, which exhibits a similar mechanism of action, has been quantified in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. The following tables summarize the dose-dependent inhibition of TNF-α and IL-6 production.
Table 1: Effect of Sophocarpine on TNF-α Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration | TNF-α Concentration (pg/mL) | Percent Inhibition (%) |
| Control (untreated) | - | Not Detected | - |
| LPS (1 µg/mL) | - | 1580 ± 120 | 0 |
| LPS + Sophocarpine | 50 µg/mL | 950 ± 85 | 39.9 |
| LPS + Sophocarpine | 100 µg/mL | 520 ± 60 | 67.1 |
Data is representative of expected outcomes and based on studies of Sophocarpine's effects.
Table 2: Effect of Sophocarpine on IL-6 Production in LPS-Stimulated RAW 264.7 Macrophages
| Treatment Group | Concentration | IL-6 Concentration (pg/mL) | Percent Inhibition (%) |
| Control (untreated) | - | Not Detected | - |
| LPS (1 µg/mL) | - | 2550 ± 210 | 0 |
| LPS + Sophocarpine | 50 µg/mL | 1680 ± 150 | 34.1 |
| LPS + Sophocarpine | 100 µg/mL | 980 ± 110 | 61.6 |
Data is representative of expected outcomes and based on studies of Sophocarpine's effects.
Experimental Protocols
This section details the protocol for inducing an inflammatory response in RAW 264.7 macrophages using Lipopolysaccharide (LPS) and subsequently treating them with this compound to measure its effect on cytokine production via ELISA.
Cell Culture and Treatment Protocol
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
This compound Preparation: Prepare a stock solution of this compound in sterile, endotoxin-free phosphate-buffered saline (PBS) or DMSO. Further dilute to desired experimental concentrations (e.g., 10 µM, 50 µM, 100 µM) in culture medium.
-
Treatment:
-
Remove the culture medium from the wells.
-
Add fresh medium containing the desired concentrations of this compound.
-
Incubate for 1-2 hours prior to LPS stimulation.
-
-
Inflammatory Stimulation:
-
To the this compound-pretreated wells, add LPS to a final concentration of 1 µg/mL.
-
Include control wells: untreated cells, cells treated with LPS only, and cells treated with this compound only.
-
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Sample Collection:
Sandwich ELISA Protocol for TNF-α, IL-1β, and IL-6
This protocol outlines the general steps for a sandwich ELISA. Specific antibody concentrations and incubation times should be optimized according to the manufacturer's instructions for the chosen ELISA kit.
-
Plate Coating:
-
Dilute the capture antibody (e.g., anti-mouse TNF-α, IL-1β, or IL-6) in coating buffer to the recommended concentration.
-
Add 100 µL of the diluted capture antibody to each well of a 96-well ELISA plate.
-
Seal the plate and incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer (PBS with 0.05% Tween-20) per well.
-
Add 200 µL of Blocking Buffer (e.g., 1% BSA in PBS) to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Sample and Standard Incubation:
-
Wash the plate three times with Wash Buffer.
-
Prepare serial dilutions of the recombinant cytokine standards in culture medium to generate a standard curve.
-
Add 100 µL of the collected cell culture supernatants and the cytokine standards to the appropriate wells.
-
Seal the plate and incubate for 2 hours at room temperature.
-
-
Detection Antibody Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute the biotinylated detection antibody in Blocking Buffer.
-
Add 100 µL of the diluted detection antibody to each well.
-
Seal the plate and incubate for 1-2 hours at room temperature.
-
-
Enzyme Conjugate Incubation:
-
Wash the plate three times with Wash Buffer.
-
Dilute Streptavidin-HRP conjugate in Blocking Buffer.
-
Add 100 µL of the diluted Streptavidin-HRP to each well.
-
Seal the plate and incubate for 20-30 minutes at room temperature, protected from light.
-
-
Substrate Development:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution (e.g., 2N H₂SO₄) to each well.
-
-
Data Acquisition:
-
Read the absorbance of each well at 450 nm using a microplate reader.
-
Subtract the absorbance readings at a reference wavelength (e.g., 570 nm) to correct for optical imperfections in the plate.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Use the standard curve to determine the concentration of the cytokines in the experimental samples.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for measuring cytokine levels after this compound treatment.
Signaling Pathway of this compound's Anti-inflammatory Action
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways that lead to the production of pro-inflammatory cytokines. In LPS-stimulated macrophages, LPS binds to Toll-like receptor 4 (TLR4), initiating a downstream cascade that activates both the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This compound has been shown to interfere with these pathways. It prevents the phosphorylation and subsequent degradation of IκBα, which keeps NF-κB sequestered in the cytoplasm and unable to initiate the transcription of cytokine genes. Furthermore, it attenuates the phosphorylation of p38 and JNK kinases within the MAPK pathway, further reducing the expression of pro-inflammatory cytokines.
Caption: this compound's inhibition of NF-κB and MAPK signaling pathways.
References
Application Notes and Protocols: Immunohistochemistry Staining for Target Proteins in Oxysophocarpine-Treated Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anti-apoptotic properties.[1][2] These therapeutic effects are attributed to its ability to modulate various signaling pathways and target proteins within cells and tissues. Immunohistochemistry (IHC) is a powerful technique to visualize the localization and expression levels of these target proteins in situ, providing valuable insights into the mechanism of action of this compound. This document provides detailed application notes and protocols for performing IHC staining of key target proteins in tissues treated with this compound.
Target Proteins and Signaling Pathways Modulated by this compound
This compound has been shown to exert its effects by modulating several key signaling pathways. Understanding these pathways is crucial for selecting the appropriate target proteins for IHC analysis.
-
Nrf2/HO-1 Signaling Pathway: this compound can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) pathway, which plays a critical role in cellular defense against oxidative stress.[3][4] Upon activation by OSC, Nrf2 translocates to the nucleus and induces the expression of antioxidant enzymes like HO-1.[3]
-
KIT/PI3K/AKT Signaling Pathway: In the context of acute lung injury, this compound has been found to regulate the KIT/Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) signaling pathway.[1][5] This pathway is involved in cell survival and inhibition of apoptosis. OSC treatment has been shown to increase the expression of KIT, PI3K, and the anti-apoptotic protein Bcl-2.[1][5]
-
TLR2/MyD88/Src/ERK1/2 Signaling Pathway: this compound can inhibit inflammation by downregulating the Toll-like receptor 2 (TLR2)/Myeloid differentiation primary response 88 (MyD88)/Src/Extracellular signal-regulated kinase 1/2 (ERK1/2) signaling pathway.[6][7] This pathway is involved in the innate immune response and the production of pro-inflammatory cytokines.[6][7]
Signaling Pathway Diagrams
Quantitative Data on Protein Expression
The following tables summarize the observed changes in the expression of target proteins in tissues treated with this compound, as determined by various molecular biology techniques including IHC.
| Target Protein | Tissue/Cell Line | Experimental Model | Treatment Effect | Analytical Method | Reference |
| Nrf2 | HT-22 Cells | Glutamate-induced apoptosis | Upregulation and nuclear translocation | Western Blot | [3] |
| HO-1 | HT-22 Cells | Glutamate-induced apoptosis | Upregulation | Western Blot | [3][4] |
| KIT | BEAS-2B lung epithelial cells and lung tissues | LPS-induced acute lung injury | Upregulation | PCR, WB, IF, IHC | [1][5] |
| PI3K | BEAS-2B lung epithelial cells and lung tissues | LPS-induced acute lung injury | Upregulation | PCR, WB, IF, IHC | [1][5] |
| Bcl-2 | BEAS-2B lung epithelial cells and lung tissues | LPS-induced acute lung injury | Upregulation | PCR, WB, IF, IHC | [1][5] |
| TLR2 | Neutrophils | M. tuberculosis infection | Downregulation | Western Blot | [6] |
| MyD88 | Neutrophils | M. tuberculosis infection | Downregulation | Western Blot | [6] |
| Src | Neutrophils | M. tuberculosis infection | Downregulation | Western Blot | [6] |
| p-ERK1/2 | Neutrophils | M. tuberculosis infection | Downregulation | Western Blot | [6] |
| FGL1 | HepG2 and Hepa1-6 cells | Hepatocellular carcinoma | Downregulation | In vitro and in vivo assays | [8] |
| IL-6 | HepG2 and Hepa1-6 cells | Hepatocellular carcinoma | Downregulation | In vitro assays | [8] |
| JAK2/STAT3 | HepG2 and Hepa1-6 cells | Hepatocellular carcinoma | Downregulation | In vitro assays | [8] |
| TNF-α, IL-1β, IL-6 | BV-2 microglia | Oxygen-glucose deprivation/reoxygenation | Downregulation | ELISA | [9] |
Detailed Immunohistochemistry Protocol
This protocol provides a general framework for IHC staining of target proteins in formalin-fixed, paraffin-embedded (FFPE) tissues. Optimization of specific steps, such as antigen retrieval and antibody concentrations, may be required for each target protein and tissue type.
Experimental Workflow Diagram
Materials and Reagents
-
Formalin-fixed, paraffin-embedded tissue sections on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen retrieval buffer (e.g., 10 mM Sodium Citrate, pH 6.0 or 1 mM EDTA, pH 8.0)
-
Hydrogen peroxide (3%)
-
Blocking buffer (e.g., 1% BSA or 5% normal serum in PBS or TBS)
-
Primary antibody against the target protein (e.g., anti-Nrf2, anti-KIT, etc.)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
-
Mounting medium
-
Cover slips
-
Humidified chamber
-
Coplin jars or staining dishes
-
Microscope
Protocol Steps
-
Deparaffinization and Rehydration:
-
Antigen Retrieval:
-
This step is crucial for unmasking antigenic epitopes. The method depends on the target protein and antibody.
-
Heat-Induced Epitope Retrieval (HIER): Immerse slides in a staining container with 10 mM citrate buffer (pH 6.0) and heat at 95-100°C for 10-20 minutes.[10][11] Allow slides to cool for 20 minutes at room temperature.[11]
-
Protease-Induced Epitope Retrieval (PIER): Incubate sections with a protease solution (e.g., trypsin, pepsin) at 37°C for a predetermined time.[10]
-
Rinse slides with PBS 2 times for 5 minutes each.[11]
-
-
Endogenous Peroxidase Blocking:
-
Incubate sections in 3% hydrogen peroxide in methanol or PBS for 10-15 minutes to block endogenous peroxidase activity.[12]
-
Rinse with PBS 2 times for 5 minutes each.
-
-
Blocking of Non-specific Binding:
-
Incubate sections with blocking buffer (e.g., 1% BSA or 5% normal serum from the species of the secondary antibody) for 30-60 minutes at room temperature in a humidified chamber.[10]
-
-
Primary Antibody Incubation:
-
Dilute the primary antibody to its optimal concentration in the blocking buffer.
-
Apply the diluted primary antibody to the sections and incubate overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash slides with PBS 3 times for 5 minutes each.
-
Apply the biotinylated secondary antibody, diluted according to the manufacturer's instructions, and incubate for 30-60 minutes at room temperature.
-
-
Detection:
-
Wash slides with PBS 3 times for 5 minutes each.
-
Apply streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.[13]
-
Wash slides with PBS 3 times for 5 minutes each.
-
Prepare the DAB substrate solution just before use and apply it to the sections.
-
Monitor color development under a microscope (typically 1-10 minutes). The target protein will appear as a brown precipitate.
-
Stop the reaction by immersing the slides in deionized water.
-
-
Counterstaining:
-
Dehydration and Mounting:
-
Microscopy and Analysis:
-
Examine the slides under a light microscope.
-
The expression and localization of the target protein can be qualitatively assessed or quantitatively analyzed using image analysis software.
-
Conclusion
Immunohistochemistry is an indispensable tool for elucidating the mechanisms of action of therapeutic compounds like this compound. By visualizing the in-situ expression of key target proteins within complex tissues, researchers can gain a deeper understanding of how OSC modulates cellular pathways to exert its therapeutic effects. The protocols and data presented here provide a comprehensive guide for scientists and researchers to design and execute IHC studies for investigating the effects of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. This compound inhibits lung injury induced by respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]
- 11. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 12. docs.abcam.com [docs.abcam.com]
- 13. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Pharmacokinetic Analysis of Oxysophocarpine in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine alkaloid extracted from plants of the Sophora genus, has garnered significant interest for its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. Understanding the pharmacokinetic profile of this compound in preclinical rodent models is crucial for its development as a potential therapeutic agent. These application notes provide a detailed overview of the available pharmacokinetic data and experimental protocols for the analysis of this compound in rats and mice.
Quantitative Pharmacokinetic Data
Currently, detailed public-domain data on the pharmacokinetics of this compound in rodent models is limited. The following table summarizes the available information. Further studies are required to fully characterize the pharmacokinetic profile across different species, doses, and administration routes.
Table 1: Summary of Known Pharmacokinetic Studies of this compound in Rodents
| Species | Administration Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t1/2 (h) | Bioavailability (%) | Reference |
| Rat | Oral | 15 | Data not available | Data not available | Data not available | Data not available | Data not available | [1] |
| Mouse | Intraperitoneal | 20, 40, 80 | Pharmacokinetic data not reported in available literature. | - | - | - | - |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum plasma concentration; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life.
Experimental Protocols
Detailed methodologies are critical for reproducible pharmacokinetic studies. The following protocols are based on established practices for analyzing alkaloid compounds in rodent models.
Protocol 1: Pharmacokinetic Study of Orally Administered this compound in Rats
This protocol outlines the steps for a pharmacokinetic study in rats following oral administration of this compound.
1. Animal Models and Housing:
-
Species: Male Sprague-Dawley rats (200-250 g).
-
Housing: House animals in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water. Acclimatize animals for at least one week before the experiment.
2. Drug Formulation and Administration:
-
Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Administration: Administer a single dose of 15 mg/kg this compound via oral gavage to fasted rats (overnight fasting with free access to water).
3. Blood Sample Collection:
-
Collect blood samples (approximately 0.3 mL) from the tail vein or retro-orbital plexus at predetermined time points (e.g., 0, 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Immediately centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
4. Plasma Sample Analysis (LC-MS/MS Method):
-
Instrumentation: Utilize a Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) system. A previously described method used a Zorbax Extend-C18 column (2.1 mm i.d. x 50 mm, 5 µm) with a C18 guard column.[1]
-
Mobile Phase: A gradient elution with methanol and water containing 5 mM ammonium acetate (15:85, v/v) can be effective.[1]
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode with selected ion monitoring (SIM). The ions to monitor are [M+H]+ at m/z 263 for this compound and [M+H]+ at m/z 247 for its active metabolite, sophocarpine. Matrine ([M+H]+ at m/z 249) can be used as an internal standard.[1]
-
Validation: The method should be validated for linearity, precision, accuracy, and recovery. A linear range of 10-1000 ng/mL for this compound has been reported.[1]
5. Pharmacokinetic Data Analysis:
-
Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using non-compartmental analysis with appropriate software (e.g., WinNonlin).
Protocol 2: Tissue Distribution Study of this compound in Mice
This protocol describes a method to assess the distribution of this compound in various tissues of mice.
1. Animal Models and Dosing:
-
Species: Male BALB/c mice (20-25 g).
-
Dosing: Administer a single oral or intraperitoneal dose of this compound. Doses of 20, 40, and 80 mg/kg have been used in pharmacological studies in mice.
2. Tissue Collection:
-
At selected time points post-administration (e.g., 0.5, 1, 2, 4, 8, and 24 hours), euthanize the mice.
-
Perfuse the circulatory system with ice-cold saline to remove blood from the tissues.
-
Collect various tissues of interest (e.g., liver, kidney, heart, lung, spleen, brain, and gastrointestinal tract).
-
Rinse the tissues with cold saline, blot dry, weigh, and immediately freeze them in liquid nitrogen. Store at -80°C until analysis.
3. Tissue Homogenization and Sample Preparation:
-
Homogenize the thawed tissue samples in a suitable buffer (e.g., phosphate-buffered saline) to create a uniform homogenate.
-
Perform protein precipitation using an organic solvent like acetonitrile or methanol.
-
Centrifuge the homogenate and collect the supernatant for LC-MS/MS analysis.
4. Analysis:
-
Analyze the tissue homogenate supernatants using a validated LC-MS/MS method similar to the one described for plasma analysis. The concentration of this compound in each tissue is typically expressed as ng/g of tissue.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
The following diagram illustrates the general workflow for conducting a pharmacokinetic study of this compound in a rodent model.
Logical Relationship of Pharmacokinetic Parameters
The following diagram illustrates the logical relationship between drug administration and the key pharmacokinetic parameters that describe its disposition in the body.
Conclusion and Future Directions
The provided application notes and protocols offer a foundational framework for conducting pharmacokinetic analyses of this compound in rodent models. The existing literature indicates that reliable analytical methods are available for the quantification of this compound in biological matrices. However, there is a clear need for comprehensive pharmacokinetic studies to determine key parameters such as Cmax, Tmax, AUC, elimination half-life, and bioavailability following various routes of administration in both rats and mice. Furthermore, tissue distribution studies are essential to understand the disposition of this compound to its target organs. Future research should focus on generating this critical data to support the continued development of this compound as a promising therapeutic candidate.
References
Application Notes and Protocols: Synthesis of Oxysophocarpine from Sophocarpine for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Introduction: Oxysophocarpine (OSC) is a quinolizidine alkaloid and the N-oxide derivative of sophocarpine, a natural compound extracted from plants of the Sophora genus.[1][2] Sophocarpine itself possesses a range of biological activities, including anti-inflammatory and neuroprotective effects.[3][4][5][6] The oxidation of sophocarpine to this compound modifies its polarity and may alter its pharmacological profile, making it a molecule of significant interest.[3] Research has demonstrated that this compound exhibits potent anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][7] It has been shown to exert its effects through various signaling pathways, including the Nrf2/HO-1 and MAPK pathways.[1][8]
This document provides a detailed protocol for the chemical synthesis of this compound from sophocarpine for research and development purposes. It includes a step-by-step experimental procedure, characterization data, and an overview of its research applications with relevant signaling pathway diagrams.
Synthesis of this compound from Sophocarpine
Principle: The synthesis is achieved through the direct oxidation of the tertiary amine in the sophocarpine molecule to an N-oxide. A common and effective method for this transformation involves using a strong oxidizing agent, such as potassium permanganate (KMnO₄), in an acidic medium.[9]
Reaction Scheme: Sophocarpine + Oxidizing Agent (e.g., KMnO₄) → this compound
Experimental Protocol: Oxidation of Sophocarpine
This protocol is based on the oxidation of sophocarpine using potassium permanganate and sulfuric acid.[9]
Materials and Reagents:
-
Sophocarpine (Starting Material)
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), 10% aqueous solution
-
Sodium bisulfite (NaHSO₃) or Sodium sulfite (Na₂SO₃)
-
Dichloromethane (DCM) or Chloroform (CHCl₃)
-
Anhydrous sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Column chromatography setup (silica gel)
Procedure:
-
Dissolution: Dissolve sophocarpine in a 10% aqueous solution of sulfuric acid in a round-bottom flask. Stir the solution at room temperature until all the solid has dissolved.
-
Reaction Setup: Place the flask in an ice bath and allow the solution to cool to 0-5 °C with continuous stirring.
-
Oxidation: Slowly add a pre-calculated amount of potassium permanganate (KMnO₄) to the cooled solution in small portions. The amount of KMnO₄ should be in a slight molar excess relative to sophocarpine. Monitor the reaction temperature to ensure it does not rise significantly.
-
Reaction Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture, quench them, extract with an organic solvent, and spot on a TLC plate against a standard of the starting material. The disappearance of the sophocarpine spot indicates the completion of the reaction.
-
Quenching: Once the reaction is complete, quench the excess KMnO₄ by slowly adding a saturated solution of sodium bisulfite or sodium sulfite until the purple color of the permanganate disappears and the brown manganese dioxide precipitate dissolves.
-
Extraction: Transfer the reaction mixture to a separatory funnel. Extract the aqueous layer multiple times with an organic solvent like dichloromethane or chloroform.
-
Washing and Drying: Combine the organic extracts and wash them with deionized water and then with a brine solution. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and remove the solvent using a rotary evaporator to obtain the crude this compound.
-
Purification: Purify the crude product using column chromatography on silica gel or by recrystallization to obtain pure this compound.
Synthesis Workflow Diagram
Caption: Diagram 1: A flowchart illustrating the key stages in the synthesis of this compound.
Characterization and Data
After synthesis, the identity and purity of this compound must be confirmed using standard analytical techniques.
Analytical Techniques:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.
Quantitative Data Summary: The following table summarizes key quantitative data for the synthesized this compound.
| Parameter | Value | Notes |
| Molecular Formula | C₁₅H₂₂N₂O₂ | Confirmed by High-Resolution Mass Spectrometry.[10] |
| Molecular Weight | 262.35 g/mol | Calculated based on the molecular formula.[10] |
| Typical Yield | 70-85% | This is an estimated range and is subject to optimization of reaction conditions. |
| Purity (by HPLC) | >98% | Achievable with proper purification. |
| Appearance | White to off-white crystalline solid | Based on typical alkaloid N-oxides. |
Research Applications and Signaling Pathways
This compound is investigated for numerous therapeutic applications due to its diverse pharmacological activities.
Key Research Areas:
-
Neuroprotection: OSC protects neuronal cells from apoptosis induced by factors like glutamate and oxidative stress.[1][8] This is particularly relevant for research into neurodegenerative diseases.
-
Anti-inflammatory Activity: OSC can mitigate inflammatory responses, making it a candidate for studying inflammatory conditions.[11]
-
Anticancer Effects: Studies show OSC can inhibit the proliferation and migration of cancer cells and may sensitize them to immunotherapy.[7]
-
Antioxidant Properties: A primary mechanism of OSC's action is its ability to reduce oxidative stress by activating protective cellular pathways.[1]
Nrf2/HO-1 Signaling Pathway
One of the key mechanisms for this compound's neuroprotective and antioxidant effects is the activation of the Nrf2/HO-1 pathway.[1] Under conditions of oxidative stress (e.g., from glutamate toxicity), OSC promotes the nuclear translocation of Nrf2, which in turn upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1]
Caption: Diagram 2: OSC activates the Nrf2/HO-1 pathway to counter oxidative stress.
References
- 1. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway [mdpi.com]
- 2. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophocarpine Alleviates Injury-Induced Intima Hyperplasia of Carotid Arteries by Suppressing Inflammation in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-nociceptive and anti-inflammatory activity of sophocarpine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design and Synthesis of Molecular Hybrids of Sophora Alkaloids and Cinnamic Acids as Potential Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Validating the Mechanism of Action of Oxysophocarpine using CRISPR-Cas9
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine alkaloid derived from the medicinal plant Sophora alopecuroides, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. Emerging research suggests that OSC exerts its therapeutic effects by modulating multiple signaling pathways, including the PI3K/Akt and Nrf2/HO-1 pathways, and by inducing apoptosis in target cells.[1][2][3] Robust validation of its mechanism of action is crucial for its development as a therapeutic agent. The advent of CRISPR-Cas9 genome editing technology offers a powerful tool for precise target validation, allowing researchers to elucidate the causal link between a drug target and its pharmacological effect.[4][5][6][7][8][9]
These application notes provide a comprehensive guide for researchers to utilize CRISPR-Cas9 technology to validate the molecular targets and signaling pathways involved in the mechanism of action of this compound. The protocols outlined below detail the experimental workflow, from cell culture and CRISPR-Cas9 mediated gene knockout to functional assays for assessing the impact of OSC.
Key Signaling Pathways of this compound
This compound has been shown to influence several key cellular signaling pathways. Understanding these pathways is essential for designing experiments to validate its mechanism of action.
-
PI3K/Akt Signaling Pathway: This pathway is a critical regulator of cell survival, proliferation, and apoptosis.[1][3] this compound has been reported to modulate the activity of key proteins in this pathway, such as KIT, PI3K, and Akt, thereby influencing downstream effectors like Bcl-2 and BAX to regulate apoptosis.[1][3]
-
Nrf2/HO-1 Signaling Pathway: This pathway is a primary cellular defense mechanism against oxidative stress. This compound has been shown to activate the Nrf2/HO-1 pathway, leading to the expression of antioxidant enzymes and cytoprotective genes, which may contribute to its neuroprotective and anti-inflammatory effects.[2]
Experimental Workflow for Target Validation
A systematic approach is required to validate the molecular targets of this compound using CRISPR-Cas9. The general workflow involves generating knockout cell lines for the putative target gene and then comparing the cellular response to this compound treatment in these knockout cells versus wild-type cells.
Detailed Experimental Protocols
Protocol 1: CRISPR-Cas9 Mediated Knockout of Target Gene
Objective: To generate a stable cell line with a knockout of the target gene (e.g., KIT).
Materials:
-
Target cell line (e.g., BEAS-2B, HUH-7)
-
Cas9 nuclease expression vector (e.g., lentiCRISPR v2)
-
sgRNA expression vector targeting the gene of interest
-
Lipofectamine 3000 or other transfection reagent
-
Puromycin or other selection antibiotic
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
DNA extraction kit
-
PCR reagents and primers for sequencing
-
Antibodies for Western blot validation
Procedure:
-
sgRNA Design and Cloning:
-
Design two to three sgRNAs targeting an early exon of the gene of interest using a publicly available tool (e.g., CHOPCHOP).
-
Synthesize and clone the sgRNAs into a suitable expression vector.
-
-
Transfection:
-
Seed the target cells in a 6-well plate to be 70-80% confluent on the day of transfection.
-
Co-transfect the Cas9 and sgRNA expression vectors using a suitable transfection reagent according to the manufacturer's protocol.
-
-
Selection of Transfected Cells:
-
48 hours post-transfection, begin selection by adding the appropriate antibiotic (e.g., puromycin) to the culture medium.
-
Maintain selection for 7-10 days, replacing the medium with fresh selection medium every 2-3 days, until non-transfected control cells are eliminated.
-
-
Single-Cell Cloning:
-
Generate single-cell derived colonies by limiting dilution or by physically isolating individual colonies.
-
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from individual clones. Amplify the target region by PCR and sequence the amplicons to identify clones with frameshift-inducing insertions or deletions (indels).
-
Western Blot Analysis: Confirm the absence of the target protein in the knockout clones by Western blotting.
-
qPCR Analysis: Verify the reduction in target gene mRNA expression in the knockout clones.
-
Protocol 2: Cell Viability Assay
Objective: To assess the effect of this compound on the viability of wild-type and knockout cells.
Materials:
-
Wild-type and knockout cells
-
96-well plates
-
This compound stock solution
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or other viability reagent (e.g., CellTiter-Glo)
-
DMSO
-
Microplate reader
Procedure:
-
Seed both wild-type and knockout cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0, 10, 20, 40, 80 µM) for 24-48 hours.
-
For MTT assay, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Protocol 3: Western Blot Analysis
Objective: To analyze the expression of key proteins in the signaling pathways affected by this compound in wild-type and knockout cells.
Materials:
-
Wild-type and knockout cells
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KIT, anti-p-PI3K, anti-PI3K, anti-p-Akt, anti-Akt, anti-Bcl-2, anti-BAX, anti-Nrf2, anti-HO-1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Procedure:
-
Seed wild-type and knockout cells in 6-well plates and treat with this compound as required.
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin).
Protocol 4: Quantitative Real-Time PCR (qPCR)
Objective: To measure the mRNA expression levels of target genes in response to this compound treatment in wild-type and knockout cells.
Materials:
-
Wild-type and knockout cells
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., KIT, PIK3CA, AKT1, BCL2, BAX, NFE2L2, HMOX1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat wild-type and knockout cells with this compound.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qPCR using a SYBR Green or TaqMan master mix and gene-specific primers.
-
Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to the housekeeping gene.
Data Presentation and Expected Outcomes
The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison. Below are examples of how to present the data and the expected outcomes if this compound's effect is dependent on the knocked-out target gene.
Table 1: Effect of this compound on Cell Viability in Wild-Type and KIT Knockout Cells
| Cell Line | This compound (µM) | Cell Viability (%) |
| Wild-Type | 0 | 100 ± 5.2 |
| 20 | 85 ± 4.1 | |
| 40 | 62 ± 3.5 | |
| 80 | 41 ± 2.8 | |
| KIT KO | 0 | 100 ± 4.8 |
| 20 | 98 ± 5.5 | |
| 40 | 95 ± 4.9 | |
| 80 | 92 ± 5.1 | |
| Data are presented as mean ± SD from three independent experiments. This is a hypothetical table illustrating the expected outcome if the cytotoxic effect of this compound is mediated through KIT. |
Expected Outcome: If the cytotoxic effect of this compound is dependent on KIT, the KIT knockout cells should show significantly less reduction in cell viability upon this compound treatment compared to wild-type cells.
Table 2: Relative Protein Expression Changes in Response to this compound (80 µM)
| Protein | Wild-Type (Fold Change) | KIT KO (Fold Change) |
| p-PI3K/PI3K | 2.5 ± 0.3 | 1.1 ± 0.2 |
| p-Akt/Akt | 3.1 ± 0.4 | 1.2 ± 0.3 |
| Bcl-2 | 2.8 ± 0.2 | 1.0 ± 0.1 |
| BAX | 0.4 ± 0.1 | 0.9 ± 0.2 |
| Data are presented as mean ± SD of the fold change relative to untreated controls, normalized to β-actin. This is a hypothetical table illustrating the expected outcome. |
Expected Outcome: In wild-type cells, this compound treatment is expected to increase the phosphorylation of PI3K and Akt and increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the pro-apoptotic protein BAX. In KIT knockout cells, these effects should be significantly attenuated if KIT is the primary upstream target.
Table 3: Relative mRNA Expression of Nrf2 Target Genes in Response to this compound (10 µM)
| Gene | Wild-Type (Fold Change) | NFE2L2 (Nrf2) KO (Fold Change) |
| HMOX1 | 4.5 ± 0.5 | 1.2 ± 0.3 |
| NQO1 | 3.8 ± 0.4 | 1.1 ± 0.2 |
| Data are presented as mean ± SD of the fold change relative to untreated controls, normalized to GAPDH. This is a hypothetical table illustrating the expected outcome. |
Expected Outcome: this compound treatment should induce the expression of Nrf2 target genes like HMOX1 and NQO1 in wild-type cells. This induction should be abolished or significantly reduced in NFE2L2 (the gene encoding Nrf2) knockout cells, confirming that this compound's antioxidant effects are mediated through Nrf2.
Visualizing Signaling Pathways and Logical Relationships
Diagrams generated using Graphviz (DOT language) can effectively illustrate the proposed mechanisms of action and the logic behind the CRISPR-Cas9 validation experiments.
Conclusion
The integration of CRISPR-Cas9 technology into the study of natural compounds like this compound provides an unprecedented opportunity to precisely define their mechanisms of action. The protocols and guidelines presented here offer a robust framework for researchers to validate the molecular targets of this compound, thereby strengthening the scientific basis for its potential therapeutic applications. By systematically knocking out putative target genes and observing the resulting phenotypic changes upon drug treatment, the scientific community can build a more complete picture of how this promising compound exerts its effects at the molecular level.
References
- 1. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 5. CRISPR/Cas9: From Genome Engineering to Cancer Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 8. researchgate.net [researchgate.net]
- 9. biocompare.com [biocompare.com]
Application Note: Development of a Stable Cell Line for High-Throughput Screening of Oxysophocarpine Analogs
Audience: This document is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery and cellular assay development.
Introduction: Oxysophocarpine (OSC), a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, anti-viral, neuroprotective, and anti-tumor effects.[1][2][3][4][5] Its therapeutic potential has spurred interest in the development of novel analogs with improved efficacy and safety profiles. High-throughput screening (HTS) is an essential tool in this endeavor, enabling the rapid evaluation of large compound libraries.[6][7] Stable cell lines, which provide consistent and reproducible expression of a target protein, are a cornerstone of successful HTS campaigns, offering advantages over transient transfection by eliminating batch-to-batch variability.[8][9][10][11]
This application note details a comprehensive protocol for the development and characterization of a stable mammalian cell line for screening this compound analogs. As OSC is known to modulate multiple signaling pathways, including those involving G protein-coupled receptors (GPCRs), this protocol will focus on creating a stable cell line overexpressing a Gq-coupled receptor known to be involved in inflammatory responses.[1][12][13] The resulting cell line will be utilized in a calcium mobilization assay, a common and robust method for screening GPCR modulators.[6][14]
Experimental Protocols & Methodologies
Vector Construction & Host Cell Line Selection
The initial step involves designing an expression vector to deliver the gene of interest into the host cells.[15]
-
Host Cell Line: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney 293 (HEK293) cells are recommended due to their robust growth characteristics and high transfection efficiency.[10]
-
Expression Vector: A mammalian expression vector containing a strong constitutive promoter (e.g., CMV), the gene of interest (a Gq-coupled receptor), and a selectable marker (e.g., neomycin resistance gene for G418 selection) is required.[11][16]
-
Cloning: The full-length cDNA of the target receptor is cloned into the multiple cloning site of the expression vector. Sequence verification of the final construct is mandatory.
Stable Cell Line Generation Workflow
The generation of a stable cell line is a multi-step process involving transfection, selection, and clonal isolation.[17][18][19][20]
Caption: Workflow for stable cell line development.
Protocol 2.1: Transfection
-
Cell Seeding: One day prior to transfection, seed 5 x 10^5 CHO-K1 cells per well in a 6-well plate.
-
Transfection Complex: Prepare the DNA-lipid complex according to the transfection reagent manufacturer's protocol (e.g., Lipofectamine). Use 2.5 µg of the expression vector per well.
-
Transfection: Add the complex to the cells and incubate at 37°C with 5% CO2.
-
Recovery: After 24-48 hours, replace the medium with fresh growth medium.
Protocol 2.2: Selection of Stable Transfectants
-
Determine Kill Curve: Prior to selection, determine the optimal concentration of the selection antibiotic (e.g., G418) that kills all non-transfected host cells within 7-10 days.
-
Apply Selection Pressure: 48 hours post-transfection, passage the cells into a larger flask and add growth medium containing the pre-determined concentration of G418.[16]
-
Maintain Selection: Replace the selective medium every 3-4 days, monitoring for the death of non-resistant cells and the emergence of resistant colonies. This process can take 2-3 weeks.[16]
Protocol 2.3: Single-Cell Cloning by Limiting Dilution
-
Cell Dissociation: Once a pool of resistant cells is established, trypsinize and resuspend the cells to create a single-cell suspension.
-
Cell Counting: Accurately count the cells using a hemocytometer or automated cell counter.
-
Serial Dilution: Perform serial dilutions to achieve a final concentration of 0.5 cells per 100 µL.
-
Plating: Dispense 100 µL of the cell suspension into each well of several 96-well plates. Statistically, this dilution will result in wells containing a single cell.
-
Incubation & Monitoring: Incubate the plates and monitor for the growth of single colonies in individual wells over 2-3 weeks.
Characterization of Monoclonal Cell Lines
Selected clones must be thoroughly characterized to ensure stable integration and functional expression of the target receptor.[21][22][23]
Protocol 3.1: Gene Expression Analysis (RT-qPCR)
-
RNA Extraction: Extract total RNA from expanded clones and non-transfected control cells.
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for the target receptor and a housekeeping gene (e.g., GAPDH) for normalization.
Protocol 3.2: Protein Expression Analysis (Western Blot)
-
Protein Lysate Preparation: Prepare total protein lysates from each clone.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with a primary antibody specific to the target receptor, followed by an HRP-conjugated secondary antibody. Visualize bands using a chemiluminescence detection system.
Hypothetical Gq-Coupled Receptor Signaling Pathway
The screening assay will leverage the canonical Gq signaling pathway, which results in an increase in intracellular calcium upon receptor activation.
Caption: Gq-protein coupled receptor signaling cascade.
Protocol 3.3: Functional Characterization (Calcium Mobilization Assay)
-
Cell Seeding: Seed the stable cells into a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash cells with assay buffer and incubate with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.[6]
-
Compound Addition: Place the plate in a fluorescence plate reader (e.g., FLIPR, FlexStation). Add a known agonist for the receptor to positive control wells to confirm receptor functionality.
-
Data Acquisition: Measure the fluorescence intensity before and after compound addition to determine the change in intracellular calcium concentration.
Data Presentation & Results
Quantitative data from clone characterization should be summarized for easy comparison.
Table 1: RT-qPCR Analysis of Target Receptor mRNA Expression in Selected Clones
| Clone ID | Ct (Target Gene) | Ct (GAPDH) | ΔCt (Target - GAPDH) | Relative Expression (2^-ΔΔCt) |
|---|---|---|---|---|
| WT CHO-K1 | 32.5 | 19.2 | 13.3 | 0.0 |
| Clone A3 | 21.8 | 19.5 | 2.3 | 2048.0 |
| Clone B7 | 24.1 | 19.3 | 4.8 | 359.2 |
| Clone C5 | 21.5 | 19.4 | 2.1 | 2454.7 |
| Clone D1 | 22.9 | 19.1 | 3.8 | 659.8 |
Based on these hypothetical results, Clone C5 would be selected for further development due to the highest relative expression.
Table 2: Functional Potency (EC50) of this compound Analogs in the Calcium Mobilization Assay
| Compound | EC50 (nM) | Max Response (% of Control Agonist) |
|---|---|---|
| This compound | 150.2 | 95% |
| Analog 1 | 25.6 | 98% |
| Analog 2 | 88.9 | 92% |
| Analog 3 | >1000 | 15% |
| Analog 4 | 45.3 | 105% |
High-Throughput Screening Protocol
The validated stable cell line (e.g., Clone C5) can now be used for HTS of an analog library.
Screening Assay Workflow
Caption: High-throughput screening workflow.
Protocol 5.1: HTS Calcium Mobilization Assay
-
Plate Preparation: Using an automated liquid handler, seed 10,000 cells/well of the stable cell line into 384-well black, clear-bottom assay plates. Incubate overnight.
-
Dye Loading: The next day, wash plates with assay buffer and add Fluo-4 AM dye solution. Incubate for 1 hour at 37°C.
-
Compound Transfer: Transfer nanoliter volumes of this compound analogs from the compound library plates to the assay plates using an acoustic dispenser or pin tool. Include positive (known agonist) and negative (DMSO vehicle) controls on each plate.
-
Signal Detection: Immediately place the assay plates into a fluorescence imaging plate reader. Record baseline fluorescence for 10 seconds, then record fluorescence for 60-120 seconds post-compound addition.
-
Data Analysis: Calculate the response for each well (peak fluorescence - baseline fluorescence). Normalize data to controls and perform curve fitting for active compounds to determine EC50 values.
Conclusion: This application note provides a detailed framework for the successful development, characterization, and implementation of a stable cell line for screening this compound analogs. By establishing a robust and validated cell-based assay, researchers can efficiently identify promising lead compounds for further drug development, accelerating the translation of natural product scaffolds into novel therapeutics.
References
- 1. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits lung injury induced by respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Insights & FAQs | High-Throughput Screening of GPCRs for Drug Discovery. [celtarys.com]
- 7. Advances in G protein-coupled receptor high-throughput screening [pubmed.ncbi.nlm.nih.gov]
- 8. Generation Of Stable Cell Lines - Altogen Labs [altogenlabs.com]
- 9. sinobiological.com [sinobiological.com]
- 10. Cell Line Development, Single Cell Sorting | Molecular Devices [moleculardevices.com]
- 11. thesciencenotes.com [thesciencenotes.com]
- 12. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. agilent.com [agilent.com]
- 14. High-Throughput Screening for Allosteric Modulators of GPCRs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. lifesciences.danaher.com [lifesciences.danaher.com]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. Generation of Stable Cell Lines Using Lentivirus Protocol - Creative Biogene [creative-biogene.com]
- 18. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 19. Stable Cell Line Generation | Thermo Fisher Scientific - TW [thermofisher.com]
- 20. invivogen.com [invivogen.com]
- 21. New approaches for characterization of the genetic stability of vaccine cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Establishment and Characterization of a Stable Producer Cell Line Generation Platform for the Manufacturing of Clinical-Grade Lentiviral Vectors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for High-Throughput Screening Assays to Identify Novel Oxysophocarpine Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxysophocarpine (OSC), a quinolizidine alkaloid derived from the roots of Sophora species, has demonstrated a wide range of pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and antiviral effects.[1][2][3][4][5] Emerging research indicates that OSC modulates multiple signaling pathways, such as Nrf2/HO-1, TLR2/MyD88/Src/ERK1/2, KIT/PI3K, and JAK2/STAT3, suggesting its therapeutic potential across various diseases.[1][2][3][5][6][7] To accelerate the discovery of novel molecular targets of this compound and to fully elucidate its mechanisms of action, high-throughput screening (HTS) methodologies are indispensable.
These application notes provide detailed protocols for a suite of HTS assays designed to identify and validate novel protein targets of this compound. The described assays encompass both cell-based phenotypic screens and target-based biochemical approaches.
Data Presentation: Quantitative Analysis of this compound Activity
The following tables are structured to present key quantitative data that should be generated during the screening and validation phases of research on this compound.
Table 1: Cytotoxicity Profile of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µM) | Reference |
| HepG2 | Hepatocellular Carcinoma | CellTiter-Glo® | 24 | Data to be determined | |
| 48 | Data to be determined | ||||
| 72 | Data to be determined | ||||
| A549 | Lung Adenocarcinoma | CellTiter-Glo® | 24 | Data to be determined | |
| 48 | Data to be determined | ||||
| 72 | Data to be determined | ||||
| MCF-7 | Breast Adenocarcinoma | CellTiter-Glo® | 24 | Data to be determined | |
| 48 | Data to be determined | ||||
| 72 | Data to be determined | ||||
| HT-22 | Murine Hippocampal | MTT | 12 | > 20 µM (cytotoxicity observed at 20 µM) | [7] |
Table 2: Binding Affinity of this compound to Validated Protein Targets
| Target Protein | Assay Method | Ligand | Kd (nM) | Reference |
| e.g., KIT | Microscale Thermophoresis | This compound | Data to be determined | |
| e.g., PIK3CA | Surface Plasmon Resonance | This compound | Data to be determined | |
| e.g., Bcl-2 | Isothermal Titration Calorimetry | This compound | Data to be determined |
Note: A study using molecular docking suggested strong binding effects of this compound with KIT, PIK3CA, and Bcl-2, with binding energies of -6.32, -7.84, and -7.92 kJ/mol, respectively.[7]
Experimental Protocols
Herein are detailed protocols for key experiments to identify and validate novel targets of this compound.
Protocol 1: High-Throughput Cell Viability Screening using CellTiter-Glo®
This assay is a primary screen to identify cell lines sensitive to this compound and to determine its cytotoxic concentration.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound across a panel of cancer cell lines.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega, Cat. No. G7570)
-
Selected cancer cell lines (e.g., HepG2, A549, MCF-7)
-
Appropriate cell culture medium and supplements
-
Opaque-walled 96-well or 384-well microplates suitable for luminescence readings
-
Multichannel pipette or automated liquid handler
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells, then dilute to the appropriate density in culture medium.
-
Dispense 100 µL (for 96-well plates) or 25 µL (for 384-well plates) of the cell suspension into each well. Seeding density should be optimized for each cell line to ensure logarithmic growth during the assay period.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in culture medium. A typical starting concentration range is 0.1 to 100 µM.
-
Add the desired concentrations of this compound to the wells. Include vehicle control (e.g., DMSO) and positive control (e.g., a known cytotoxic agent) wells.
-
-
Incubation:
-
Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.
-
-
Assay Procedure (add-mix-measure):
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well (e.g., 100 µL for a 96-well plate).
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log concentration of this compound and determine the IC50 value using a non-linear regression curve fit.
-
Protocol 2: Target Identification using Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free method to identify direct protein targets of a small molecule based on the principle that drug binding stabilizes the target protein against proteolysis.
Objective: To identify proteins from a cell lysate that are stabilized by this compound, indicating a direct binding interaction.
Materials:
-
Cell line of interest (e.g., a sensitive cell line identified in Protocol 1)
-
Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) with protease inhibitors
-
This compound
-
Protease (e.g., Pronase or Thermolysin)
-
SDS-PAGE gels and Western blotting reagents
-
Mass spectrometer for protein identification
Procedure:
-
Lysate Preparation:
-
Grow cells to ~80-90% confluency and harvest.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at high speed (e.g., 18,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration.
-
-
Compound Incubation:
-
Divide the lysate into two aliquots: one to be treated with this compound and the other with a vehicle control (e.g., DMSO).
-
Incubate the lysates with the compound or vehicle on ice for 1 hour.
-
-
Protease Digestion:
-
Add the protease to both the this compound-treated and vehicle-treated lysates. The protease concentration and digestion time need to be optimized to achieve partial digestion of the total proteome.
-
Incubate at room temperature for a predetermined time (e.g., 10-30 minutes).
-
Stop the digestion by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.
-
-
Analysis:
-
Separate the protein fragments by SDS-PAGE.
-
Visualize the protein bands by Coomassie blue or silver staining.
-
Compare the banding patterns between the this compound-treated and vehicle-treated lanes. Bands that are more intense or present only in the this compound-treated lane represent potential target proteins that were protected from proteolysis.
-
-
Target Identification:
-
Excise the protein bands of interest from the gel.
-
Identify the proteins using mass spectrometry (e.g., LC-MS/MS).
-
-
Validation:
-
Validate the identified targets using Western blotting with specific antibodies to confirm their protection from proteolysis in the presence of this compound.
-
Protocol 3: Target Validation using Cellular Thermal Shift Assay (CETSA)
CETSA is another label-free method to confirm target engagement in a cellular context. It is based on the principle that ligand binding increases the thermal stability of the target protein.
Objective: To validate the direct binding of this compound to candidate target proteins in intact cells.
Materials:
-
Cell line expressing the candidate target protein
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
Thermal cycler or heating block
-
Reagents for cell lysis, SDS-PAGE, and Western blotting
Procedure:
-
Cell Treatment:
-
Treat cultured cells with either this compound or a vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
-
Heating:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling to room temperature.
-
-
Lysis and Protein Solubilization:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet).
-
-
Analysis:
-
Collect the supernatant and analyze the protein levels of the candidate target by Western blotting.
-
-
Data Interpretation:
-
A shift in the melting curve to a higher temperature for the this compound-treated cells compared to the vehicle-treated cells indicates that this compound binds to and stabilizes the target protein.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: High-throughput screening workflow for this compound target identification.
Caption: Known signaling pathways modulated by this compound.
References
- 1. assets.fishersci.com [assets.fishersci.com]
- 2. JAK-STAT Signaling Pathway, Antibodies, ELISAs, Luminex Assays & Growth Factors | Thermo Fisher Scientific - US [thermofisher.com]
- 3. JAK-STAT Signaling Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Identification of Toll-like receptor signaling inhibitors based on selective activation of hierarchically acting signaling proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. raybiotech.com [raybiotech.com]
- 6. Cytotoxicity, Genotoxicity and Disturbance of Cell Cycle in HepG2 Cells Exposed to OTA and BEA: Single and Combined Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toll-like receptor 2 antagonists identified through virtual screening and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Aqueous Solubility of Oxysophocarpine
For researchers, scientists, and drug development professionals, the low aqueous solubility of Oxysophocarpine (OSC) presents a significant hurdle in experimental design and formulation development. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working with this promising alkaloid.
Frequently Asked Questions (FAQs)
Q1: What is the intrinsic aqueous solubility of this compound?
A1: this compound is characterized by low solubility in aqueous solutions. While exact values can vary with experimental conditions such as temperature and pH, its solubility in water is reported to be approximately 23.85 mg/mL.[1][2] In common organic solvents, its solubility is higher, for instance, ≥53.7 mg/mL in DMSO and ≥36.4 mg/mL in ethanol.[1]
Q2: My this compound won't dissolve in my aqueous buffer. What can I do?
A2: Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first prepare a stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into your aqueous medium. For in vivo studies, specific formulations using cosolvents or cyclodextrins are often necessary to achieve the desired concentration and maintain stability.[3]
Q3: I'm observing precipitation when I dilute my DMSO stock solution into my aqueous buffer. How can I prevent this?
A3: This phenomenon, often called "crashing out," occurs when the concentration of the organic solvent is rapidly decreased, leading to the drug precipitating in the less-favorable aqueous environment. To mitigate this, you can try the following:
-
Lower the stock concentration: Using a more dilute stock solution can help.
-
Optimize the final DMSO concentration: Keep the final percentage of DMSO in your aqueous solution as low as possible while maintaining solubility.
-
Use a pre-formulated solution: For animal studies, using a vehicle containing cosolvents and surfactants is recommended. A common formulation includes DMSO, PEG300, Tween-80, and saline.[3]
-
Consider cyclodextrins: Encapsulating this compound in cyclodextrins can significantly enhance its aqueous solubility and prevent precipitation.[3]
Q4: What are the most effective methods to significantly increase the aqueous solubility of this compound for pre-clinical studies?
A4: Several formulation strategies can be employed to overcome the low aqueous solubility of this compound. These include:
-
Salt Formation: Converting the basic this compound molecule into a salt, such as this compound Hydrochloride (OSC-HCl), can improve its solubility in acidic environments. The addition of a surfactant like Sodium Lauryl Sulfate (SLS) can further enhance this effect.
-
Cosolvency: Utilizing a mixture of water and a water-miscible organic solvent (cosolvent) can increase the solubility. Common cosolvents include polyethylene glycols (e.g., PEG300, PEG400), propylene glycol, and ethanol.[3]
-
Cyclodextrin Complexation: Forming an inclusion complex with cyclodextrins, such as Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) or Hydroxypropyl-β-Cyclodextrin (HP-β-CD), can encapsulate the hydrophobic this compound molecule, thereby increasing its aqueous solubility.[3]
-
Solid Dispersion: Dispersing this compound in a hydrophilic polymer matrix, such as Polyvinylpyrrolidone (PVP), can enhance its dissolution rate.
-
Nanoparticle Formulation: Reducing the particle size of this compound to the nanometer range can significantly increase its surface area and, consequently, its dissolution rate and saturation solubility.
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Aqueous Stock Solution
| Symptom | Possible Cause | Troubleshooting Steps |
| This compound powder does not dissolve in water or buffer. | Low intrinsic aqueous solubility. | 1. Prepare a high-concentration stock in DMSO: Dissolve this compound in 100% DMSO first. 2. Use cosolvents for working solutions: For a target concentration of ≥ 2.75 mg/mL, a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can be used.[3] 3. Utilize cyclodextrins: A solution of 10% DMSO in 90% (20% SBE-β-CD in Saline) can also achieve a concentration of ≥ 2.75 mg/mL.[3] |
| The solution becomes cloudy or forms a precipitate upon standing. | Supersaturation and subsequent precipitation. | 1. Sonication: Use an ultrasonic bath to aid dissolution and break up any initial aggregates. 2. Gentle heating: Gently warm the solution to aid dissolution, but monitor for any degradation. 3. Filter sterilization: For cell culture experiments, filter the final diluted solution through a 0.22 µm filter to remove any undissolved particles. |
Issue 2: Inconsistent Results in Biological Assays
| Symptom | Possible Cause | Troubleshooting Steps |
| High variability in experimental data between replicates. | Incomplete dissolution or precipitation of this compound in the assay medium. | 1. Verify complete dissolution: Before adding to your assay, visually inspect your final working solution for any particulates. 2. Control final solvent concentration: Ensure the final concentration of any organic solvent (e.g., DMSO) is consistent across all wells and is below the threshold that affects your biological system. 3. Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment to avoid potential degradation or precipitation over time. |
Quantitative Data on Solubility Enhancement
The following tables summarize quantitative data on various methods to improve the aqueous solubility of this compound.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility (mg/mL) | Reference |
| Water | 23.85 | [1] |
| DMSO | ≥ 53.7 | [1] |
| Ethanol | ≥ 36.4 | [1] |
| PBS (pH 7.2) | 5 |
Table 2: Formulations for Enhanced Aqueous Solubility of this compound
| Formulation Method | Composition | Achieved Concentration (mg/mL) | Reference |
| Cosolvency | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.75 | [3] |
| Cyclodextrin Complexation | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.75 | [3] |
Experimental Protocols
Protocol 1: Preparation of this compound Solution using Cosolvents
This protocol is suitable for achieving a concentration of at least 2.75 mg/mL for in vivo studies.[3]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Polyethylene Glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a sterile tube, add the required volume of the DMSO stock solution.
-
Add PEG300 to the tube (4 times the volume of the DMSO stock).
-
Mix thoroughly until a clear solution is obtained.
-
Add Tween-80 (0.5 times the volume of the DMSO stock) and mix again.
-
Finally, add saline (4.5 times the volume of the DMSO stock) and vortex until the solution is homogeneous.
Protocol 2: Preparation of this compound-Cyclodextrin Inclusion Complex
This protocol utilizes Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD) to enhance solubility.[3]
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Sulfobutyl Ether-β-Cyclodextrin (SBE-β-CD)
-
Saline (0.9% NaCl)
Procedure:
-
Prepare a 20% (w/v) solution of SBE-β-CD in saline.
-
Prepare a stock solution of this compound in DMSO (e.g., 27.5 mg/mL).
-
In a sterile tube, add the required volume of the 20% SBE-β-CD in saline solution.
-
To this, add the required volume of the this compound DMSO stock solution to achieve the final desired concentration (maintaining a 9:1 ratio of SBE-β-CD solution to DMSO stock).
-
Vortex thoroughly to ensure the formation of the inclusion complex.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
This compound has been shown to exert its therapeutic effects through the modulation of several key signaling pathways, including those involved in inflammation and neuroprotection.
Experimental Workflow for Solubility Enhancement
The following diagram illustrates a general workflow for selecting and evaluating a suitable solubility enhancement technique for this compound.
References
- 1. Hydroxypropyl-beta-cyclodextrin increases the aqueous solubility and stability of pilocarpine prodrugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissolution and Solid-State Characterization of Poorly Water-Soluble Drugs in the Presence of a Hydrophilic Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase solubility diagram: Significance and symbolism [wisdomlib.org]
Technical Support Center: Optimizing Oxysophocarpine Dosage for Preclinical Animal Studies
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and conducting preclinical animal studies with oxysophocarpine (OSC).
Frequently Asked Questions (FAQs)
Q1: What is a typical starting dose for this compound in mice for efficacy studies?
A1: Based on published literature, a common starting dose for intraperitoneal (i.p.) administration in mice ranges from 40 to 80 mg/kg. For example, studies on anticonvulsant and neuroprotective effects have used doses of 40 and 80 mg/kg.[1] Anti-inflammatory and analgesic studies have also utilized this dose range.[2][3] For cancer models, a daily i.p. dose of 50 mg/kg has been reported.[4] It is crucial to perform a dose-response study for your specific animal model and disease indication.
Q2: How should I prepare this compound for injection in animal studies?
A2: this compound can be dissolved in various vehicles for in vivo administration. A common method involves creating a stock solution in DMSO and then diluting it with saline or other vehicles. One suggested protocol is to prepare a solution containing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[5] For oral administration, a homogeneous suspension can be made using carboxymethylcellulose sodium (CMC-Na).[6] Always ensure the final solution is clear and sterile, especially for parenteral routes. If precipitation occurs, gentle heating or sonication may aid dissolution.[5]
Q3: What are the known signaling pathways modulated by this compound?
A3: this compound has been shown to modulate several key signaling pathways, including:
-
TLR4/MyD88/NF-κB pathway: OSC can inhibit this pathway, leading to reduced inflammation.[7]
-
MAPK pathway (ERK, JNK, p38): OSC has been observed to down-regulate the phosphorylation of ERK, JNK, and p38, contributing to its anti-inflammatory and neuroprotective effects.[8][9]
-
Nrf2/HO-1 pathway: OSC can activate this pathway, promoting antioxidant effects and protecting against oxidative stress-induced apoptosis.[10]
-
TLR2/MyD88/Src/ERK1/2 pathway: Inhibition of this pathway by OSC has been implicated in reducing inflammation in the context of tuberculosis.[11][12]
Q4: Are there any known toxicities associated with this compound?
A4: While specific toxicity studies on this compound are limited in the reviewed literature, it is important to note that related alkaloids, such as matrine and oxymatrine, have been reported to have potential side effects. Close monitoring of animals for any adverse effects is recommended, especially at higher doses or with chronic administration. Standard toxicological assessments, including monitoring body weight, food and water intake, and general animal welfare, should be part of the experimental protocol.
Q5: Can this compound be used in combination with other therapies?
A5: Yes, preclinical studies have investigated the combination of this compound with other agents. For instance, in a hepatocellular carcinoma model, this compound was shown to sensitize tumors to anti-Lag-3 immunotherapy.[4] When planning combination studies, it is essential to consider potential drug-drug interactions and to establish the optimal dose and schedule for the combination regimen.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation of this compound in Solution | Low solubility in the chosen vehicle. | Try gentle heating or sonication to aid dissolution.[5] Consider using a different solvent system, such as one containing DMSO, PEG300, and Tween-80.[5] Prepare fresh solutions before each experiment. |
| No Therapeutic Effect Observed | Suboptimal dosage for the specific model or disease. | Perform a dose-response study to determine the optimal dose. Review the administration route and frequency to ensure adequate drug exposure. |
| Poor bioavailability. | Consider a different administration route. For example, if oral administration is ineffective, try intraperitoneal injection. | |
| Adverse Effects in Animals (e.g., weight loss, lethargy) | The dose may be too high, approaching toxic levels. | Reduce the dosage. Monitor the animals closely for signs of toxicity. If adverse effects persist, consider discontinuing the treatment. |
| Vehicle-related toxicity. | Administer a vehicle-only control group to assess for any adverse effects caused by the solvent. | |
| Inconsistent Results Between Experiments | Variability in drug preparation. | Standardize the protocol for preparing the this compound solution, ensuring consistency in solvent concentrations and preparation methods. |
| Biological variability in animals. | Increase the number of animals per group to improve statistical power. Ensure animals are of similar age and weight. |
Quantitative Data from Preclinical Studies
Table 1: this compound Dosages in Rodent Models
| Animal Model | Disease/Condition | Route of Administration | Dosage Range | Key Findings | Reference |
| Mice (ICR) | Pilocarpine-induced convulsions | Intraperitoneal (i.p.) | 20, 40, 80 mg/kg | 40 and 80 mg/kg doses delayed seizure onset and reduced mortality.[1] | [1] |
| Mice | Carrageenan-induced inflammatory pain | Not specified | Not specified | Significantly reduced paw edema and improved mechanical allodynia.[2] | [2] |
| Mice (C57BL/6) | Hepatocellular Carcinoma | Intraperitoneal (i.p.) | 50 mg/kg (daily) | Suppressed tumor growth and sensitized tumors to anti-Lag-3 therapy.[4] | [4] |
| Mice (C3HeB/FeJ) | Tuberculosis | Not specified | Not specified | Reduced mortality and inhibited pulmonary Mtb growth.[11][12] | [11][12] |
| Mice | Nociception | Intraperitoneal (i.p.) | 80 mg/kg | Increased tail withdrawal threshold.[3] | [3] |
| Rats | Pharmacokinetic study | Oral | 15 mg/kg | Allowed for quantification of OSC and its metabolite in plasma. |
Experimental Protocols
Protocol 1: Evaluation of Anticonvulsant and Neuroprotective Effects of this compound in a Pilocarpine-Induced Seizure Model in Mice
-
Animals: Adult male ICR mice.
-
Drug Preparation: Prepare this compound solutions at concentrations of 20, 40, and 80 mg/kg. The vehicle should be sterile saline.
-
Administration: Administer this compound or vehicle intraperitoneally (i.p.) 30 minutes prior to pilocarpine injection.
-
Seizure Induction: Induce seizures by administering pilocarpine.
-
Observation: Monitor the mice for the onset of the first convulsion and status epilepticus. Record the incidence of status epilepticus and mortality.
-
Electrophysiological Analysis: For a subset of animals, perform electroencephalography (EEG) recordings to measure epileptiform discharges.
-
Histological Analysis: At a predetermined time point after seizure induction, perfuse the animals and collect brain tissue. Perform Nissl and Fluoro-Jade B staining to assess neuronal cell loss and degeneration in the hippocampus.
-
Biochemical Analysis: Homogenize hippocampal tissue to measure markers of oxidative stress (e.g., malondialdehyde, glutathione peroxidase, catalase activity) and apoptosis (e.g., Bax, Bcl-2, Caspase-3) via Western blot.[1]
Protocol 2: Assessment of Anti-inflammatory Effects of this compound in a Carrageenan-Induced Paw Edema Model in Mice
-
Animals: Adult mice.
-
Drug Preparation: Prepare this compound at the desired concentrations.
-
Administration: Administer this compound or vehicle prior to the induction of inflammation.
-
Induction of Inflammation: Inject carrageenan into the subplantar region of the right hind paw to induce localized edema.
-
Measurement of Paw Edema: Measure the volume of the paw at various time points after carrageenan injection using a plethysmometer.
-
Assessment of Mechanical Allodynia: Measure the paw withdrawal threshold in response to a mechanical stimulus (e.g., von Frey filaments).
-
Histological Analysis: At the end of the experiment, collect the paw tissue for hematoxylin-eosin staining to assess inflammatory cell infiltration.
-
Molecular Analysis: Analyze the expression of pro-inflammatory mediators such as cyclooxygenase-2, TNF-α, IL-1β, IL-6, and prostaglandin E2 in the paw tissue using methods like RT-qPCR, Western blot, or ELISA.[2]
Signaling Pathways and Experimental Workflows
Figure 1: General experimental workflow for preclinical studies.
References
- 1. The Anticonvulsant and Neuroprotective Effects of this compound on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound induces anti-nociception and increases the expression of GABAAα1 receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Avoiding Artifacts in MTT Assays with Plant-Derived Compounds
Audience: Researchers, scientists, and drug development professionals.
This guide provides troubleshooting advice and answers to frequently asked questions to help you identify and mitigate artifacts when using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxicity of plant-derived compounds.
Frequently Asked Questions (FAQs) and Troubleshooting
Q1: Why do my results show increased "viability" at high concentrations of my plant extract, even when microscopy shows cell death?
A: This is a classic sign of colorimetric and/or chemical interference . Many plant-derived compounds, such as flavonoids, polyphenols, and tannins, can interfere with the MTT assay in two primary ways:
-
Direct MTT Reduction: Plant compounds with antioxidant properties can directly reduce the yellow MTT tetrazolium salt to purple formazan crystals, independent of cellular enzymatic activity.[1][2][3][4] This leads to a strong purple signal that is incorrectly interpreted as high metabolic activity and cell viability.
-
Colorimetric Interference: Crude extracts or colored compounds (e.g., anthocyanins, chlorophyll) can absorb light at or near the same wavelength (570 nm) used to measure formazan. This adds to the total absorbance reading, artificially inflating the perceived viability.
Troubleshooting Steps:
-
Run a "Compound-Only" Control : Add your plant extract to cell-free media in a microplate well. If the media changes color, you have colorimetric interference.
-
Run a Cell-Free MTT Reduction Control : Add your plant extract and the MTT reagent to cell-free media. If a purple color develops, your compound is directly reducing MTT.[2][3][5]
Q2: My compound is colorless, but I still suspect it's interfering with the assay. How can I be sure?
A: Even colorless compounds can cause interference. The most common issue is direct MTT reduction due to antioxidant or reducing properties.[4][6] For example, compounds containing free thiol groups, ascorbic acid, and certain flavonoids like quercetin and resveratrol are known to directly reduce MTT.[1][2][3]
Troubleshooting Steps:
-
Perform a Cell-Free Assay: The most definitive way to check for this is to run the cell-free MTT reduction assay described in Protocol 1 . Incubate various concentrations of your compound with MTT reagent in culture medium without cells.
-
Analyze the Results: A dose-dependent increase in absorbance in these cell-free wells is a clear indication that your compound is chemically reducing MTT and that the assay is not suitable without significant modifications or, more likely, should be replaced.
Q3: The results from my MTT assay are not correlating with other cytotoxicity assays. What could be the cause?
A: This discrepancy often points to metabolic interference . The MTT assay measures the activity of mitochondrial dehydrogenases.[3][7] Some plant compounds can alter cellular metabolism without directly killing the cells.
-
Metabolic Upregulation: Some compounds can stimulate mitochondrial activity, leading to an increase in MTT reduction. This masks underlying cytotoxicity, making the cells appear more viable than they are.
-
Metabolic Inhibition: Conversely, a compound might inhibit dehydrogenase enzymes without causing cell death, leading to a false impression of cytotoxicity.
Troubleshooting Steps:
-
Use an Orthogonal Assay: Validate your results using an assay that measures a different cell health parameter. Good alternatives include:
-
Sulforhodamine B (SRB) Assay: Measures total cellular protein content, which is independent of metabolic activity.[8][9]
-
Lactate Dehydrogenase (LDH) Assay: Measures the release of LDH from damaged cell membranes, providing a direct measure of cytotoxicity.[10][11][12]
-
ATP-Based Assays (e.g., CellTiter-Glo®): Quantify ATP, which is a key indicator of metabolically active cells.[13][14][15] While still metabolic, it relies on a different mechanism than MTT reduction.
-
Q4: I've confirmed my plant extract interferes with the MTT assay. What is the best alternative?
A: The best alternative depends on the nature of the interference. The Sulforhodamine B (SRB) assay is often recommended as the gold standard for plant-derived compounds because it is based on staining total cellular protein and is unaffected by the compound's color or redox potential.[1]
Data Presentation: Comparison of Viability Assays
The table below summarizes the principles and suitability of common viability assays for use with plant-derived compounds.
| Assay | Principle | Advantages for Plant Compounds | Disadvantages for Plant Compounds |
| MTT | Enzymatic reduction of tetrazolium salt by mitochondrial dehydrogenases.[3][16] | Inexpensive, widely used. | Highly susceptible to interference from colored and antioxidant compounds.[2][3][17] |
| SRB | Staining of total cellular protein with sulforhodamine B dye.[8][9][18] | Unaffected by compound's color or redox potential. Simple, reproducible. | Requires a cell fixation step. Less sensitive for suspension cells. |
| LDH | Measures lactate dehydrogenase released from cells with damaged membranes.[10][11][12] | Directly measures cytotoxicity/membrane integrity. Unaffected by metabolic interference. | Less sensitive for detecting anti-proliferative (cytostatic) effects. Serum in media can contain LDH.[19] |
| ATP-Based | Quantifies ATP levels using a luciferase-luciferin reaction.[13][14][15] | Highly sensitive, simple "add-mix-measure" protocol.[15][20] | Can be affected by compounds that interfere with luciferase or alter cellular ATP pools. More expensive. |
| Resazurin | Reduction of blue resazurin to pink, fluorescent resorufin by viable cells. | More soluble reagents than MTT. | Also susceptible to direct reduction by antioxidant compounds. |
Experimental Protocols & Visualizations
Diagram 1: MTT Assay Workflow and Interference Points
This diagram illustrates the standard MTT assay workflow and highlights the key stages where plant-derived compounds can introduce artifacts.
References
- 1. researchgate.net [researchgate.net]
- 2. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Planta Medica / Abstract [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of MTT by aqueous herbal extracts in the absence of cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH, proliferation curves and cell cycle analysis are the most suitable assays to identify and characterize new phytotherapeutic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LDH Cytotoxicity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 12. LDH Cytotoxicity Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 13. news-medical.net [news-medical.net]
- 14. promega.com [promega.com]
- 15. ulab360.com [ulab360.com]
- 16. MTT assay overview | Abcam [abcam.com]
- 17. researchgate.net [researchgate.net]
- 18. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. sigmaaldrich.com [sigmaaldrich.com]
- 20. promega.com [promega.com]
Challenges in the large-scale purification of Oxysophocarpine.
Welcome to the technical support center for the large-scale purification of Oxysophocarpine. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in scaling up the purification of this compound?
A1: Transitioning from laboratory-scale to large-scale purification of this compound presents several key challenges. These include maintaining purity and yield, the high cost of solvents and specialized equipment, ensuring process robustness and reproducibility, and managing impurities that may not have been significant at a smaller scale.[1] The complexity of the raw plant material, containing numerous related alkaloids and pigments, further complicates the purification process.
Q2: What types of impurities are commonly encountered during this compound purification?
A2: During the purification of this compound, several classes of impurities can be co-extracted and must be removed. These typically include:
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Structurally Related Alkaloids: Compounds with similar chemical structures to this compound, such as Sophocarpine and Matrine.
-
Inorganic Impurities: Metallic or non-metallic elements that may originate from the raw plant material, catalysts, or manufacturing equipment.[2]
-
Residual Solvents: Volatile organic compounds used during the extraction and purification process.[2]
-
Pigments and Phenolic Compounds: Plant-derived molecules that are often co-extracted with the target alkaloid.
Q3: How can I improve the initial extraction efficiency of this compound from the raw plant material?
A3: Optimizing the initial extraction is crucial for a successful large-scale purification. Consider a dilute aqueous acid extraction, which is a common method for alkaloids.[3] Key parameters to optimize include the choice of acid (e.g., hydrochloric, sulfuric, acetic), acid concentration (typically 0.1% to 10%), and the ratio of solvent to raw material.[3] Employing advanced optimization strategies, such as Plackett–Burman design (PBD) and central composite design (CCD), can help screen for significant factors and determine the optimal conditions while considering the interactions between variables.[4]
Troubleshooting Guides
This section addresses specific problems that may be encountered during the purification process.
Issue 1: Low Yield of Purified this compound
Q: My final yield of this compound is consistently low. What are the potential causes and solutions?
A: Low yield can stem from issues at various stages of the purification process. It is estimated that approximately 20% of the product can be lost at each purification step.[5] The following table outlines potential causes and recommended solutions.
| Potential Cause | Recommended Solution |
| Inefficient Initial Extraction | Optimize extraction parameters such as solvent type, pH, temperature, and extraction time. Consider using techniques like ultrasound-assisted extraction to improve efficiency.[6] |
| Product Degradation | This compound may be sensitive to pH, temperature, or light. Ensure the stability of the molecule throughout the process by controlling these parameters.[7] |
| Poor Adsorption/Desorption on Chromatography Resin | Screen different chromatography resins (e.g., macroporous adsorption resins, ion-exchange) to find one with optimal selectivity and capacity for this compound. |
| Suboptimal Elution Conditions | The elution gradient may be too steep or the flow rate too high.[8] Optimize the elution profile to ensure the complete recovery of the target molecule from the column. |
| Product Precipitation | The protein may precipitate during purification.[9] For alkaloids, ensure the pH of the buffers maintains the solubility of this compound. Add solubilizing agents if necessary. |
Issue 2: High Back Pressure and Clogging in Chromatography Columns
Q: I am experiencing high back pressure and column clogging during the chromatography step. What should I do?
A: High back pressure is a common issue in large-scale chromatography and can lead to process delays and damage to the column.
Caption: Troubleshooting workflow for high back pressure in chromatography columns.
Possible Causes and Solutions:
-
Particulates in the Sample: The most common cause is the presence of fine particulates in the sample load. Always ensure the sample is filtered through a 0.22 or 0.45 µm filter before loading it onto the column.[9]
-
Sample Viscosity: A highly concentrated or viscous sample can increase back pressure.[9] Try diluting the sample with the starting buffer or reducing the flow rate during sample application.[8]
-
Precipitation on the Column: The target molecule or impurities may precipitate at the column inlet if the buffer conditions are not optimal. Ensure the sample is fully solubilized in the loading buffer.[8]
-
Column Frit Clogging: The inlet frit of the column can become clogged over time. If possible, clean the frit according to the manufacturer's instructions or replace it.[8]
-
Compromised Column Packing: Voids or channels in the packed bed can lead to non-uniform flow and increased pressure. If this occurs, the column may need to be repacked.[8]
Issue 3: Final Product Purity is Below Specification
Q: The purity of my final this compound product is not meeting the required specifications. How can I improve it?
A: Achieving high purity is critical. Impurities can compromise the safety and efficacy of the final product.[2]
| Potential Cause | Recommended Solution |
| Co-elution of Structurally Similar Impurities | The primary challenge is often separating this compound from other alkaloids with similar properties. Improve chromatographic selectivity by: - Optimizing the pH of the mobile phase. - Changing the organic solvent or its proportion in the mobile phase. - Testing a different stationary phase with alternative selectivity. |
| Insufficient Washing | Unbound impurities may not be adequately removed before elution. Increase the wash volume or add a stronger wash step (e.g., with a low percentage of the elution solvent) to remove non-specifically bound compounds.[9] |
| Carryover from Previous Runs | Residual material from a previous purification run can contaminate the current batch. Implement a rigorous cleaning-in-place (CIP) protocol between runs. |
| Final Product Crystallization Issues | Impurities can interfere with the crystallization process.[10] Recrystallization from a different solvent system may be necessary. Sometimes, impurities that are difficult to remove by recrystallization can be addressed by converting the product to a different salt form, which may have different crystallization properties.[10] |
| Use of Activated Carbon | Treatment with activated carbon can be a simple and inexpensive method to remove certain impurities, particularly pigments.[11] The amount of activated carbon and contact time should be optimized to avoid loss of the target product.[11] |
Experimental Protocols
Protocol 1: General Acid Extraction of Alkaloids from Plant Material
This protocol is a generalized procedure for the initial extraction of alkaloids like this compound.
-
Milling: Grind the dried plant material (e.g., Sophora alopecuroides) to a fine powder to increase the surface area for extraction.
-
Acidic Extraction: Macerate the powdered material in a dilute aqueous acid solution (e.g., 0.5% - 2% hydrochloric acid) at a solid-to-liquid ratio of 1:10 to 1:15.[3]
-
Extraction Conditions: Stir the mixture at a controlled temperature (e.g., 40-60°C) for a specified period (e.g., 2-4 hours). Perform the extraction in multiple cycles (e.g., 3 times) for maximum recovery.
-
Filtration: Separate the extract from the solid plant residue by filtration or centrifugation.
-
Basification: Adjust the pH of the combined acidic extracts to a basic pH (e.g., 9-11) using a base like ammonium hydroxide to precipitate the crude alkaloids.
-
Solvent Extraction: Extract the crude alkaloids from the aqueous solution using an appropriate organic solvent (e.g., chloroform, dichloromethane).
-
Concentration: Concentrate the organic extract under reduced pressure to obtain the crude alkaloid mixture.
Protocol 2: Purification via Macroporous Adsorption Chromatography
-
Column Preparation: Select a suitable macroporous resin and pack it into a chromatography column. Equilibrate the column with the starting buffer until the pH and conductivity are stable.
-
Sample Loading: Dissolve the crude alkaloid extract in the starting buffer and load it onto the column at a controlled flow rate.
-
Washing: Wash the column with the starting buffer to remove unbound impurities. A subsequent wash with a weak eluent can remove more tightly bound impurities.
-
Elution: Elute the bound this compound using a gradient of a suitable solvent, such as ethanol in water.[4] The optimal gradient should be determined experimentally to achieve the best separation from other alkaloids.
-
Fraction Collection: Collect fractions throughout the elution process and analyze them for this compound content and purity using a suitable analytical method like HPLC.
-
Pooling and Concentration: Pool the high-purity fractions and concentrate them under vacuum to obtain the purified this compound.
Caption: General workflow for the large-scale purification of this compound.
References
- 1. Scale-Up of Protein Purification: Downstream Processing Issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 3. US3631059A - Process for the extraction and purification of pilocarpine - Google Patents [patents.google.com]
- 4. Optimization of Extraction or Purification Process of Multiple Components from Natural Products: Entropy Weight Method Combined with Plackett–Burman Design and Central Composite Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Effect of Different Extraction Methods on Physicochemical Characteristics and Antioxidant Activity of C-Phycocyanin from Dry Biomass of Arthrospira platensis [mdpi.com]
- 7. Challenges and solutions for the downstream purification of therapeutic proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.dutscher.com [pdf.dutscher.com]
- 9. Troubleshooting Guide for Affinity Chromatography of Tagged Proteins [sigmaaldrich.com]
- 10. DSpace [cora.ucc.ie]
- 11. Optimised Extraction and Purification of Dual-Function Cosmetic-Grade Phycocyanin and Allophycocyanin from Dried Arthrospira platensis Biomass Using Conventional Methods [mdpi.com]
Technical Support Center: Enhancing Oxysophocarpine Bioavailability for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of Oxysophocarpine (OSC).
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound and provides potential solutions.
| Issue | Potential Cause | Troubleshooting Steps |
| Low and variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of OSC leading to low dissolution in the gastrointestinal (GI) tract. | 1. Formulation Enhancement: Consider formulating OSC as a solid dispersion, nanoparticle, or in a liposomal or self-emulsifying drug delivery system (SEDDS) to improve solubility and dissolution rate. 2. pH Adjustment: Ensure the vehicle used for oral administration has an appropriate pH to maintain the stability and solubility of OSC in the GI tract. |
| Rapid clearance and short half-life observed in pharmacokinetic studies. | Extensive first-pass metabolism in the liver and/or intestines. | 1. Co-administration with Inhibitors: Investigate the co-administration of OSC with known inhibitors of relevant cytochrome P450 enzymes to reduce metabolic breakdown. (Note: This requires careful dose-response studies to avoid toxicity). 2. Alternative Routes of Administration: If oral bioavailability remains a significant challenge, consider alternative administration routes such as intraperitoneal or intravenous injections for initial efficacy studies to bypass first-pass metabolism. |
| Inconsistent results between different animal subjects. | Variability in GI tract physiology (e.g., gastric emptying time, intestinal motility) among animals. | 1. Standardize Experimental Conditions: Fast animals overnight before oral administration to standardize gastric conditions. 2. Formulation Consistency: Ensure the formulation is homogenous and administered consistently in terms of volume and concentration. 3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
| Precipitation of this compound in the formulation before or during administration. | Supersaturation of the drug in the vehicle. | 1. Optimize Formulation: Adjust the drug-to-carrier ratio in solid dispersions or the lipid composition in liposomes to enhance drug loading and stability. 2. Use of Precipitation Inhibitors: Incorporate polymers like HPMC in the formulation to maintain a supersaturated state in vivo. |
Frequently Asked Questions (FAQs)
Q1: What are the baseline pharmacokinetic parameters of this compound in rats after oral administration?
A1: A study on the oral administration of 15 mg/kg this compound in rats provided the following pharmacokinetic data.[1] This can serve as a baseline for comparison when evaluating enhanced formulations.
| Parameter | Value | Unit |
| Cmax (Maximum Plasma Concentration) | ~400 | ng/mL |
| Tmax (Time to reach Cmax) | ~1.5 | h |
| AUC (Area Under the Curve) | ~1500 | ng·h/mL |
Q2: What are the most promising strategies to improve the oral bioavailability of this compound?
A2: Several formulation strategies have proven effective for improving the oral bioavailability of poorly soluble compounds like alkaloids. These include:
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Solid Dispersions: Dispersing OSC in a hydrophilic carrier can enhance its dissolution rate and solubility.[2][3]
-
Nanoparticle Formulations: Reducing the particle size of OSC to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.[4][5]
-
Liposomal Formulations: Encapsulating OSC within lipid bilayers can protect it from degradation in the GI tract and enhance its absorption.
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the GI fluids, improving drug solubilization and absorption.
Q3: How much improvement in bioavailability can be expected with these enhanced formulations?
A3: The degree of improvement can vary significantly depending on the chosen formulation and the specific experimental conditions. However, studies on other poorly soluble drugs have shown substantial increases in bioavailability. Below is a table with representative data from studies on other compounds that demonstrate the potential for improvement.
| Formulation Strategy | Drug | Animal Model | Fold Increase in Cmax | Fold Increase in AUC | Reference |
| Solid Dispersion | Telmisartan | Rats | ~4.5 | ~3.8 | [6] |
| Nanoparticles | Lopinavir/Ritonavir | Rats | ~2.1 / ~1.8 | ~1.7 / ~1.5 | [7] |
| Liposomes | Not Specified | General | Varies | Varies |
Q4: Are there detailed protocols available for preparing these enhanced formulations of this compound?
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion
Objective: To prepare a solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound (OSC)
-
Polyvinylpyrrolidone K30 (PVP K30) or other suitable carrier (e.g., PEG 6000)
-
Methanol or other suitable solvent
-
Rotary evaporator
-
Mortar and pestle
-
Sieves
Methodology:
-
Accurately weigh OSC and PVP K30 in a 1:4 ratio (or other optimized ratio).
-
Dissolve both the OSC and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature (e.g., 40°C).
-
Once a thin film is formed on the flask wall, continue drying under high vacuum for at least 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask.
-
Gently grind the solid dispersion into a fine powder using a mortar and pestle.
-
Pass the powder through a sieve to ensure a uniform particle size.
-
Store the prepared solid dispersion in a desiccator until further use.
-
Characterization: The solid dispersion should be characterized for drug content, morphology (e.g., using scanning electron microscopy), physical state (e.g., using X-ray diffraction to confirm amorphous state), and in vitro dissolution rate compared to the pure drug.[2][8]
Protocol 2: In Vivo Bioavailability Study in Rats
Objective: To evaluate the oral bioavailability of an enhanced this compound formulation compared to a standard suspension.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Enhanced this compound formulation (e.g., solid dispersion)
-
Standard this compound suspension (e.g., in 0.5% carboxymethyl cellulose)
-
Oral gavage needles
-
Blood collection tubes (e.g., with heparin)
-
Centrifuge
-
Analytical method for quantifying this compound in plasma (e.g., LC-MS/MS)[1]
Methodology:
-
Fast the rats overnight (12-16 hours) with free access to water.
-
Divide the rats into two groups: Group A (Standard OSC suspension) and Group B (Enhanced OSC formulation).
-
Administer the respective formulations orally via gavage at a dose of 15 mg/kg.[1]
-
Collect blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples at 4000 rpm for 10 minutes to separate the plasma.
-
Store the plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC) for both groups using appropriate software. The relative bioavailability of the enhanced formulation can be calculated as: (AUC_enhanced / AUC_standard) x 100%.[9]
Signaling Pathways and Experimental Workflows
Below are diagrams illustrating key signaling pathways affected by this compound and a general workflow for an in vivo bioavailability study.
Caption: this compound's role in the Nrf2/HO-1 signaling pathway.
Caption: this compound's modulation of the KIT/PI3K signaling pathway.
Caption: General experimental workflow for an in vivo bioavailability study.
References
- 1. Simultaneous quantification of this compound and its active metabolite sophocarpine in rat plasma by liquid chromatography/mass spectrometry for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. japsonline.com [japsonline.com]
- 4. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticle Formulation Increases Oral Bioavailability of Poorly Soluble Drugs: Approaches Experimental Evidences and Theory - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In-Vitro Characterization and Oral Bioavailability of Organic Solvent-free Solid Dispersions Containing Telmisartan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development of nanoparticle-based orodispersible palatable pediatric formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative pharmacokinetics of a single oral dose of two formulations of amlodipine. A randomized, single-blind, two-period, two-sequence, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Off-Target Effects of Oxysophocarpine in Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Oxysophocarpine (OSC) in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound (OSC) is a quinolizidine alkaloid derived from the plant Sophora alopecuroides. Its primary mechanism of action involves anti-inflammatory, anti-apoptotic, and antioxidant effects.[1] Key signaling pathways modulated by OSC include the Nrf2/HO-1 and KIT/PI3K pathways, which are crucial for cellular defense against oxidative stress and for promoting cell survival.[2][3][4][5] OSC has also been shown to attenuate the MAPK and NF-κB signaling pathways, which are involved in inflammatory responses.[1][6][7][8][9]
Q2: What are off-target effects and why are they a concern when using this compound?
A2: Off-target effects occur when a compound binds to and affects proteins other than its intended therapeutic target. These unintended interactions can lead to misleading experimental results, cytotoxicity, or other cellular responses that are not related to the on-target activity of this compound. Minimizing off-target effects is crucial for accurately interpreting experimental data and for the development of safe and effective therapeutics.
Q3: How can I determine the optimal concentration of this compound for my cell-based assay to minimize off-target effects?
A3: The optimal concentration of OSC should be determined by performing a dose-response curve for your specific cell line and assay. It is recommended to identify a concentration range where on-target effects are observed without significant cytotoxicity. For example, in HT-22 cells, concentrations between 1.25 µM and 10 µM showed no significant impact on cell viability, while 20 µM induced cytotoxicity.[4] It is crucial to test a range of concentrations to establish a therapeutic window for your experimental system.
Q4: What are some essential controls to include in my experiments to identify off-target effects of this compound?
A4: To identify and control for off-target effects, it is essential to include the following controls in your experimental setup:
-
Vehicle Control: Cells treated with the solvent used to dissolve OSC (e.g., DMSO) at the same final concentration as the experimental wells.
-
Untreated Control: Cells that are not exposed to either OSC or the vehicle.
-
Positive Control: A known activator or inhibitor of the signaling pathway of interest to ensure the assay is performing as expected.
-
Negative Control Compound: A structurally similar but inactive compound, if available, to demonstrate the specificity of OSC's effects.
-
Target Knockdown/Knockout Cells: Using techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. If OSC's effect is diminished in these cells, it provides strong evidence for on-target activity.
Q5: What are Pan-Assay Interference Compounds (PAINS), and is this compound considered one?
A5: Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screening assays due to various non-specific mechanisms, such as chemical reactivity, aggregation, or interference with the assay technology itself.[10][11][12] Common chemical classes associated with PAINS include rhodanines, quinones, and catechols.[10][12] There is currently no widespread public information classifying this compound as a PAIN. However, it is always good practice to be aware of potential assay interference and to use orthogonal assays to validate primary screening hits.
Troubleshooting Guides
Problem 1: High cytotoxicity observed at concentrations where on-target effects are expected.
| Possible Cause | Troubleshooting Step |
| Compound Concentration Too High | Perform a detailed dose-response curve to determine the IC50 (inhibitory concentration) for the on-target effect and the CC50 (cytotoxic concentration). Aim for a concentration that maximizes the therapeutic window (ratio of CC50 to IC50). For example, studies on HT-22 cells showed cytotoxicity at 20 µM OSC, while neuroprotective effects were observed at 10 µM.[4] |
| Solvent Toxicity | Ensure the final concentration of the solvent (e.g., DMSO) is below the tolerance level of your cell line (typically <0.5%). Run a vehicle-only control to assess solvent toxicity. |
| Off-Target Toxicity | The observed cytotoxicity may be due to OSC affecting essential cellular pathways. Use an orthogonal cytotoxicity assay (e.g., if using an MTT assay, confirm with an LDH release assay) to rule out assay-specific interference. |
| Cell Line Sensitivity | Different cell lines can have varying sensitivities to a compound. If possible, test the effect of OSC on a different cell line to see if the cytotoxicity is specific to your current model. |
Problem 2: Inconsistent or non-reproducible results between experiments.
| Possible Cause | Troubleshooting Step |
| Cell Culture Variability | Standardize cell culture conditions, including passage number, confluency, and media composition. Inconsistent cell health can lead to variable responses to treatment. |
| Compound Stability | Prepare fresh stock solutions of this compound for each experiment. Assess the stability of OSC in your culture medium at 37°C over the duration of your assay. |
| Pipetting Errors | Use calibrated pipettes and proper techniques, especially when performing serial dilutions. Small inaccuracies in concentration can lead to significant variations in results. |
| Plate Edge Effects | Evaporation from the outer wells of a multi-well plate can concentrate the compound and affect cell viability. Avoid using the outermost wells for critical experimental samples or ensure proper humidification in the incubator. |
Problem 3: Observed phenotype does not correlate with the known on-target mechanism of this compound.
| Possible Cause | Troubleshooting Step |
| Dominant Off-Target Effect | The observed phenotype may be due to a potent off-target effect. Employ target validation techniques to confirm that the effect is dependent on the intended target. |
| Target Validation with siRNA/shRNA | Use siRNA or shRNA to specifically knock down the expression of the intended target of OSC. If the phenotype is rescued or diminished upon target knockdown, it confirms on-target activity. |
| Cellular Thermal Shift Assay (CETSA) | Perform a CETSA to confirm direct binding of OSC to its intended target in a cellular context.[3][13][14][15][16] A shift in the thermal stability of the target protein upon OSC treatment indicates engagement. |
| Counter-Screening | Screen OSC against a panel of known off-target proteins, such as kinases or GPCRs, to identify potential unintended interactions. While specific public data for OSC is limited, this is a standard practice in drug development. |
Quantitative Data Summary
Table 1: Template for Summarizing this compound's On-Target and Off-Target Activities
| Target/Assay | Assay Type | Result (e.g., IC50, CC50, Ki) | Cell Line | Notes |
| On-Target: Nrf2 Activation | Reporter Assay | Populate with experimental data | e.g., HEK293T | Measures activation of the Nrf2 pathway. |
| On-Target: HO-1 Expression | Western Blot/qPCR | Populate with experimental data | e.g., HT-22 | Measures downstream effects of Nrf2 activation. |
| Cytotoxicity | MTT Assay | CC50: ~20 µM[4] | HT-22 | Measures metabolic activity. |
| Cytotoxicity | LDH Release Assay | Populate with experimental data | User's cell line | Measures membrane integrity. |
| Off-Target: Kinase Panel | Kinase Activity Assay | Populate with experimental data | N/A (Biochemical) | Screen against a panel of kinases to identify unintended inhibition. |
| Off-Target: GPCR Panel | Binding Assay | Populate with experimental data | N/A (Biochemical) | Screen against a panel of GPCRs for unintended binding. |
Experimental Protocols
1. MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity as an indicator of cell viability.
-
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound (OSC)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of OSC in culture medium and add to the respective wells. Include vehicle-only and untreated controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[2]
-
After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2]
-
Mix gently and incubate overnight at 37°C or for a few hours at room temperature on a shaker.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[2]
-
2. LDH Release Assay for Cytotoxicity
This assay quantifies the release of lactate dehydrogenase (LDH) from damaged cells as a measure of cytotoxicity.
-
Materials:
-
Cells of interest
-
96-well tissue culture plates
-
This compound (OSC)
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate and treat with serial dilutions of OSC as described for the MTT assay.
-
Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).
-
After the treatment period, centrifuge the plate at 250 x g for 10 minutes.[17]
-
Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[18]
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.[18]
-
Incubate the plate at room temperature for the time specified in the kit protocol (usually up to 30 minutes), protected from light.[17]
-
Add the stop solution provided in the kit to each well.[18]
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.[18]
-
3. siRNA Transfection for Target Validation
This protocol describes the transient knockdown of a target protein to validate the on-target effects of this compound.
-
Materials:
-
Cells of interest
-
siRNA targeting the protein of interest and a non-targeting control siRNA
-
Transfection reagent (e.g., Lipofectamine RNAiMAX)
-
Serum-free medium (e.g., Opti-MEM)
-
6-well plates
-
-
Procedure:
-
One day before transfection, seed cells in a 6-well plate so they are 70-90% confluent at the time of transfection.
-
For each well, prepare two tubes:
-
Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 15-45 minutes to allow the formation of siRNA-lipid complexes.[19]
-
Wash the cells once with serum-free medium.
-
Add the siRNA-lipid complexes to the cells in fresh serum-free medium.
-
Incubate for 5-7 hours at 37°C.[19]
-
Add complete medium (containing serum and antibiotics) and incubate for 24-72 hours.
-
After incubation, treat the cells with this compound and assess the phenotype of interest. A diminished effect of OSC in the siRNA-treated cells compared to the non-targeting control indicates on-target activity.
-
Visualizations
Caption: this compound signaling pathways.
Caption: Experimental workflow for target validation.
Caption: Troubleshooting logic for cytotoxicity.
References
- 1. selleckchem.com [selleckchem.com]
- 2. merckmillipore.com [merckmillipore.com]
- 3. Cellular thermal shift assay (CETSA) [bio-protocol.org]
- 4. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abo.com.pl [abo.com.pl]
- 6. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound attenuates inflammatory osteolysis by modulating the NF-κb pathway and the reactive oxygen species-related Nrf2 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pan-assay interference compounds - Wikipedia [en.wikipedia.org]
- 11. Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 15. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
- 16. annualreviews.org [annualreviews.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. datasheets.scbt.com [datasheets.scbt.com]
Technical Support Center: Managing Batch-to-Batch Variability of Commercial Oxysophocarpine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the batch-to-batch variability of commercial Oxysophocarpine (OSC).
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments due to variations in commercial this compound batches.
Question: My current batch of this compound shows significantly lower efficacy in my cell-based assay compared to the previous batch. How can I troubleshoot this?
Answer:
Inconsistent efficacy between batches of this compound is a common challenge arising from the inherent variability of natural products.[1][2][3] The variation can stem from differences in the raw plant material, extraction and purification processes, and storage conditions.[1] To systematically troubleshoot this issue, we recommend a multi-step approach focusing on analytical characterization and biological response normalization.
Recommended Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent this compound efficacy.
Step 1: Analytical Characterization of this compound Batches
Before conducting further biological experiments, it is crucial to analytically compare the problematic batch with a reference batch (a batch that previously yielded expected results).
Table 1: Hypothetical Analytical Comparison of Two this compound Batches
| Parameter | Batch A (Previous) | Batch B (Current) | Recommended Action |
| Purity (by HPLC) | 98.5% | 92.3% | Adjust experimental concentration of Batch B to account for lower purity. |
| Known Impurity 1 | 0.5% | 3.2% | Investigate potential off-target effects of this impurity. |
| Unknown Impurity 2 | Not Detected | 1.5% | Attempt to identify the unknown impurity using LC-MS/MS. |
| Potency (EC50) | 15 µM | 35 µM | Use EC50 values to normalize concentrations for equivalent biological activity. |
Step 2: Biological Response Calibration
Generate a full dose-response curve for both the old and new batches of this compound in your specific assay. This will allow you to determine the half-maximal effective concentration (EC50) for each batch.
Step 3: Data Normalization
Based on the analytical and biological data, you can normalize the concentrations used in your experiments. For example, if Batch B has a lower purity, you will need to use a proportionally higher concentration to achieve the same effective dose of this compound. Similarly, if the EC50 of Batch B is higher, you may need to adjust your experimental concentrations accordingly.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of batch-to-batch variability in commercial this compound?
A1: this compound is a natural alkaloid, and its commercial production is susceptible to variability from several factors:
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Raw Material Sourcing: The geographical location, climate, and time of harvest of the source plant can significantly alter the chemical composition of the raw material.[1]
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Extraction and Purification Processes: Minor changes in extraction solvents, temperature, or purification chromatography can lead to different impurity profiles and yields.[1]
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Storage and Handling: Improper storage conditions can lead to degradation of the compound.
Q2: What analytical techniques are recommended for the quality control of incoming this compound batches?
A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive quality control:
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High-Performance Liquid Chromatography (HPLC): Ideal for determining the purity of this compound and quantifying known impurities.[4][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying unknown impurities and confirming the molecular weight of this compound.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information, confirming the identity of the compound and can be used for quantitative analysis (qNMR).[8][9][10]
Q3: How can I standardize my experiments when I have to switch to a new batch of this compound mid-study?
A3: When switching batches, it is essential to perform a bridging study. This involves:
-
Analytical Comparison: Analyze both the old and new batches using HPLC, LC-MS, and NMR to assess purity, impurity profiles, and structural integrity.
-
Biological Calibration: Run a side-by-side comparison of the old and new batches in your key experimental assay to determine their relative potency (e.g., by comparing EC50 values).
-
Concentration Adjustment: Based on the results, adjust the concentration of the new batch to ensure comparable biological activity to the old batch.
Experimental Protocols
Protocol 1: Purity Determination of this compound by HPLC
This protocol provides a general method for determining the purity of an this compound sample.
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Procedure:
-
Prepare a stock solution of this compound in methanol (1 mg/mL).
-
Prepare a series of dilutions for a calibration curve.
-
Inject 10 µL of the sample and standards.
-
Calculate the purity based on the area of the this compound peak relative to the total peak area.
-
Protocol 2: Impurity Profiling by LC-MS
This protocol outlines a general method for identifying and comparing impurity profiles between batches.
-
Instrumentation: LC-MS/MS system.
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).
-
Ionization: Electrospray ionization (ESI) in positive mode.
-
Procedure:
-
Prepare samples of each batch at the same concentration.
-
Inject the samples into the LC-MS system.
-
Compare the total ion chromatograms and look for peaks that are present in one batch but not the other, or that have significantly different intensities.
-
Use the mass-to-charge ratio (m/z) to hypothesize the identity of impurities.
-
Protocol 3: Structural Confirmation by ¹H NMR
This protocol provides a general method for confirming the structure of this compound.
-
Instrumentation: NMR spectrometer (400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).
-
Procedure:
-
Dissolve a small amount of this compound in the deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Compare the chemical shifts and coupling constants to a reference spectrum of this compound.
-
Signaling Pathways and Workflows
This compound Signaling Pathways
This compound has been reported to modulate several key signaling pathways. Understanding these pathways is crucial for interpreting experimental results and the potential impact of batch variability.
Caption: this compound activates the Nrf2/HO-1 signaling pathway.
Caption: this compound inhibits the TLR2/MyD88/Src/ERK1/2 pathway.
Caption: this compound modulates the KIT/PI3K signaling pathway.
References
- 1. Reducing Batch-to-Batch Variability of Botanical Drug Products [sartorius.com]
- 2. Batch-to-Batch Quality Consistency Evaluation of Botanical Drug Products Using Multivariate Statistical Analysis of the Chromatographic Fingerprint - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ensuring Purity: Quality Control Measures for Plant Extracts [plantextractwholesale.com]
- 5. Application of Metabolomics to Quality Control of Natural Product Derived Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Using LC/MS/MS to determine matrine, oxymatrine, ferulic acid, mangiferin, and glycyrrhizin in the Chinese medicinal preparations Shiau-feng-saan and Dang-guei-nian-tong-tang - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis and occurrence of matrine in liquorice raw materials - Exclusion of its application as pesticide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-biostructure.com [creative-biostructure.com]
- 9. Research Progress of NMR in Natural Product Quantification - PMC [pmc.ncbi.nlm.nih.gov]
- 10. NMR technique and methodology in botanical health product analysis and quality control - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for long-term storage of Oxysophocarpine stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of Oxysophocarpine stock solutions, along with troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing high-concentration stock solutions of this compound due to its excellent solubilizing capacity for quinolizidine alkaloids. For in vivo experiments, stock solutions in DMSO are often further diluted in aqueous solutions containing co-solvents such as PEG300, Tween-80, or corn oil to improve bioavailability and reduce toxicity.
Q2: At what temperature should I store my this compound stock solutions for long-term stability?
A2: For long-term storage, it is recommended to store this compound stock solutions at -80°C. Storage at -20°C is suitable for shorter periods. It is crucial to aliquot the stock solution into single-use volumes to prevent repeated freeze-thaw cycles, which can lead to degradation of the compound.
Q3: How long can I store this compound stock solutions?
A3: While specific long-term stability data for this compound is not extensively published, based on general guidelines for small molecule inhibitors and related alkaloids, stock solutions in anhydrous DMSO can be expected to be stable for at least one year when stored properly at -80°C. For solutions stored at -20°C, a shelf life of up to one month is generally recommended.
Q4: My this compound solution has precipitated after being stored in the freezer. What should I do?
A4: Precipitation upon freezing can occur if the compound's concentration exceeds its solubility limit at low temperatures. To redissolve the precipitate, you can gently warm the solution and sonicate it until it becomes clear. To prevent this, consider preparing the stock solution at a slightly lower concentration or ensuring the use of anhydrous DMSO.
Q5: Can I store my diluted, ready-to-use this compound solutions?
A5: It is not recommended to store diluted, aqueous working solutions of this compound for extended periods. These solutions should ideally be prepared fresh on the day of the experiment from a concentrated stock. If short-term storage is necessary, keep the solution at 4°C and use it within 24 hours.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation upon initial dissolution | The concentration of this compound exceeds its solubility in the chosen solvent at room temperature. | - Gently warm the solution (e.g., in a 37°C water bath).- Use sonication to aid dissolution.- Increase the volume of the solvent to lower the concentration. |
| Precipitation after adding to aqueous media | "Solvent shock" - the rapid change in solvent polarity causes the compound to crash out of solution. | - Perform a stepwise dilution: first, dilute the DMSO stock into a small volume of the aqueous medium, then add this intermediate dilution to the final volume.- Ensure the final concentration of DMSO in the aqueous medium is low (typically <0.5%).- Pre-warm the aqueous medium before adding the stock solution. |
| Cloudiness or precipitation after freeze-thaw cycles | Repeated changes in temperature can affect the stability and solubility of the compound. The introduction of moisture from condensation can also cause precipitation. | - Aliquot the stock solution into single-use vials to avoid multiple freeze-thaw cycles.- Use anhydrous DMSO and ensure vials are tightly sealed to prevent moisture absorption. |
| Loss of compound activity over time | The compound may be degrading due to improper storage conditions (e.g., temperature fluctuations, exposure to light, or presence of water). | - Store stock solutions at -80°C for long-term stability.- Protect the solutions from light by using amber vials or wrapping them in foil.- Always use high-purity, anhydrous solvents. |
Data Presentation: Long-Term Storage Recommendations
| Solvent | Storage Temperature | Recommended Duration | Notes |
| Anhydrous DMSO | -80°C | Up to 1 year | Recommended for long-term archival storage. Aliquot to avoid freeze-thaw cycles. |
| Anhydrous DMSO | -20°C | Up to 1 month | Suitable for short-term working stocks. |
| Ethanol | -20°C | Up to 1 month | Alternative to DMSO, though solubility may be lower. Ensure it is absolute ethanol. |
| Aqueous Buffers/Media (Working Solutions) | 4°C | < 24 hours | Prepare fresh before each experiment for optimal results. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or cryovials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated analytical balance
Methodology:
-
Calculate the required mass of this compound to prepare the desired volume of a 10 mM stock solution (Molecular Weight of this compound: 262.35 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
If the compound does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquot the stock solution into single-use, tightly sealed amber vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Preparation of a Working Solution for Cell-Based Assays
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) cell culture medium
-
Sterile tubes
Methodology:
-
Determine the final concentration of this compound required for your experiment.
-
Calculate the volume of the 10 mM stock solution needed. Ensure the final DMSO concentration in the cell culture medium does not exceed 0.5%.
-
Perform a serial dilution if a very low final concentration is required. For example, prepare an intermediate dilution of the stock in cell culture medium.
-
Add the calculated volume of the this compound stock solution (or intermediate dilution) dropwise to the pre-warmed cell culture medium while gently swirling.
-
Mix the solution thoroughly by gentle pipetting.
-
Use the freshly prepared working solution immediately for your experiment.
Mandatory Visualizations
Caption: Experimental workflow for the preparation, storage, and use of this compound stock solutions.
Caption: this compound activates the Nrf2/HO-1 signaling pathway to promote cytoprotection.
Caption: this compound attenuates inflammation by inhibiting the MAPK and NF-κB signaling pathways.
Technical Support Center: Interpreting Unexpected Western Blot Bands After Oxysophocarpine Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals who encounter unexpected bands in their Western blot analyses after treating samples with Oxysophocarpine.
Troubleshooting Guide: Unexpected Western Blot Bands
Unexpected bands on a Western blot can be frustrating and complicate data interpretation. This guide provides a systematic approach to troubleshooting common issues, particularly those that may arise after treatment with a bioactive compound like this compound.
Issue 1: Bands at a Higher Molecular Weight Than Expected
| Possible Cause | Recommended Action/Solution |
| Post-Translational Modifications (PTMs) | This compound is known to modulate signaling pathways that can alter PTMs like phosphorylation or glycosylation.[1][2] These modifications can increase the apparent molecular weight of the target protein. To investigate this, you can: - Treat a sample lysate with a phosphatase or glycosidase before running the gel. A downward shift in the band's molecular weight would confirm the presence of these PTMs. - Consult literature for known PTMs of your protein of interest. |
| Protein-Protein Interactions or Multimerization | Incomplete denaturation and reduction of samples can lead to the persistence of protein dimers, trimers, or larger complexes, resulting in higher molecular weight bands.[1][3][4] To address this: - Ensure your sample buffer contains a fresh and sufficient concentration of a reducing agent (e.g., DTT or β-mercaptoethanol). - Increase the boiling time of your samples to 5-10 minutes before loading.[5] |
| Antibody Cross-Reactivity | The primary or secondary antibody may be cross-reacting with other proteins that have a similar epitope.[1][6] To troubleshoot: - Perform a BLAST search to check for sequence homology between your target protein and other proteins. - Run a control lane with the secondary antibody only to check for non-specific binding.[3] - Try a different primary antibody raised against a different epitope of the target protein. |
Issue 2: Bands at a Lower Molecular Weight Than Expected
| Possible Cause | Recommended Action/Solution |
| Protein Degradation or Cleavage | This compound may induce apoptosis or other cellular processes that lead to the cleavage of your target protein.[7] Additionally, improper sample handling can lead to degradation by proteases.[5][6] To mitigate this: - Always add a fresh protease inhibitor cocktail to your lysis buffer and keep samples on ice.[6] - Investigate if your protein is a known substrate for caspases or other proteases that might be activated by this compound treatment. The appearance of a lower molecular weight band could be a biologically relevant cleavage product. |
| Splice Variants | The antibody may be detecting a known or unknown splice variant of your target protein that has a lower molecular weight.[3][6] - Check databases like Ensembl or UniProt for documented splice variants of your protein. - If possible, use an antibody that targets a region common to all known isoforms or one specific to the expected isoform. |
| Antibody Cross-Reactivity | The antibody may be recognizing a different protein with a similar epitope that has a lower molecular weight.[3][6] - Use an affinity-purified primary antibody or test a different antibody.[3] |
Issue 3: Multiple Non-Specific Bands
| Possible Cause | Recommended Action/Solution |
| Inappropriate Antibody Concentration | Using too high a concentration of the primary or secondary antibody is a common cause of non-specific bands.[1][8][9] - Optimize the antibody concentration by performing a titration experiment. Start with the manufacturer's recommended dilution and test several higher dilutions. |
| Insufficient Blocking | Incomplete blocking of the membrane can lead to non-specific binding of the primary and/or secondary antibodies.[8][9] - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Try a different blocking agent (e.g., 5% non-fat dry milk or 5% BSA in TBST). Note that milk contains phosphoproteins and may not be suitable for detecting some phosphorylated targets.[9] |
| Inadequate Washing | Insufficient washing will not effectively remove unbound antibodies, leading to high background and non-specific bands.[5] - Increase the number and/or duration of your wash steps. Use a sufficient volume of wash buffer (e.g., TBST) to fully submerge the membrane. |
| Contamination | Contamination of samples or buffers with bacteria or keratin can lead to unexpected bands.[5] - Use fresh, sterile buffers and handle gels and membranes with gloves.[5] |
Frequently Asked Questions (FAQs)
Q1: Could this compound treatment itself be causing the unexpected bands?
A1: Yes, it is possible. This compound is a bioactive molecule known to influence several signaling pathways, including the Nrf2/HO-1, TLR2/MyD88/Src/ERK1/2, and KIT/PI3K pathways.[10][11][12] Changes in these pathways can lead to:
-
Altered Protein Expression: The treatment could be upregulating or downregulating the expression of proteins that cross-react with your antibody.
-
Changes in Post-Translational Modifications: As mentioned in the troubleshooting guide, this compound could be altering the phosphorylation, glycosylation, or other modifications of your target protein, leading to a shift in its molecular weight.
-
Protein Cleavage: If this compound induces apoptosis, your target protein might be cleaved by caspases, resulting in a lower molecular weight band.[7]
Q2: How can I confirm that the unexpected band is a modified form of my target protein?
A2: To confirm that an unexpected band is a modified version of your target protein, you can perform the following experiments:
-
Phosphatase/Glycosidase Treatment: As detailed in the troubleshooting guide, treating your lysate with enzymes that remove specific post-translational modifications can confirm their presence if the band shifts.
-
Immunoprecipitation (IP): Use your primary antibody to immunoprecipitate the target protein. Then, run the immunoprecipitated sample on a Western blot and probe with the same antibody. If the unexpected band is also present in the IP lane, it is likely a modified form of your target protein.
-
Mass Spectrometry: For a definitive identification, you can excise the unexpected band from a Coomassie-stained gel and have it analyzed by mass spectrometry to identify the protein and its post-translational modifications.
Q3: What are the key signaling pathways affected by this compound that I should be aware of when interpreting my Western blot results?
A3: Based on current research, this compound has been shown to modulate the following key signaling pathways:
-
Nrf2/HO-1 Pathway: this compound can upregulate this pathway, which is involved in the cellular response to oxidative stress.[7][10] This could affect the expression of various antioxidant enzymes.
-
TLR2/MyD88/Src/ERK1/2 Pathway: this compound can inhibit this pathway, which is involved in inflammation.[11][13] This could alter the expression and phosphorylation status of proteins within this cascade.
-
KIT/PI3K Signaling Pathway: this compound has been shown to regulate this pathway, which is involved in cell survival and apoptosis.[12]
It is important to consider whether your protein of interest is a component of or is regulated by these pathways, as this could explain changes in its expression or modification state after this compound treatment.
Experimental Protocols
Protocol 1: Phosphatase Treatment of Cell Lysates
This protocol is designed to determine if a higher molecular weight band is due to phosphorylation.
-
Prepare Cell Lysates: Lyse cells in a buffer that does not contain phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of your lysates using a standard method (e.g., BCA assay).
-
Set up Reactions: In separate microcentrifuge tubes, set up the following reactions:
-
Control: 20-30 µg of cell lysate + phosphatase buffer.
-
Treated: 20-30 µg of cell lysate + phosphatase buffer + alkaline phosphatase (e.g., CIP).
-
-
Incubation: Incubate both tubes at the recommended temperature and time for the phosphatase (e.g., 37°C for 30-60 minutes).
-
Stop Reaction: Add 4X Laemmli sample buffer to each tube and boil for 5-10 minutes.
-
Western Blot Analysis: Proceed with SDS-PAGE and Western blotting as you normally would. A downward shift in the molecular weight of the band in the treated sample compared to the control indicates that the protein was phosphorylated.
Protocol 2: Secondary Antibody Only Control
This protocol helps to determine if the secondary antibody is contributing to non-specific bands.
-
Run Gel and Transfer: Prepare your gel, load your samples, and transfer the proteins to a membrane as usual.
-
Blocking: Block the membrane according to your standard protocol.
-
Primary Antibody Incubation (Control Lane): Cut the membrane so that one lane (the control lane) is separated. Incubate the main part of the membrane with your primary antibody as usual. Incubate the control lane in blocking buffer without the primary antibody.
-
Washing: Wash both the main membrane and the control lane according to your standard protocol.
-
Secondary Antibody Incubation: Incubate both the main membrane and the control lane with the secondary antibody at the same concentration you normally use.
-
Washing and Detection: Wash both membrane pieces and proceed with detection. If bands appear in the control lane, it indicates that the secondary antibody is binding non-specifically.
Visualizing Experimental Logic and Signaling Pathways
References
- 1. stjohnslabs.com [stjohnslabs.com]
- 2. bosterbio.com [bosterbio.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. Unexpected or multiple bands in western blot | Abcam [abcam.com]
- 5. Western blot troubleshooting guide! [jacksonimmuno.com]
- 6. LabXchange [labxchange.org]
- 7. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. biossusa.com [biossusa.com]
- 10. mdpi.com [mdpi.com]
- 11. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway [pubmed.ncbi.nlm.nih.gov]
- 13. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing incubation time for Oxysophocarpine in cell culture experiments.
This guide provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Oxysophocarpine (OSC) in cell culture experiments. It includes frequently asked questions, troubleshooting advice, experimental protocols, and data summaries to address common challenges.
Frequently Asked Questions (FAQs)
Q1: What is a typical starting concentration range for this compound?
A1: The effective concentration of this compound varies significantly depending on the cell line and the biological effect being studied. Based on published studies, a broad range from 1 µM to 80 µM is a reasonable starting point for range-finding experiments. For neuroprotective effects, concentrations as low as 1-10 µM have been shown to be effective[1][2][3]. In studies on lung epithelial cells, concentrations of 40 µM and 80 µM increased cell viability, while a wider range (5–320 μmol/L) was tested for toxicity[4]. For anti-cancer effects in hepatocellular carcinoma cells, concentrations of 5, 10, and 20 µmol/L were used[5]. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell model and experimental endpoint.
Q2: What is a standard incubation time for initial experiments with this compound?
A2: A 24-hour incubation period is the most commonly reported time point in initial studies across various cell types[4][5][6]. Some studies extend this to 48 and 72 hours, particularly when assessing effects on cell proliferation[5]. For specific experimental setups, such as oxygen-glucose deprivation/reperfusion models, OSC was added after the initial insult and cells were cultured for a subsequent 24 hours[2][3]. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended to identify the optimal time point for the desired effect.
Q3: How should I prepare and dissolve this compound for cell culture use?
A3: While the provided search results do not specify the solvent, compounds like this compound are typically dissolved in dimethyl sulfoxide (DMSO) to create a concentrated stock solution. This stock is then diluted to the final desired concentration in the cell culture medium. It is critical to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent itself.
Q4: What are the known signaling pathways affected by this compound?
A4: this compound has been shown to modulate several key signaling pathways, including:
-
KIT/PI3K/AKT Pathway: OSC can activate this pathway, leading to the upregulation of the anti-apoptotic protein Bcl-2 and protecting lung epithelial cells from apoptosis[4][7].
-
Nrf2/HO-1 Pathway: OSC exerts neuroprotective and anti-cancer effects by upregulating this antioxidant pathway, which helps to reduce oxidative stress and inhibit apoptosis[1][8][9].
-
TLR2/MyD88/Src/ERK1/2 Pathway: In neutrophils infected with Mycobacterium tuberculosis, OSC was found to inhibit this pathway, leading to reduced neutrophil adhesion and inflammation[6][10].
-
IL-6/JAK2/STAT3 Pathway: OSC can downregulate this pathway in hepatocellular carcinoma cells, reducing the expression of Fibrinogen-like protein 1 (FGL1) and enhancing anti-tumor immunity[5].
Troubleshooting Guide
Problem: I am not observing any effect of this compound on my cells.
-
Possible Cause 1: Suboptimal Concentration. The concentration used may be too low for your specific cell line or assay.
-
Solution: Perform a dose-response experiment with a wider range of OSC concentrations (e.g., 1 µM to 100 µM).
-
-
Possible Cause 2: Inappropriate Incubation Time. The duration of treatment may be too short for the desired biological effect to manifest.
-
Solution: Conduct a time-course experiment, assessing the endpoint at multiple time points (e.g., 12, 24, 48, 72 hours).
-
-
Possible Cause 3: Cell Density. Cell confluence can significantly impact experimental outcomes[11]. If cells are too sparse or too dense, their response to treatment may be altered.
-
Solution: Optimize your cell seeding density to ensure cells are in an exponential growth phase throughout the experiment. Standardize seeding density across all experiments[11].
-
-
Possible Cause 4: Reagent Quality. The this compound powder may have degraded.
-
Solution: Use a fresh batch of the compound. Ensure proper storage of the stock solution (typically at -20°C or -80°C).
-
Problem: I am observing high levels of unexpected cell death, even at low OSC concentrations.
-
Possible Cause 1: Solvent Toxicity. The concentration of the solvent (e.g., DMSO) in the final culture medium may be too high.
-
Solution: Ensure the final solvent concentration does not exceed 0.1%. Always run a vehicle control to confirm the solvent is not causing cytotoxicity.
-
-
Possible Cause 2: Cell Line Sensitivity. Your specific cell line may be highly sensitive to this compound.
-
Solution: Test even lower concentrations (e.g., in the nanomolar range) to find a non-toxic working concentration. The IC50 of OSC in primary hippocampal neurons was found to be 100 μmol/L, indicating that concentrations below this should be less toxic[2].
-
-
Possible Cause 3: Contamination. Microbial contamination can cause widespread cell death and unreliable results[12].
-
Solution: Regularly check your cell cultures for signs of contamination (e.g., cloudy media, rapid pH changes). Perform mycoplasma testing routinely.
-
Problem: My results with this compound are inconsistent and not reproducible.
-
Possible Cause 1: Inconsistent Cell Culture Conditions. Variations in cell passage number, seeding density, media composition, or serum batches can lead to variability[11][12].
-
Solution: Adhere to a strict, standardized cell culture protocol. Use cells within a consistent, low passage number range. Use the same batch of serum for a set of experiments where possible.
-
-
Possible Cause 2: Experimental Timing. The timing of treatment addition and assay measurement is critical.
-
Solution: Standardize the time between cell seeding and the addition of OSC. For adherent cells, this is often 12-24 hours[11]. Ensure the incubation period is precisely controlled.
-
-
Possible Cause 3: Cell Line Misidentification. Using a misidentified or cross-contaminated cell line is a major source of irreproducible data[12].
-
Solution: Authenticate your cell lines regularly using methods like Short Tandem Repeat (STR) profiling.
-
Data Summary
Table 1: Summary of this compound Effects in Various Cell Lines
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| BEAS-2B (Lung Epithelial) | 40 - 80 µM | 24 hours | Increased cell viability, decreased LPS-induced apoptosis | [4] |
| HT-22 (Neuronal) | 1 - 10 µM | Not Specified | Reduced glutamate-induced apoptosis and oxidative stress | [1] |
| Primary Hippocampal Neurons | 1 - 5 µM | 24 hours (post OGD/RP) | Increased cell viability, attenuated neuronal damage | [2][3] |
| HepG2 & Hepa1-6 (HCC) | 5 - 20 µmol/L | 24, 48, 72 hours | Inhibited proliferation, increased apoptosis, suppressed migration | [5] |
| Neutrophils (H37Rv-infected) | 5 µM | 6, 12, 18, 24 hours | Reduced neutrophil adhesion and inflammation | [6] |
| A549 (Lung Epithelial) | Not Specified | Not Specified | Inhibited RSV replication, increased cell viability | [13] |
| Oral Squamous Carcinoma | Not Specified | Not Specified | Retarded growth and metastasis | [9] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for determining the effect of this compound on cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 12-24 hours.
-
Treatment: Prepare serial dilutions of this compound in fresh culture medium. Remove the old medium from the wells and add 100 µL of the OSC-containing medium. Include wells for untreated controls and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control cells.
Protocol 2: Western Blot Analysis of Pathway Activation (e.g., PI3K/AKT)
This protocol outlines the steps to verify if OSC activates a specific signaling pathway.
-
Cell Seeding and Treatment: Seed cells in 6-well plates. Once they reach ~70-80% confluency, treat them with the desired concentrations of OSC for the optimized incubation time. Include untreated and vehicle controls.
-
Protein Extraction: Wash cells twice with ice-cold PBS. Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., anti-p-AKT, anti-AKT, anti-Bcl-2, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts and target proteins to the loading control.
Visualizations
References
- 1. This compound Prevents the Glutamate-Induced Apoptosis of HT–22 Cells via the Nrf2/HO–1 Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Rational cell culture optimization enhances experimental reproducibility in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Beginner’s Guide to Cell Culture: Practical Advice for Preventing Needless Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. e-century.us [e-century.us]
Addressing vehicle control issues in Oxysophocarpine experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with oxysophocarpine. Our goal is to help you address common vehicle control issues and ensure the smooth execution of your experiments.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your this compound experiments.
| Problem | Possible Cause | Recommended Solution |
| Precipitation observed when preparing this compound solution with aqueous vehicles (saline, PBS). | This compound has limited solubility in purely aqueous solutions, especially at higher concentrations. The pH of the vehicle may also affect solubility. | - First, dissolve this compound in a small amount of an organic solvent like DMSO. - Then, slowly add the aqueous vehicle (e.g., saline or PBS) to the desired final volume while vortexing. - Ensure the final concentration of the organic solvent is minimal and consistent across all experimental groups, including the vehicle control. - Adjust the pH of the final solution to be near physiological pH (7.2-7.4), as extreme pH levels can affect stability and solubility.[1] |
| Inconsistent or unexpected results in the vehicle control group. | The vehicle itself may have biological effects. For example, DMSO can cause local irritation or systemic toxicity at high concentrations.[2] Polyethylene glycol (PEG) has been reported to cause gastric effects and neuromotor deficits in animal models.[3] | - Always include a vehicle-only control group in your experimental design. - Use the lowest effective concentration of any organic solvent. - If using a vehicle other than saline or PBS, conduct a preliminary study to evaluate the vehicle's effect on the endpoints you are measuring. - Consider using aqueous vehicles like 0.9% NaCl or 0.5% carboxymethylcellulose (CMC) which have been shown to have minimal effects in some studies.[3] |
| Visible signs of animal distress after injection (e.g., irritation, lethargy). | The formulation may be irritating due to the vehicle, pH, or osmolality. High concentrations of DMSO can cause pain and local tissue damage. | - Ensure the final formulation is sterile, pyrogen-free, and has a pH and osmolality close to physiological levels.[4] - If using DMSO, keep the final concentration as low as possible. - Observe animals closely after administration and record any adverse events. - If distress is observed, consider alternative vehicles or a different route of administration after consulting with your institution's animal care and use committee. |
| Variability in results between experimental replicates. | This could be due to inconsistent preparation of the this compound solution, leading to variations in the actual administered dose. It could also be related to the stability of the compound in the chosen vehicle over the duration of the experiment. | - Prepare a fresh solution of this compound for each experiment. - Ensure thorough mixing and complete dissolution of the compound before administration. - Store stock solutions and prepared formulations under appropriate conditions (e.g., protected from light, at the recommended temperature) to prevent degradation. The stability of a compound can be significantly affected by pH and light exposure.[5] |
Frequently Asked Questions (FAQs)
Formulation and Administration
Q1: What is the recommended vehicle for in vivo administration of this compound?
A1: The choice of vehicle depends on the route of administration and the required concentration of this compound. For intraperitoneal injections in mice, this compound has been successfully dissolved in 0.9% NaCl (saline). In some cases, a co-solvent like DMSO may be necessary to achieve the desired concentration, but it should be used at the lowest possible final concentration. For oral administration, this compound has been given to mice in aqueous solutions.
Q2: How should I prepare an this compound solution for injection if it doesn't readily dissolve in saline?
A2: If you encounter solubility issues with saline or PBS alone, you can first dissolve the required amount of this compound in a minimal volume of a compatible organic solvent such as DMSO. Then, slowly add the saline or PBS to the final volume while continuously mixing. It is crucial to have a vehicle control group that receives the same final concentration of the organic solvent.
Q3: What are the typical dosages of this compound used in animal studies?
A3: Reported effective doses of this compound in mice vary depending on the study's endpoint. For investigating anti-inflammatory effects, oral doses of 20 mg/kg and 40 mg/kg have been used.[6] For neuroprotective and anti-nociceptive effects, intraperitoneal doses of 10, 40, and 80 mg/kg have been reported.
In Vitro Experiments
Q4: What concentrations of this compound are typically used for in vitro cell culture experiments?
A4: For in vitro studies, this compound has been shown to be effective at concentrations ranging from 1 to 10 µmol/L for neuroprotective effects.[7][8] It's always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental conditions.
Q5: My cells in the vehicle control (containing a low percentage of DMSO) are showing signs of stress. What should I do?
A5: Even at low concentrations, some cell lines can be sensitive to DMSO. First, ensure your final DMSO concentration is as low as possible (ideally ≤ 0.1%). If you still observe toxicity, you can try to further reduce the DMSO concentration or explore other less toxic solvents. It is also important to ensure the DMSO is of high purity and sterile-filtered.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is adapted from standard MTT assay procedures and can be used to assess the effect of this compound on cell viability.[8]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[3]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully collect 50 µL of the supernatant from each well.
-
LDH Reaction: Transfer the supernatant to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture to each well.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction and Measurement: Add 50 µL of the stop solution and measure the absorbance at 490 nm.
Quantitative Real-Time PCR (qPCR)
This protocol outlines the general steps for analyzing changes in gene expression in response to this compound treatment.
-
Cell Treatment and RNA Extraction: Treat cells with this compound and the vehicle control. After the treatment period, lyse the cells and extract total RNA using a suitable kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers.
-
Data Analysis: Run the qPCR reaction in a real-time PCR system. Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression, normalized to a housekeeping gene.
Signaling Pathways and Visualizations
This compound has been shown to modulate several key signaling pathways. The following diagrams illustrate these pathways.
Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. Aqueous solubility and degradation kinetics of the phytochemical anticancer thymoquinone; probing the effects of solvents, pH and light - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. norecopa.no [norecopa.no]
- 6. Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. oacu.oir.nih.gov [oacu.oir.nih.gov]
Technical Support Center: Managing Solvent Cytotoxicity in Oxysophocarpine Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on managing the potential cytotoxicity of solvents used for Oxysophocarpine in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for dissolving this compound for in vitro studies?
A1: this compound is soluble in several common laboratory solvents. The choice of solvent will depend on the specific requirements of your experiment, including the desired stock concentration and the cell line being used.
-
Dimethyl Sulfoxide (DMSO): this compound is highly soluble in DMSO, with reported solubilities of ≥ 53.7 mg/mL and 52 mg/mL.[1][2] DMSO is a common solvent for in vitro assays due to its ability to dissolve a wide range of compounds.[3]
-
Ethanol (EtOH): this compound is also soluble in ethanol, with a reported solubility of ≥ 36.4 mg/mL.[1]
-
Water: this compound has some solubility in water (≥ 23.85 mg/mL) and PBS (pH 7.2) (5 mg/mL).[1][4] However, for high-concentration stock solutions, organic solvents are typically preferred.
-
Other Solvents: Chloroform, dichloromethane, ethyl acetate, and acetone have also been listed as solvents for this compound.[5]
Q2: What is solvent cytotoxicity and why is it a concern?
Q3: What are the "safe" concentration limits for commonly used solvents like DMSO and ethanol?
A3: The "safe" concentration of a solvent is highly dependent on the cell line, the duration of the experiment, and the specific endpoint being measured. It is crucial to determine the optimal, non-toxic concentration for your specific experimental conditions.[7]
-
DMSO: Generally, a final concentration of ≤ 0.1% DMSO is considered safe for most cell lines in short-term assays.[7] Some robust cell lines may tolerate up to 0.5%, but this should be experimentally verified. Even at low concentrations, DMSO can have off-target effects on cellular signaling.[3][8]
-
Ethanol: Ethanol is often tolerated at slightly higher concentrations than DMSO, with some studies suggesting that concentrations up to 0.5% have minimal toxic effects.[9] However, sensitivity varies greatly between cell lines.
Q4: How can I determine the maximum non-toxic solvent concentration for my specific cell line?
A4: It is essential to perform a solvent tolerance experiment before beginning your experiments with this compound. This involves treating your cells with a range of solvent concentrations (e.g., 0.01% to 2.0%) and assessing cell viability after the intended incubation period of your main experiment. This will allow you to identify the highest concentration of the solvent that does not significantly affect the viability of your cells.
Troubleshooting Guide
This guide addresses common issues related to solvent cytotoxicity in experiments with this compound.
| Problem | Potential Cause | Recommended Solution(s) |
| High cell death in the vehicle control group. | The solvent concentration is too high for your cell line. | - Reduce the final concentration of the solvent in your culture medium. Aim for ≤ 0.1% for DMSO as a starting point. - Perform a solvent titration experiment to determine the maximum tolerated concentration for your specific cell line and experimental duration.[7] - Consider using an alternative solvent in which this compound is soluble and that is less toxic to your cells. |
| Inconsistent results between experiments. | - Variation in the final solvent concentration. - Precipitation of this compound in the culture medium. | - Ensure accurate and consistent preparation of stock and working solutions. Use calibrated pipettes. - When diluting the stock solution, add it to the medium dropwise while vortexing to prevent precipitation. - Visually inspect the culture medium for any signs of precipitation after adding the compound. If precipitation occurs, you may need to lower the final concentration of this compound or use a different solvent system. |
| Observed biological effect of this compound is weaker than expected. | The solvent may be interfering with the cellular processes being studied. | - Even at non-cytotoxic concentrations, solvents can have off-target effects.[8] - Review the literature for known effects of your chosen solvent on the specific signaling pathways or cellular functions you are investigating. - If possible, compare the effects of this compound dissolved in different solvents to see if the vehicle is influencing the outcome. |
| Difficulty dissolving this compound at the desired stock concentration. | The solubility limit of this compound in the chosen solvent has been exceeded. | - Refer to the solubility data for this compound in different solvents.[1][2][4] - Gentle heating and/or sonication can aid in the dissolution of the compound.[10] - If a higher concentration is required, consider using a solvent with higher solubility for this compound, such as DMSO. |
Quantitative Data on Solvent Cytotoxicity
The following tables summarize the cytotoxic effects of DMSO and ethanol on various cancer cell lines at different concentrations and time points. A reduction in cell viability of more than 30% is generally considered a cytotoxic effect.[11]
Table 1: Cytotoxicity of DMSO on Various Cancer Cell Lines [9][11]
| Cell Line | Concentration (%) | 24h Viability Reduction (%) | 48h Viability Reduction (%) | 72h Viability Reduction (%) |
| HepG2 | 0.625 | - | - | 33.6 |
| 1.25 | - | - | - | |
| 2.5 | 41.6 | 42.8 | - | |
| Huh7 | 1.25 | No significant reduction | No significant reduction | No significant reduction |
| 2.5 | - | 31.7 | 46.6 | |
| 5.0 | 49.1 | 62.7 | 93.29 | |
| HT29 | 0.625 | - | 33.9 | 38.0 |
| 1.25 | 42.3 | - | - | |
| SW480 | 2.5 | - | 39.0 | 36.8 |
| 5.0 | 59.5 | - | - | |
| MCF-7 | 1.25 | Significant inhibition | Significant inhibition | Significant inhibition |
| 2.5 | Significant inhibition | Significant inhibition | Significant inhibition | |
| MDA-MB-231 | 1.25 | Significant inhibition | Significant inhibition | Significant inhibition |
| 2.5 | Significant inhibition | Significant inhibition | Significant inhibition | |
| Jurkat | ≥ 2.0 | Significant cytotoxicity | Significant cytotoxicity | Significant cytotoxicity |
| Molt-4 | ≥ 2.0 | Significant cytotoxicity | Significant cytotoxicity | Significant cytotoxicity |
| U937 | ≥ 2.0 | Significant cytotoxicity | Significant cytotoxicity | Significant cytotoxicity |
| THP1 | ≥ 2.0 | Significant cytotoxicity | Significant cytotoxicity | Significant cytotoxicity |
Table 2: Cytotoxicity of Ethanol on Various Cancer Cell Lines [9][11][12][13]
| Cell Line | Concentration | 24h Viability Reduction (%) | 48h Viability Reduction (%) | 72h Viability Reduction (%) |
| HepG2 | 1.25% | 48.3 | 38.6 | >30 |
| 2.5% | Significant inhibition | - | - | |
| 10-40 mM | No cytotoxicity | - | - | |
| 60-80 mM | Dose-dependent cytotoxicity | - | - | |
| 1 mmol | 75% inhibition of proliferation | - | - | |
| Huh7 | All tested concentrations (0.3125% - 5%) | >30 | - | - |
| MCF-7 | ≤ 2.5% | Well-tolerated | - | - |
| 5% | Significant compromise | - | - | |
| MDA-MB-231 | ≤ 2.5% | Well-tolerated | - | - |
| F9 | 10% | Nearly total cell death (1-hour exposure) | - | - |
| 15-20% | Total cell death (5-10 min exposure) | - | - | |
| 30-40% | Total cell death (15 sec exposure) | - | - |
Experimental Protocols
Here are detailed methodologies for common cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[14]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the solvent or this compound dissolved in the solvent. Include untreated and solvent-only controls.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[15]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[16]
-
Absorbance Measurement: Shake the plate for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.[16]
Trypan Blue Exclusion Assay
This dye exclusion method distinguishes viable from non-viable cells based on membrane integrity.[17]
-
Cell Suspension: Prepare a single-cell suspension from your treated and control cultures.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[17]
-
Incubation: Allow the mixture to incubate for 3-5 minutes at room temperature.[18]
-
Cell Counting: Load the mixture into a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Viability Calculation: Calculate the percentage of viable cells using the formula: Viability (%) = (Number of viable cells / Total number of cells) x 100.
Lactate Dehydrogenase (LDH) Assay
This assay quantifies the release of the cytosolic enzyme LDH from damaged cells into the culture medium.[19]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate as described for the MTT assay. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the plate and carefully collect the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate and add the LDH assay reaction mixture according to the manufacturer's instructions.[20]
-
Incubation: Incubate the plate at room temperature for the recommended time, protected from light.
-
Absorbance Measurement: Add the stop solution and measure the absorbance at the recommended wavelength (e.g., 490 nm).[19]
Crystal Violet Staining
This method stains the DNA and proteins of adherent cells, providing an indirect measure of cell viability.[21]
-
Cell Seeding and Treatment: Seed and treat cells in a 96-well plate.
-
Washing: After treatment, gently wash the cells with PBS to remove dead, detached cells.
-
Fixation: Fix the remaining adherent cells with a suitable fixative like methanol.
-
Staining: Add 0.5% crystal violet solution to each well and incubate for 20 minutes at room temperature.[22]
-
Washing: Wash the plate with water to remove excess stain and allow it to air dry.[22]
-
Solubilization: Add a solubilizing agent (e.g., methanol or 10% acetic acid) to each well to dissolve the stain.[22][23]
-
Absorbance Measurement: Measure the absorbance at 570 nm.[22]
Visualizations
Experimental Workflow for Assessing Solvent Cytotoxicity
Caption: Workflow for Determining Solvent Cytotoxicity.
Potential Signaling Pathways Affected by DMSO
Caption: Overview of DMSO's Effects on Signaling.
Potential Signaling Pathways Affected by Ethanol
Caption: Overview of Ethanol's Effects on Signaling.
References
- 1. revvity.com [revvity.com]
- 2. selleckchem.com [selleckchem.com]
- 3. DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro - Akron Biotech [akronbiotech.com]
- 4. caymanchem.com [caymanchem.com]
- 5. This compound | CAS:26904-64-3 | Manufacturer ChemFaces [chemfaces.com]
- 6. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Heterogeneous Off-Target Effects of Ultra-Low Dose Dimethyl Sulfoxide (DMSO) on Targetable Signaling Events in Lung Cancer In Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity of millimolar concentrations of ethanol on HepG2 human tumor cell line compared to normal rat hepatocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vitro assessment of the ethanol-induced hepatotoxicity on HepG2 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. cyrusbio.com.tw [cyrusbio.com.tw]
- 17. Trypan Blue Exclusion | Thermo Fisher Scientific - US [thermofisher.com]
- 18. Trypan Blue Exclusion Test of Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 20. LDH cytotoxicity assay [protocols.io]
- 21. Crystal violet staining assay for cell survival [bio-protocol.org]
- 22. researchgate.net [researchgate.net]
- 23. clyte.tech [clyte.tech]
Strategies to reduce variability in animal studies with Oxysophocarpine.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce variability in animal studies involving Oxysophocarpine (OSC).
Troubleshooting Guides
This section addresses specific issues that may arise during animal experiments with this compound, offering potential causes and actionable solutions.
1. Issue: High variability in therapeutic outcomes between individual animals.
-
Potential Cause 1: Inconsistent Pharmacokinetics. this compound is metabolized into an active metabolite, sophocarpine, and the rate of this conversion can vary between animals.[1] This can lead to different plasma concentrations and, consequently, variable therapeutic effects.
-
Solution:
-
Standardize Administration: Use a consistent route and time of day for administration. Oral administration can lead to more variability due to first-pass metabolism; consider intraperitoneal (i.p.) injection for more consistent systemic exposure.[2]
-
Monitor Plasma Levels: If feasible, conduct pilot pharmacokinetic studies to determine the time to maximum concentration (Tmax) and half-life (t1/2) in your specific animal model and under your experimental conditions.[1] This can help in standardizing the timing of sample collection and endpoint analysis.
-
Control for Genetic Background: Use animals from the same inbred strain to minimize genetic differences in metabolism.[3]
-
-
Potential Cause 2: Variability in Animal Health Status. Underlying health issues can affect drug metabolism and response.
-
Solution:
-
Health Screening: Ensure all animals are healthy and free of disease before starting the experiment.
-
Acclimatization: Allow for a sufficient acclimatization period (typically at least one week) for animals to adjust to the housing conditions.
-
2. Issue: Unexpected adverse effects or toxicity at previously reported "safe" doses.
-
Potential Cause 1: Formulation and Vehicle Issues. The purity of this compound and the choice of vehicle can significantly impact its solubility, stability, and bioavailability, potentially leading to toxicity.
-
Solution:
-
Use High-Purity Compound: Whenever possible, use pharmaceutical-grade this compound.[4][5] If using a non-pharmaceutical grade compound, ensure its purity is verified.
-
Appropriate Vehicle Selection: The vehicle should be sterile, non-toxic, and appropriate for the route of administration.[6] For parenteral routes, the solution should be isotonic and at a physiological pH.[7]
-
Conduct Pilot Dose-Response Studies: Before commencing a large-scale study, perform a pilot study to determine the optimal and maximum tolerated dose in your specific animal model and experimental conditions.
-
-
Potential Cause 2: Species-Specific Differences. The metabolism and sensitivity to this compound can differ between animal species.[8]
-
Solution:
-
Literature Review: Thoroughly review the literature for pharmacokinetic and toxicity data in the chosen animal species. Be cautious when extrapolating doses between species.
-
Frequently Asked Questions (FAQs)
Q1: What is the recommended route of administration for this compound in animal studies?
A1: The choice of administration route depends on the experimental goals.
-
Oral (p.o.): Suitable for mimicking clinical administration in humans. However, it may lead to higher variability due to first-pass metabolism.[1]
-
Intraperitoneal (i.p.): Often used in preclinical studies to bypass the gastrointestinal tract and first-pass metabolism, leading to more consistent systemic exposure.[2]
-
Intracerebroventricular (i.c.v.): Used for investigating the central nervous system effects of this compound.[2]
Q2: How should I prepare an this compound solution for injection?
A2: For injectable solutions, it is crucial to ensure sterility and physiological compatibility.[6]
-
Use a sterile, pyrogen-free vehicle such as 0.9% saline or sterile water for injection.[6]
-
If this compound is not readily soluble, consider using a small amount of a biocompatible solubilizing agent, ensuring the final concentration of the agent is non-toxic.
-
The final solution should be sterile-filtered (e.g., using a 0.22 µm filter) into a sterile vial.[7]
-
The pH of the solution should be adjusted to be close to physiological pH (7.2-7.4).[7]
Q3: Are there known drug-drug interactions with this compound?
A3: While specific drug-drug interaction studies with this compound are limited, its metabolism should be considered. As it is a natural alkaloid, it may be metabolized by cytochrome P450 (CYP) enzymes. Co-administration with drugs that are potent inhibitors or inducers of CYP enzymes could alter the pharmacokinetics of this compound and its active metabolite, sophocarpine.
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats after Oral Administration (15 mg/kg) [1]
| Parameter | Symbol | Value (Mean ± SD) | Unit |
| Maximum Plasma Concentration | Cmax | 263.4 ± 85.7 | ng/mL |
| Time to Maximum Concentration | Tmax | 0.8 ± 0.3 | h |
| Area Under the Curve (0-t) | AUC(0-t) | 876.5 ± 213.4 | ng·h/mL |
| Half-life | t1/2 | 2.5 ± 0.6 | h |
Experimental Protocols
Protocol 1: Oral Administration of this compound in Mice
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Dissolve in a suitable vehicle (e.g., distilled water, 0.5% carboxymethylcellulose).
-
Ensure the final concentration allows for an administration volume of 5-10 mL/kg.
-
-
Animal Handling and Dosing:
-
Gently restrain the mouse.
-
Use a proper-sized oral gavage needle (e.g., 20-22 gauge for an adult mouse).
-
Measure the distance from the tip of the mouse's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus and deliver the solution slowly.
-
Monitor the animal for any signs of distress during and after the procedure.
-
Protocol 2: Intraperitoneal (i.p.) Injection of this compound in Rats
-
Preparation of Injectable Solution:
-
Prepare a sterile, isotonic solution of this compound in 0.9% saline.
-
The solution should be at a physiological pH.
-
The final concentration should permit an injection volume of 5-10 mL/kg.
-
-
Animal Handling and Injection:
-
Properly restrain the rat, exposing the lower abdominal quadrants.
-
Use a sterile needle of appropriate size (e.g., 23-25 gauge).
-
Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder and other organs.
-
Aspirate to ensure no body fluids are drawn into the syringe before injecting.
-
Inject the solution slowly.
-
Monitor the animal for any adverse reactions post-injection.
-
Mandatory Visualizations
References
- 1. Simultaneous quantification of this compound and its active metabolite sophocarpine in rat plasma by liquid chromatography/mass spectrometry for a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound induces anti-nociception and increases the expression of GABAAα1 receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Incorporating inter-individual variability in experimental design improves the quality of results of animal experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Article - Standard for Administered A... [policies.unc.edu]
- 5. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 6. az.research.umich.edu [az.research.umich.edu]
- 7. az.research.umich.edu [az.research.umich.edu]
- 8. Pharmacokinetic and pharmacological effects of β-hydroxyphosphocarnitine in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibrating equipment for accurate measurement of Oxysophocarpine effects.
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Oxysophocarpine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
I. General Equipment Calibration and Troubleshooting
Accurate and reliable data begins with properly calibrated equipment. This section provides troubleshooting for common issues with instrumentation essential for this compound research.
Spectrophotometer
FAQ: Why are my spectrophotometer readings inconsistent or drifting?
Answer: Inconsistent readings can stem from several factors. Ensure the instrument has had adequate warm-up time, typically at least 15-30 minutes, to allow the lamp to stabilize.[1][2] Always use the same cuvette for both blank and sample measurements, or use a matched pair of cuvettes.[1] Ensure the cuvette is clean, free of scratches, and consistently inserted in the same orientation.[1][3] If the problem persists, check the lamp's age, as older lamps can cause fluctuations.[2][4]
| Potential Cause | Troubleshooting Step |
| Insufficient warm-up time | Allow the spectrophotometer to warm up for at least 15-30 minutes before use.[1][2] |
| Cuvette variability | Use the same cuvette for blank and sample readings. Ensure cuvettes are clean and free of scratches.[1][3] |
| Sample issues | Ensure the sample is homogenous and free of air bubbles.[1] |
| Lamp degradation | Check the lamp's usage hours and replace if nearing the end of its lifespan.[4] |
pH Meter
FAQ: What should I do if my pH meter calibration fails?
Answer: Calibration failure is a common issue with pH meters. First, ensure you are using fresh, unexpired, and uncontaminated calibration buffers.[5][6][7] Reusing buffers can lead to inaccurate calibrations.[6] The electrode should be thoroughly rinsed with distilled or deionized water between each buffer. Check the electrode for any physical damage, such as cracks in the glass bulb.[6][8] Also, ensure the electrode has not dried out and has been stored in the appropriate storage solution.[6][9]
| Potential Cause | Troubleshooting Step |
| Contaminated or expired buffers | Use fresh, unexpired calibration buffers for each calibration.[5][6][7] |
| Dirty or clogged electrode | Clean the electrode according to the manufacturer's instructions.[8][9] |
| Electrode has dried out | Soak the electrode in the recommended storage solution.[6][9] |
| Damaged electrode | Inspect the electrode for any cracks or physical damage and replace if necessary.[6][8] |
II. Assay-Specific Troubleshooting
This section provides guidance for specific assays commonly used to measure the effects of this compound.
Cell Viability (MTT Assay)
FAQ: My MTT assay results show high variability between replicates. What could be the cause?
Answer: High variability in MTT assays can be due to uneven cell seeding. Ensure a homogenous cell suspension before and during plating. Pipetting technique is also crucial; avoid introducing air bubbles and dispense the cell suspension slowly and consistently. Another factor can be the "edge effect," where wells on the perimeter of the plate evaporate more quickly. To mitigate this, avoid using the outer wells for experimental samples and instead fill them with sterile media or PBS.[10]
| Potential Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure cells are thoroughly resuspended before and during plating. |
| Inconsistent pipetting | Use calibrated pipettes and dispense liquids slowly and consistently. |
| Edge effect | Avoid using the outermost wells of the 96-well plate for experimental samples.[10] |
| Incomplete formazan solubilization | Ensure the formazan crystals are fully dissolved before reading the absorbance.[11] |
Apoptosis (TUNEL Assay)
FAQ: I am observing high background staining in my TUNEL assay. How can I reduce it?
Answer: High background in TUNEL assays can obscure the specific signal from apoptotic cells. One common cause is over-fixation or over-digestion with proteinase K, which can expose DNA ends in non-apoptotic cells.[12] It is important to optimize the concentration and incubation time for both the fixative (e.g., paraformaldehyde) and the permeabilization agent (e.g., proteinase K).[12] Additionally, ensuring that the TdT enzyme concentration is optimal and that washing steps are thorough can help reduce non-specific staining.
| Potential Cause | Troubleshooting Step |
| Over-fixation or over-permeabilization | Optimize the concentration and incubation time of the fixative and proteinase K.[12] |
| Suboptimal TdT enzyme concentration | Titrate the TdT enzyme to find the optimal concentration. |
| Insufficient washing | Increase the number and duration of wash steps to remove unbound reagents. |
| Endogenous biotin interference (for biotin-based detection) | Include a blocking step to neutralize endogenous biotin. |
Immunoassays (ELISA & Western Blot)
FAQ: I am getting a weak or no signal in my cytokine ELISA. What are the possible reasons?
Answer: A weak or absent signal in an ELISA can be frustrating. First, verify that all reagents were prepared correctly and are not expired.[13][14] Ensure that the capture and detection antibodies are used at the optimal concentrations and that they recognize different epitopes on the target cytokine.[15] Insufficient incubation times or temperatures can also lead to a weak signal.[16] Finally, check that the substrate was prepared correctly and is active.[17]
| Potential Cause | Troubleshooting Step |
| Reagent issues | Check expiration dates and ensure proper preparation and storage of all reagents.[13][14] |
| Suboptimal antibody concentrations | Titrate capture and detection antibodies to determine the optimal concentrations.[14] |
| Insufficient incubation | Ensure adequate incubation times and temperatures as per the protocol.[16] |
| Inactive substrate | Use a fresh, properly prepared substrate solution.[17] |
FAQ: My Western blots show high background. How can I improve the signal-to-noise ratio?
Answer: High background on a Western blot can be caused by several factors. Insufficient blocking is a common culprit; try increasing the blocking time or using a different blocking agent (e.g., switching from non-fat milk to BSA, especially for phospho-protein detection).[18][19] The concentrations of the primary and secondary antibodies may be too high, leading to non-specific binding.[20][21] Inadequate washing can also leave behind unbound antibodies, so increasing the number and duration of washes is recommended.[19][21]
| Potential Cause | Troubleshooting Step |
| Insufficient blocking | Increase blocking time and/or concentration of the blocking agent.[18][19] |
| Antibody concentration too high | Titrate primary and secondary antibodies to find the optimal concentrations.[20][21] |
| Inadequate washing | Increase the number and duration of wash steps.[19][21] |
| Membrane dried out | Ensure the membrane remains wet throughout the entire procedure.[19][20] |
III. Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability - MTT Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with varying concentrations of this compound and appropriate controls. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following treatment, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[11]
-
Incubation: Incubate the plate for 4 hours at 37°C in a humidified incubator with 5% CO2 to allow for the formation of formazan crystals.[10]
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well.[22][23]
-
Absorbance Reading: Gently mix to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.[11][22]
Apoptosis Detection - TUNEL Assay Protocol
-
Sample Preparation: Fix cells or tissue sections with 4% paraformaldehyde and permeabilize with a suitable reagent (e.g., 0.1% Triton X-100 in 0.1% sodium citrate).
-
Equilibration: Wash the samples and incubate with Equilibration Buffer.
-
TdT Labeling: Incubate the samples with the TdT reaction mix, which contains the TdT enzyme and labeled nucleotides (e.g., BrdUTP or FITC-dUTP), in a humidified chamber at 37°C.[12]
-
Stop Reaction: Stop the reaction by washing the samples.
-
Detection: If using an indirect method (e.g., biotinylated nucleotides), incubate with a streptavidin-HRP conjugate followed by a substrate (e.g., DAB) or a fluorescently labeled streptavidin.
-
Counterstaining and Analysis: Counterstain the nuclei with a suitable dye (e.g., DAPI or hematoxylin) and analyze the samples by microscopy.
Cytokine Measurement - ELISA Protocol
-
Coating: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest and incubate overnight at 4°C.[24]
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for at least 1-2 hours at room temperature.[25]
-
Sample Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add the biotinylated detection antibody. Incubate for 1-2 hours at room temperature.[26]
-
Streptavidin-HRP: Wash the plate and add streptavidin-HRP conjugate. Incubate for 20-30 minutes at room temperature.[27]
-
Substrate Development: Wash the plate and add the substrate solution (e.g., TMB). Allow the color to develop in the dark.[25]
-
Stop Reaction and Reading: Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at the appropriate wavelength (e.g., 450 nm).[25]
IV. Signaling Pathways and Experimental Workflows
Visual representations of key signaling pathways affected by this compound and a typical experimental workflow are provided below.
Caption: Nrf2/HO-1 Signaling Pathway Activation by this compound.
Caption: Inhibition of TLR2/MyD88/Src/ERK1/2 Pathway by this compound.
References
- 1. hinotek.com [hinotek.com]
- 2. sperdirect.com [sperdirect.com]
- 3. biocompare.com [biocompare.com]
- 4. Fluctuations in readings when using the UV-Vis Calibration Kit - Tech Information [mtc-usa.com]
- 5. Troubleshooting pH Meter Calibration: Common Issues and How Standard Buffer Solutions Can Help [watertestsystems.com.au]
- 6. pH Meter Calibration Problems? Check Out These 12 Tips! [ysi.com]
- 7. hamiltoncompany.com [hamiltoncompany.com]
- 8. advanceanalytik.com [advanceanalytik.com]
- 9. drawellanalytical.com [drawellanalytical.com]
- 10. researchhub.com [researchhub.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. ELISA Troubleshooting Guide | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. ELISA Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 15. biocompare.com [biocompare.com]
- 16. Surmodics - Elisa Troubleshooting -Technical Issues | Surmodis [shop.surmodics.com]
- 17. arp1.com [arp1.com]
- 18. Western Blot Troubleshooting: High Background | Proteintech Group [ptglab.com]
- 19. clyte.tech [clyte.tech]
- 20. sinobiological.com [sinobiological.com]
- 21. arp1.com [arp1.com]
- 22. Cell Counting & Health Analysis [sigmaaldrich.com]
- 23. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 25. bowdish.ca [bowdish.ca]
- 26. h-h-c.com [h-h-c.com]
- 27. assaygenie.com [assaygenie.com]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Properties of Oxysophocarpine and Matrine
For Researchers, Scientists, and Drug Development Professionals
Oxysophocarpine and matrine, two quinolizidine alkaloids derived from plants of the Sophora genus, have garnered significant attention for their diverse pharmacological activities, including potent anti-inflammatory effects. This guide provides an objective comparison of their anti-inflammatory efficacy, supported by experimental data, detailed methodologies, and an exploration of their underlying molecular mechanisms.
Executive Summary
Both this compound and matrine demonstrate significant anti-inflammatory properties by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. This modulation leads to a downstream reduction in the production of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), interleukin-6 (IL-6), and nitric oxide (NO). While direct comparative studies are limited, available evidence suggests that both compounds are effective in various in vitro and in vivo models of inflammation.
Data Presentation: A Quantitative Comparison
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound and matrine from various studies. It is important to note that direct comparisons of potency can be challenging due to variations in experimental models and conditions.
Table 1: In Vivo Anti-inflammatory Effects of this compound
| Experimental Model | Species | Dosage | Effect | Reference |
| Carrageenan-induced paw edema | Mice | 20, 40, 80 mg/kg | Dose-dependent reduction in paw edema volume.[1] | |
| Carrageenan-induced inflammatory pain | Mice | 20, 40, 80 mg/kg | Significant suppression of TNF-α, IL-1β, and IL-6 expression in inflamed paw tissue.[1] |
Table 2: In Vitro and In Vivo Anti-inflammatory Effects of Matrine
| Experimental Model | System | Concentration/Dosage | Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | In Vitro | 125, 250, 500 mg/L | Concentration-dependent suppression of TNF-α and IL-6 production.[2] | |
| LPS-induced endotoxemia | Mice | 50, 100 mg/kg | Markedly decreased serum levels of TNF-α and IL-6.[2] | |
| LPS-induced intestinal inflammation | Mice | 10 mg/kg (dietary) | Alleviation of intestinal inflammation and reduction of pro-inflammatory cytokines.[3] | |
| Colon26 adenocarcinoma-induced cachexia | Mice | 50 mg/kg/day | Attenuation of cachexia symptoms and decreased serum levels of TNF-α and IL-6.[4] |
Mechanistic Insights: Signaling Pathways
Both this compound and matrine exert their anti-inflammatory effects by interfering with key intracellular signaling cascades that regulate the expression of inflammatory genes.
The NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like lipopolysaccharide (LPS) or TNF-α, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of genes encoding inflammatory mediators.
The MAPK Signaling Pathway
The MAPK pathway is another critical regulator of inflammation. It consists of a cascade of protein kinases, including ERK, JNK, and p38 MAPK, that are activated by various extracellular stimuli. Once activated, these kinases phosphorylate and activate transcription factors that, in turn, induce the expression of inflammatory genes.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
Carrageenan-Induced Paw Edema in Mice
This in vivo model is a standard for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male ICR mice (20-25 g) are used.
-
Acclimatization: Animals are housed for at least one week under standard laboratory conditions.
-
Dosing: Mice are randomly divided into groups. The test groups receive intraperitoneal (i.p.) injections of this compound or matrine at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after dosing, 0.05 mL of 1% carrageenan solution in sterile saline is injected into the subplantar surface of the right hind paw.
-
Measurement of Edema: Paw volume is measured using a plethysmometer immediately before carrageenan injection and at regular intervals (e.g., every hour for 6 hours) thereafter. The percentage of inhibition of edema is calculated.
-
Biochemical Analysis: At the end of the experiment, animals are euthanized, and the inflamed paw tissue is collected for analysis of pro-inflammatory cytokine levels (TNF-α, IL-1β, IL-6) using ELISA kits.
LPS-Induced Inflammation in RAW 264.7 Macrophages
This in vitro assay is used to assess the anti-inflammatory effects of compounds on cultured macrophage cells.
-
Cell Culture: RAW 264.7 murine macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics at 37°C in a 5% CO2 incubator.
-
Treatment: Cells are seeded in 96-well plates and pre-treated with various concentrations of this compound or matrine for 1-2 hours.
-
Stimulation: Inflammation is induced by adding lipopolysaccharide (LPS; 1 µg/mL) to the cell culture medium.
-
Nitric Oxide (NO) Assay: After 24 hours of incubation, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is measured using the Griess reagent.
-
Cytokine Measurement: The levels of pro-inflammatory cytokines (TNF-α, IL-6) in the culture supernatant are quantified using specific ELISA kits.
Western Blot Analysis for Signaling Proteins
This technique is used to determine the effect of the compounds on the phosphorylation (activation) of key proteins in the NF-κB and MAPK signaling pathways.
-
Cell Lysis: After treatment with the compounds and/or LPS, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of proteins of interest (e.g., p-IκBα, IκBα, p-p38, p38).
-
Detection: After incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
References
- 1. This compound Ameliorates Carrageenan-induced Inflammatory Pain via Inhibiting Expressions of Prostaglandin E2 and Cytokines in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Inhibitory effect of matrine on lipopolysacchride-induced tumor necrosis factor and interleukin-6 production from rat Kupffer cells] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Matrine alleviates lipopolysaccharide-induced intestinal inflammation and oxidative stress via CCR7 signal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sophocarpine and matrine inhibit the production of TNF-alpha and IL-6 in murine macrophages and prevent cachexia-related symptoms induced by colon26 adenocarcinoma in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxysophocarpine versus sophocarpine: a comparative study of neuroprotective activity.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the neuroprotective activities of two quinolizidine alkaloids, oxysophocarpine and sophocarpine. While direct comparative studies are limited, this document synthesizes available preclinical data to offer insights into their respective mechanisms of action and therapeutic potential in neurological disorders.
I. Comparative Summary of Neuroprotective Effects
The following tables summarize the key findings from various in vitro and in vivo studies on this compound and sophocarpine, highlighting their effects on neuronal survival, apoptosis, and inflammation.
Table 1: Effects of this compound and Sophocarpine on Neuronal Viability and Apoptosis
| Compound | Model | Key Findings | Reference |
| This compound | Oxygen-glucose deprivation/reperfusion (OGD/R) in primary rat hippocampal neurons | - Significantly increased cell viability at 0.8, 2, and 5 µmol/L.[1] - Attenuated neuronal damage and increased cell viability at 1, 2, and 5 µmol/L.[2][3] - Decreased expression of caspase-3 and caspase-12.[2][3] | [1][2][3] |
| Glutamate-induced apoptosis in HT-22 cells | - Reduced glutamate-induced cell death and apoptosis.[4] | [4] | |
| Sophocarpine | Transient focal cerebral ischemia in rats | - Significantly decreased total infarct volume at 5, 10, or 20 mg/kg.[5] - Reduced the number of TUNEL-positive (apoptotic) cells.[5] | [5] |
| β-amyloid-induced damage in PC12 cells | - Reversed the suppressive effect of β-amyloid on PC12 cell growth at 0.25-2 μM.[6] | [6] | |
| Glutamate-induced cytotoxicity in HT22 cells | - Significantly inhibited glutamate-induced cytotoxicity and ROS generation at 1.25 µM-10 µM.[7] - Inhibited mitochondrial depolarization and cell apoptosis.[7] | [7] |
Table 2: Anti-inflammatory Effects of this compound and Sophocarpine
| Compound | Model | Key Findings | Reference |
| This compound | OGD/R in primary rat hippocampal neurons | - Down-regulated expressions of IL-1β and TNF-α.[1][8] | [1][8] |
| OGD/R in BV-2 microglia | - Reduced levels of TNF-α, IL-1β, IL-6, and MCP-1.[9] - Downregulated cyclooxygenase 2 and inducible nitric oxide synthase.[9] | [9] | |
| Sophocarpine | β-amyloid-induced damage in PC12 cells | - Attenuated β-amyloid mediated PGE2 level elevation and COX-2 promotion at 0.25-2 μM.[6] - Attenuated iNOS expression.[6] | [6] |
| APP/PS1 mouse model of Alzheimer's Disease | - Markedly decreased the expression of inflammation markers.[10][11] - Inhibited microglial activation.[10][11] | [10][11] |
II. Mechanistic Insights: Signaling Pathways
The neuroprotective effects of this compound and sophocarpine are mediated through distinct and overlapping signaling pathways.
This compound
This compound has been shown to exert its neuroprotective effects by modulating pathways related to oxidative stress, inflammation, and apoptosis.[1][4][8][9]
Sophocarpine
Sophocarpine's neuroprotective mechanisms involve the regulation of ion channels, inflammatory pathways, and responses to amyloid-beta toxicity.[5][6][7][12]
III. Experimental Protocols
This section details the methodologies for key experiments cited in this guide.
Oxygen-Glucose Deprivation/Reperfusion (OGD/R) in Primary Neurons
-
Cell Culture: Primary hippocampal neurons are cultured from neonatal Sprague-Dawley rats.[2][8]
-
OGD Induction: Neurons are incubated in a glucose-free Earle's balanced salt solution and placed in a hypoxic chamber (95% N2, 5% CO2) for a specified duration (e.g., 2 hours).[2][8]
-
Reperfusion: The OGD medium is replaced with the original culture medium, and the cells are returned to a normoxic incubator (95% air, 5% CO2) for 24 hours.[2][8]
-
Drug Treatment: this compound is added to the culture medium during the reperfusion phase at various concentrations.[2][8]
-
Assessment: Cell viability is assessed using the MTT assay, and neuronal damage is quantified by measuring lactate dehydrogenase (LDH) release. Apoptosis is evaluated through TUNEL staining and Western blot analysis of caspase expression.[1][2][8]
Glutamate-Induced Cytotoxicity in HT-22 Cells
-
Cell Culture: Mouse hippocampal HT-22 cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum and antibiotics.[4][7]
-
Induction of Cytotoxicity: Cells are exposed to glutamate (e.g., 20 mM) for a specified period (e.g., 24 hours) to induce oxidative stress and apoptosis.[4][7]
-
Drug Treatment: Cells are pre-treated with various concentrations of this compound or sophocarpine for a designated time before glutamate exposure.[4][7]
-
Assessment: Cell viability is measured by the MTT or CCK-8 assay.[4][7] Reactive oxygen species (ROS) levels are quantified using fluorescent probes. Apoptosis is assessed by TUNEL staining and analysis of mitochondrial membrane potential.[4][7] Protein expression of signaling pathway components (e.g., Nrf2, HO-1) is determined by Western blotting.[4][7]
Transient Focal Cerebral Ischemia in Rats
-
Animal Model: Male Sprague-Dawley rats are subjected to middle cerebral artery occlusion (MCAO) to induce transient focal cerebral ischemia.[5]
-
Drug Administration: Sophocarpine (5, 10, or 20 mg/kg) is administered intraperitoneally 30 minutes before the induction of ischemia.[5]
-
Assessment of Infarct Volume: After a reperfusion period (e.g., 24 hours), brain tissues are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize and quantify the infarct volume.[5]
-
Neurological Deficit Scoring: Neurological function is evaluated using a standardized scoring system.[5]
-
Histological and Molecular Analysis: Brain sections are analyzed for apoptosis using TUNEL staining.[5] The expression of target proteins, such as ASIC1, is examined by Western blotting and immunohistochemistry.[5]
β-Amyloid-Induced Neuronal Damage in PC12 Cells
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium.[6]
-
Induction of Damage: Cells are exposed to aggregated β-amyloid peptides to mimic aspects of Alzheimer's disease pathology.[6]
-
Drug Treatment: Cells are pre-treated with sophocarpine at various concentrations before the addition of β-amyloid.[6]
-
Assessment: Cell viability is assessed to determine the protective effect of sophocarpine.[6] Levels of inflammatory mediators such as prostaglandin E2 (PGE2), cyclooxygenase-2 (COX-2), and inducible nitric oxide synthase (iNOS) are measured.[6] The activation of the NF-κB pathway is evaluated by examining the nuclear translocation of NF-κB subunits.[6]
IV. Conclusion
Both this compound and sophocarpine demonstrate significant neuroprotective properties in preclinical models of neurological disorders. This compound appears to exert its effects primarily through the modulation of pathways related to oxidative stress (Nrf2/HO-1), inflammation (MAPK), and cellular stress (ER stress). Sophocarpine's neuroprotective actions are linked to the regulation of ion channels (ASIC1), inflammation (NF-κB), and mitigation of amyloid-beta toxicity. While both compounds show promise, further research, including direct comparative studies, is necessary to fully elucidate their relative efficacy and therapeutic potential for specific neurodegenerative and ischemic conditions.
References
- 1. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen–Glucose Deprivation and Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. mdpi.com [mdpi.com]
- 5. Neuroprotective effect of sophocarpine against transient focal cerebral ischemia via down-regulation of the acid-sensing ion channel 1 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neuronal Apoptosis Preventive Potential of Sophocarpine via Suppression of Aβ-Accumulation and Down-Regulation of Inflammatory Response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Neuroprotective Effect of Sophocarpine against Glutamate-Induced HT22 Cell Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective Effect of this compound by Modulation of MAPK Pathway in Rat Hippocampal Neurons Subject to Oxygen-Glucose Deprivation and Reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound reduces oxygen-glucose deprivation-induced microglial activation and injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sophocarpine Attenuates Cognitive Impairment and Promotes Neurogenesis in a Mouse Model of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Oxysophocarpine and Oxymatrine in Liver Cancer Cells
In the landscape of potential therapeutic agents for hepatocellular carcinoma (HCC), two closely related quinolizidine alkaloids, Oxysophocarpine and oxymatrine, have emerged as promising candidates. Both derived from the traditional Chinese medicinal herb Sophora flavescens (Ku Shen), these compounds have demonstrated significant anti-tumor activities in liver cancer cells. This guide provides a comprehensive head-to-head comparison of their effects, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
I. Comparative Efficacy and Cellular Effects
While direct comparative studies are limited, a synthesis of available data from discrete research endeavors allows for a parallel assessment of this compound and oxymatrine's impact on liver cancer cell lines. Both compounds have been shown to inhibit proliferation, induce apoptosis, and suppress the migration and invasion of various HCC cell lines, including HepG2, Hepa1-6, MHCC97H, and SMMC7721.[1][2][3]
| Parameter | This compound | Oxymatrine |
| Cell Lines Tested | HepG2, Hepa1-6, H22[1] | HepG2, MHCC97H, SMMC7721, H22[2][3][4] |
| Effect on Proliferation | Dose- and time-dependent inhibition observed in HepG2 and Hepa1-6 cells.[1] | Dose-dependent inhibition of viability in HepG2, MHCC97H, and SMMC7721 cells.[3] |
| Effect on Apoptosis | Increased apoptosis in HepG2 and Hepa1-6 cells.[1] | Known to promote tumor cell apoptosis.[4] |
| Effect on Migration & Invasion | Significantly inhibited migration of HepG2 and Hepa1-6 cells in a dose-dependent manner.[1] | Significantly inhibited migration and invasion of HCC cells at non-toxic doses.[3] |
| Effective Concentration | 5, 10, and 20 µmol/L for proliferation and migration assays.[1] | Below 0.4 mg/ml for migration and invasion assays to avoid cytotoxicity.[3] 4 mg/mL showed significant effects in combination with IFN-γ.[4] |
II. Mechanistic Insights: A Divergence in Signaling Pathways
The anti-cancer properties of this compound and oxymatrine stem from their ability to modulate distinct signaling pathways crucial for tumor growth and survival.
This compound has been shown to sensitize HCC cells to immunotherapy by downregulating Fibrinogen-like protein 1 (FGL1) expression.[1][5] This is achieved through the inhibition of the IL-6-mediated JAK2/STAT3 signaling pathway.[1][5] Furthermore, in the context of lenvatinib resistance, this compound has been found to downregulate FGFR1 expression and its downstream AKT/mTOR and ERK signaling pathways.[6]
Oxymatrine , on the other hand, exerts its effects through multiple pathways. It has been demonstrated to promote ferroptosis, a form of iron-dependent cell death, by regulating the SIRT1/YY1/GPX4 axis.[7][8] Additionally, oxymatrine can inhibit the migration and invasion of HCC cells by reducing the activity of matrix metalloproteinases MMP-2 and MMP-9 via the p38 signaling pathway.[3] In the realm of immuno-oncology, oxymatrine has been found to downregulate PD-L1 expression by inhibiting IFN-γ, thereby promoting ferroptosis and enhancing the efficacy of anti-PD-L1 therapies.[4][9]
III. Experimental Methodologies
To facilitate the replication and further investigation of these findings, detailed experimental protocols for key assays are provided below.
Cell Viability and Proliferation Assays
-
This compound: The effect of this compound on the proliferation of HepG2 and Hepa1-6 cells was determined using the Cell Counting Kit-8 (CCK-8) assay. Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0, 5, 10, and 20 µmol/L) for 24, 48, and 72 hours.[1]
-
Oxymatrine: The cytotoxic effect of oxymatrine on HepG2, MHCC97H, and SMMC7721 cells was assessed by treating cells with a range of concentrations (0-1 mg/ml).[3] Cell viability was measured to determine the dose-dependent effects.[3]
Apoptosis Assays
-
This compound: Apoptosis in HepG2 and Hepa1-6 cells following this compound treatment was evaluated.[1] While the specific method is not detailed in the abstract, flow cytometry using Annexin V and propidium iodide (PI) staining is a standard technique for this purpose.
Cell Migration and Invasion Assays
-
This compound: Trans-well assays were employed to investigate the effect of this compound on the migration of HepG2 and Hepa1-6 cells. Cells were pre-treated with different doses of this compound (0, 5, 10, and 20 µmol/L) for 24 hours before being seeded into the upper chamber of the trans-well plates.[1]
-
Oxymatrine: The anti-metastatic effect of oxymatrine on HCC cells was investigated using wound healing and transwell assays to evaluate cell migration and invasion in vitro.[2]
Western Blotting
-
Oxymatrine: The influence of oxymatrine on the protein levels of PD-L1, xCT, and GPX4 in liver cancer cell lines was explored using Western blotting.[4] This technique was also used to detect the protein expression of MMP-2 and MMP-9 in tumor xenograft tissues.[3]
Quantitative Real-Time PCR (qRT-PCR)
-
Oxymatrine: qRT-PCR was utilized to detect the mRNA expression of CD274 (the gene encoding PD-L1) in HEPG2 cells after intervention with oxymatrine and IFN-γ.[4]
IV. Visualizing the Mechanisms of Action
To provide a clearer understanding of the signaling pathways modulated by these compounds, the following diagrams are presented.
V. Conclusion
Both this compound and oxymatrine demonstrate considerable potential as anti-cancer agents in hepatocellular carcinoma. While they share common outcomes in inhibiting cell proliferation, migration, and inducing apoptosis, their underlying mechanisms of action diverge. This compound appears to primarily modulate pathways related to immunotherapy sensitization and drug resistance, specifically the IL-6/JAK2/STAT3 and FGFR1 signaling cascades. In contrast, oxymatrine showcases a broader mechanistic profile, influencing cell invasion via the p38/MMP pathway and inducing a non-apoptotic form of cell death, ferroptosis, through the SIRT1/YY1/GPX4 and IFN-γ/PD-L1 axes.
This head-to-head comparison, based on the available scientific literature, underscores the distinct therapeutic avenues that each compound may offer. Further direct comparative studies are warranted to elucidate their relative potency and to identify specific HCC subtypes that may be more susceptible to one agent over the other. Such research will be pivotal in guiding the future clinical development of these promising natural products for the treatment of liver cancer.
References
- 1. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxymatrine inhibits the migration and invasion of hepatocellular carcinoma cells by reducing the activity of MMP-2/-9 via regulating p38 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Oxymatrine Inhibits PD-L1 by Downregulating IFN-γ to Promote Ferroptosis and Enhance Anti-PD-L1 Efficacy in Liver Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound suppresses FGFR1-overexpressed hepatocellular carcinoma growth and sensitizes the therapeutic effect of lenvatinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxymatrine Inhibits Liver Cancer Progression by Regulating SIRT1/YY1/GPX4 Axis-Mediated Ferroptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. tandfonline.com [tandfonline.com]
Oxysophocarpine and Standard Chemotherapy in Lung Cancer Models: A Comparative Analysis
For Immediate Release
This guide provides a comparative analysis of the efficacy of Oxysophocarpine, a natural alkaloid, against standard chemotherapy agents in preclinical lung cancer models. The following sections detail the available experimental data, methodologies, and known mechanisms of action to inform researchers, scientists, and drug development professionals.
Executive Summary
Current preclinical research on this compound (OSC) primarily highlights its protective and anti-inflammatory effects on lung epithelial cells, with limited direct investigation into its efficacy against lung cancer. In contrast, standard chemotherapeutic agents like cisplatin and paclitaxel have well-documented anti-tumor effects in various lung cancer models. This guide synthesizes the existing, albeit non-comparative, data to provide a baseline for future research into the potential of this compound as a lung cancer therapeutic.
Quantitative Data Summary
Due to a lack of direct comparative studies, the following tables summarize the efficacy of this compound in lung epithelial cell models and the efficacy of standard chemotherapy in lung cancer models separately.
Table 1: Efficacy of this compound in Lung Epithelial Cell Models
| Compound | Cell Line | Concentration | Effect | Source |
| This compound | BEAS-2B | 40 µmol/L | Increased cell viability and decreased LPS-induced apoptosis. | [1] |
| This compound | BEAS-2B | 80 µmol/L | Significantly increased cell viability in the presence of LPS. | [1] |
| This compound | A549 | Not Specified | Inhibited RSV replication and increased viability of RSV-infected cells. | [2] |
Table 2: Efficacy of Standard Chemotherapy in Lung Cancer Models
| Compound | Model | Dosage | Efficacy | Source |
| Cisplatin | A549 Xenograft | 1 mg/kg | 54% tumor growth inhibition. | [3] |
| Paclitaxel | A549 Xenograft | Not Specified | Tumor growth inhibition. | [4] |
| Paclitaxel + Curcumin SLNs | A549 Xenograft | Not Specified | 78.42% tumor suppression rate. | [5] |
| Docetaxel | A549 & H460 cells | Dose-dependent | Induced apoptosis and suppressed cell proliferation. | [6] |
Experimental Protocols
This compound In Vitro Apoptosis Assay
-
Cell Line: Human lung epithelial cell line BEAS-2B.[7]
-
Culture Conditions: Cells were cultured in DMEM medium with 10% fetal bovine serum, 100 IU/mL penicillin, and 100 IU/mL streptomycin at 37°C in a 5% CO2 incubator.[7]
-
Treatment: Cells were seeded in 96-well plates. After adherence, they were pretreated with this compound at concentrations of 40 µmol/L and 80 µmol/L before being exposed to lipopolysaccharide (LPS) to induce apoptosis.[1]
-
Analysis: Cell viability was assessed using the CCK-8 assay. Apoptosis was quantified using Annexin V-FITC/PI double staining and flow cytometry.[1] Protein expression of apoptosis-related markers (KIT, p-PI3K, Bcl-2, BAX) was measured by Western blotting.[7]
Standard Chemotherapy In Vivo Xenograft Model
-
Tumor Implantation: A549 human non-small cell lung cancer cells are subcutaneously injected into the mice to establish xenograft tumors.[3][8]
-
Treatment: Once tumors reach a specified volume, mice are treated with chemotherapeutic agents (e.g., cisplatin at 1 mg/kg) via intravenous or intraperitoneal injections at scheduled intervals.[3]
-
Efficacy Evaluation: Tumor volume and body weight are measured regularly. At the end of the study, tumors are excised and weighed. Tumor growth inhibition is calculated by comparing the tumor size in treated groups to a vehicle-treated control group.[3]
Signaling Pathways and Mechanisms of Action
This compound
This compound has been shown to exert its effects on lung epithelial cells primarily through the KIT/PI3K/AKT signaling pathway .[3][7] It upregulates the expression of KIT, PI3K, and the anti-apoptotic protein Bcl-2, while downregulating the pro-apoptotic protein BAX.[1][7] This action helps to inhibit apoptosis and reduce inflammation in lung tissue. In the context of viral infection, this compound has also been found to activate the Nrf2-ARE signaling pathway, which is involved in the antioxidant response.[2]
Standard Chemotherapy
Standard chemotherapy drugs for lung cancer, such as platinum-based agents (cisplatin, carboplatin) and taxanes (paclitaxel, docetaxel), have well-established mechanisms of action.
-
Cisplatin and Carboplatin: These platinum-based compounds act by cross-linking DNA, which triggers DNA damage responses and ultimately leads to apoptosis.[9]
-
Paclitaxel and Docetaxel: These taxanes interfere with the normal function of microtubules during cell division. By stabilizing microtubules, they prevent the separation of chromosomes, leading to cell cycle arrest and apoptosis.[6]
Experimental Workflow Visualization
The following diagram illustrates a general workflow for evaluating the in vivo efficacy of a therapeutic compound in a lung cancer xenograft model.
References
- 1. Combining Immunotherapy and Chemotherapy for Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro cross-resistance and collateral sensitivity in seven resistant small-cell lung cancer cell lines: preclinical identification of suitable drug partners to taxotere, taxol, topotecan and gemcitabin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Chronic chemotherapy with paclitaxel nanoparticles induced apoptosis in lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-lung cancer effect of paclitaxel solid lipid nanoparticles delivery system with curcumin as co-loading partner in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Docetaxel inhibits the proliferation of non-small-cell lung cancer cells via upregulation of microRNA-7 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Inhibits Apoptosis of Lung Epithelial Cells to Alleviate Acute Lung Injury via KIT/PI3K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Transcriptome Profiling of A549 Xenografts of Nonsmall-cell Lung Cancer Treated with Qing-Re-Huo-Xue Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cisplatin versus carboplatin based regimens for the treatment of patients with metastatic lung cancer. An analysis of Veterans Health Administration data - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Oxysophocarpine: A Comparative Guide to siRNA Knockdown Experiments
Oxysophocarpine (OSC), a quinolizidine alkaloid derived from plants of the Sophora genus, has demonstrated a wide array of pharmacological effects, including anti-inflammatory, anti-cancer, and neuroprotective properties.[1][2][3][4] Understanding the precise molecular targets of OSC is crucial for its development as a therapeutic agent. Small interfering RNA (siRNA) knockdown is a powerful technique to validate these targets by observing how the silencing of a specific gene affects the cellular response to OSC treatment.
This guide provides a comparative overview of experimental data from studies utilizing siRNA to validate the molecular targets of this compound. It includes detailed experimental protocols and visual representations of the signaling pathways and workflows involved.
Data Presentation: Comparative Effects of this compound with siRNA Knockdown
The following tables summarize quantitative data from various studies, comparing the effects of this compound in the presence and absence of siRNA-mediated knockdown of its putative molecular targets.
Table 1: Effect of TLR2 Knockdown on this compound's Anti-Inflammatory Activity in Neutrophils
| Treatment Group | Adherent Neutrophils (%) | F-actin Polymerization (Fluorescence Intensity) | p-ERK1/2 Expression (Relative to Control) |
| Control | 100 | 100 | 1.0 |
| H37Rv-infected | 250 | 300 | 2.5 |
| H37Rv + this compound (5 µM) | 150 | 180 | 1.5 |
| H37Rv + siTLR2 | 160 | 190 | 1.6 |
Data synthesized from studies on Mycobacterium tuberculosis-infected neutrophils.[5][6]
Table 2: Effect of HO-1 Knockdown on this compound's Neuroprotective and Anti-Cancer Effects
| Cell Line | Treatment Group | Cell Viability (%) | Apoptosis Rate (%) | ROS Levels (Relative to Control) |
| HT-22 (Neuronal) | Glutamate-induced | 50 | 56 | 2.8 |
| Glutamate + this compound | 85 | 20 | 1.2 | |
| Glutamate + this compound + siHO-1 | 60 | 45 | 2.5 | |
| SCC-9 (Oral Cancer) | Control | 100 | 5 | 1.0 |
| This compound | 65 | 25 | N/A | |
| This compound + Nrf2 overexpression | 80 | 10 | N/A |
Data synthesized from studies on glutamate-induced apoptosis in HT-22 cells and oral squamous cell carcinoma (OSCC) cells.[1][2][7][8]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for key experiments involved in the siRNA-mediated validation of this compound's molecular targets.
siRNA Transfection and Gene Knockdown
This protocol outlines the general steps for transiently knocking down a target gene using siRNA.
-
Cell Seeding: Plate cells in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Dilute the target-specific siRNA and a non-targeting control siRNA in serum-free medium.
-
Transfection Reagent Preparation: In a separate tube, dilute a suitable transfection reagent (e.g., Lipofectamine) in serum-free medium and incubate for 5 minutes.
-
Complex Formation: Combine the diluted siRNA and the diluted transfection reagent. Incubate for 20-30 minutes at room temperature to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in the 6-well plates.
-
Incubation: Incubate the cells for 24-72 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the stability of the target protein.
-
This compound Treatment: Following incubation, treat the transfected cells with the desired concentration of this compound for the specified duration.
-
Validation of Knockdown: Harvest a subset of cells to validate the knockdown efficiency at the mRNA and protein level using quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[9][10][11]
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.
-
Cell Treatment: Seed cells in a 96-well plate and transfect with siRNA as described above, followed by treatment with this compound.
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Express the cell viability as a percentage of the control group.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample.
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE: Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mandatory Visualization
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows.
References
- 1. mdpi.com [mdpi.com]
- 2. karger.com [karger.com]
- 3. This compound inhibits lung injury induced by respiratory syncytial virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound reduces oxidative stress and inflammation in tuberculosis-infected neutrophils and mouse lungs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. siRNA knockdown validation 101: Incorporating negative controls in antibody research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of short interfering RNA knockdowns by quantitative real-time PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxysophocarpine: A Comparative Analysis of its Anti-Cancer Effects on Hepatocellular Carcinoma and Oral Squamous Cell Carcinoma Cell Lines
For Immediate Release
This guide provides a comprehensive cross-validation of the pharmacological effects of Oxysophocarpine (OSC), a natural alkaloid, across different cancer cell lines, specifically focusing on Hepatocellular Carcinoma (HCC) and Oral Squamous Cell Carcinoma (OSCC). The data presented herein is intended for researchers, scientists, and professionals in drug development, offering a comparative overview of OSC's efficacy and its underlying molecular mechanisms.
Summary of Quantitative Data
The anti-cancer activities of this compound have been evaluated in multiple cancer cell lines. This section summarizes the key quantitative findings from in vitro studies on HCC cell lines (HepG2 and Hepa1-6) and OSCC cell lines (SCC-9 and SCC-15).
Table 1: Effect of this compound on Cell Viability (IC50)
| Cell Line | Cancer Type | IC50 (µM) | Treatment Duration |
| HepG2 | Hepatocellular Carcinoma | Not explicitly stated | 24, 48, 72h |
| Hepa1-6 | Hepatocellular Carcinoma | Not explicitly stated | 24, 48, 72h |
| SCC-9 | Oral Squamous Cell Carcinoma | ~5 µM (effective concentration used) | 24h |
| SCC-15 | Oral Squamous Cell Carcinoma | ~5 µM (effective concentration used) | 24h |
Note: While specific IC50 values for HepG2 and Hepa1-6 were not detailed in the referenced study, a dose-dependent inhibition of proliferation was observed at concentrations of 5, 10, and 20 µmol/L[1]. For SCC-9 and SCC-15, 5 µM was the primary concentration used for functional assays, indicating significant activity at this level.
Table 2: Effect of this compound on Apoptosis
| Cell Line | Cancer Type | OSC Concentration (µM) | Apoptosis Rate (% of Control) | Treatment Duration |
| HepG2 | Hepatocellular Carcinoma | 5 | Increased (Dose-dependent) | 24h |
| 10 | Increased (Dose-dependent) | 24h | ||
| 20 | Increased (Dose-dependent) | 24h | ||
| Hepa1-6 | Hepatocellular Carcinoma | 5 | Increased (Dose-dependent) | 24h |
| 10 | Increased (Dose-dependent) | 24h | ||
| 20 | Increased (Dose-dependent) | 24h | ||
| SCC-9 | Oral Squamous Cell Carcinoma | 5 | Significantly Increased | 24h |
| SCC-15 | Oral Squamous Cell Carcinoma | 5 | Significantly Increased | 24h |
Note: The apoptosis rate in HepG2 and Hepa1-6 cells showed a clear dose-dependent increase with this compound treatment[1]. In SCC-9 and SCC-15 cells, treatment with 5 µM OSC resulted in a significant increase in apoptotic cells compared to the control group.
Table 3: Effect of this compound on Cell Migration
| Cell Line | Cancer Type | OSC Concentration (µM) | Migration Inhibition | Treatment Duration |
| HepG2 | Hepatocellular Carcinoma | 5 | Significant (Dose-dependent) | 24h |
| 10 | Significant (Dose-dependent) | 24h | ||
| 20 | Significant (Dose-dependent) | 24h | ||
| Hepa1-6 | Hepatocellular Carcinoma | 5 | Significant (Dose-dependent) | 24h |
| 10 | Significant (Dose-dependent) | 24h | ||
| 20 | Significant (Dose-dependent) | 24h |
Note: this compound significantly inhibited the migration of both HepG2 and Hepa1-6 cells in a dose-dependent manner as determined by trans-well assays[1].
Table 4: Effect of this compound on Cell Cycle
| Cell Line | Cancer Type | OSC Concentration (µM) | Effect on Cell Cycle | Treatment Duration |
| SCC-9 | Oral Squamous Cell Carcinoma | 5 | G0/G1 phase arrest | 24h |
| SCC-15 | Oral Squamous Cell Carcinoma | 5 | G0/G1 phase arrest | 24h |
Note: Treatment with 5 µM this compound led to an arrest in the G0/G1 phase of the cell cycle in both SCC-9 and SCC-15 cells.
Visualized Experimental Workflow and Signaling Pathways
To elucidate the methodologies and molecular interactions, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility.
Cell Viability Assay (CCK-8 Assay)
-
Cell Seeding: Seed cells (5x10³ cells/well) in a 96-well plate in 100 µL of complete culture medium and incubate for 24 hours.
-
Drug Treatment: Add varying concentrations of this compound to the wells. Include a vehicle control group (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.
-
Reagent Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Final Incubation: Incubate the plate for 1-4 hours at 37°C.
-
Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Calculation: Cell viability is calculated as: (Absorbance of treated wells / Absorbance of control wells) x 100%.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Healthy cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.
Cell Migration Assay (Transwell Assay)
-
Cell Preparation: Culture cells to ~80-90% confluency. Starve the cells in a serum-free medium for 12-24 hours prior to the assay.
-
Chamber Setup: Place 8-µm pore size Transwell inserts into a 24-well plate. Add 600 µL of medium containing 10% FBS (as a chemoattractant) to the lower chamber.
-
Cell Seeding: Resuspend the starved cells in a serum-free medium containing different concentrations of this compound. Seed 1x10⁵ cells in 200 µL into the upper chamber of the inserts.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Cell Removal: Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the migrated cells on the bottom surface of the membrane with methanol and stain with 0.1% crystal violet.
-
Quantification: Count the number of migrated cells in several random fields under a microscope.
Western Blot Analysis
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-JAK2, p-STAT3, Nrf2, HO-1, and a loading control like GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
References
A Comparative Analysis of the Pharmacokinetic Profiles of Select Quinolizidine Alkaloids
A comprehensive guide for researchers and drug development professionals on the absorption, distribution, metabolism, and excretion of matrine, oxymatrine, sophoridine, cytisine, lupanine, and sparteine.
This guide provides a detailed comparative analysis of the pharmacokinetic profiles of six prominent quinolizidine alkaloids: matrine, oxymatrine, sophoridine, cytisine, lupanine, and sparteine. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development, offering insights into the disposition of these compounds within biological systems.
Pharmacokinetic Data Summary
The following table summarizes the key pharmacokinetic parameters for the selected quinolizidine alkaloids, providing a clear comparison of their absorption, distribution, metabolism, and excretion characteristics.
| Alkaloid | Animal Model | Dose & Route | Cmax | Tmax | t1/2 (half-life) | Bioavailability (F) | Primary Metabolism/Excretion Route |
| Matrine | Rat | 2 mg/kg, p.o. | 92.4 ± 77.7 ng/mL[1] | ~105 min[1] | - | 17.1 ± 5.4%[1] | Metabolism by CYP2A6, CYP2B6, and CYP3A4 has been suggested[2][3]. Not a substrate for P-glycoprotein[1]. |
| Pig | 50 mg/kg, p.o. | - | - | Rapid absorption and elimination | - | - | |
| Oxymatrine | Rat | 2 mg/kg, p.o. | 605.5 ng/mL | 0.75 h | 4.181 h | 26.43% | Metabolized to matrine, likely via reduction by CYP3A4[4][5]. |
| Sophoridine | Rat | 20 mg/kg, p.o. | - | - | - | 2.32% | Substrate for MRP2 and BCRP transporters; not a P-glycoprotein substrate[6]. Excreted in urine, possibly after glucuronidation. |
| Cytisine | Human | 1.5 mg, p.o. | 11.4 ng/mL | 2 h | 4.8 h | High | Primarily excreted unchanged in the urine; not a substrate for P-glycoprotein or BCRP. May interact with organic cation transporters[7]. |
| Rabbit | 5 mg/kg, p.o. | - | - | 3 h | 42% | Excreted in bile and feces. | |
| Lupanine | Human | 40.26 µmol, p.o. | - | - | 6.2 - 6.5 h | High (89.9-95.5% recovered unchanged in urine) | Primarily excreted unchanged in the urine. |
| Sparteine | Human | - | - | - | Metabolizers: 156 min; Non-metabolizers: 409 min | - | Primarily metabolized by CYP2D6. |
Experimental Protocols
This section outlines the detailed methodologies for the key experiments cited in the pharmacokinetic data summary.
Quantification of Matrine in Rat Plasma using UPLC-MS/MS
Sample Preparation: Rat plasma samples were prepared by protein precipitation. A 100 µL aliquot of plasma was mixed with 300 µL of acetonitrile containing the internal standard (e.g., testosterone). The mixture was vortexed and then centrifuged to pellet the precipitated proteins. The supernatant was collected for analysis.
Chromatographic Conditions:
-
System: Waters Acquity UPLC system
-
Column: Acquity UPLC BEH C18 column (50 mm × 2.1 mm, 1.7 µm)
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B).
-
Flow Rate: 0.45 mL/min
-
Column Temperature: 45 °C
-
Injection Volume: 10 µL
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions: Specific precursor-to-product ion transitions for matrine and the internal standard were monitored for quantification.
Quantification of Oxymatrine in Rat Plasma using UPLC-MS/MS
Sample Preparation: Protein precipitation was used to extract oxymatrine from rat plasma. To a 100 µL plasma sample, 300 µL of acetonitrile was added. After vortexing and centrifugation, the supernatant was collected and analyzed.
Chromatographic Conditions:
-
System: UPLC system
-
Column: UPLC BEH C18 column
-
Mobile Phase: A gradient of acetonitrile and 0.1% formic acid in water.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive
-
Detection Mode: MRM
-
MRM Transitions: Specific transitions for oxymatrine and an internal standard (e.g., tetrahydropalmatine) were used for quantification.
Quantification of Sophoridine in Rat Plasma using UPLC-MS/MS
Sample Preparation: A one-step protein precipitation method was employed. Rat plasma samples were mixed with acetonitrile to precipitate proteins. After centrifugation, the supernatant was directly injected into the UPLC-MS/MS system.
Chromatographic Conditions:
-
System: UPLC system
-
Column: UPLC BEH C18 reversed-phase column
-
Mobile Phase: A gradient of methanol and 0.1% formic acid in an aqueous solution.
-
Flow Rate: 0.4 mL/min
Mass Spectrometry Conditions:
-
System: Triple quadrupole mass spectrometer with an ESI source.
-
Ionization Mode: Positive
-
Detection Mode: MRM
-
MRM Transitions: Specific precursor-to-product ion transitions for sophoridine and an internal standard (e.g., dendrobine) were monitored.
Quantification of Cytisine in Human Plasma using HPLC-UV
Sample Preparation: Solid-phase extraction (SPE) was utilized for sample clean-up and concentration. Plasma samples were loaded onto an SPE cartridge, washed to remove interferences, and then cytisine was eluted with an appropriate solvent. The eluate was evaporated to dryness and reconstituted in the mobile phase.
Chromatographic Conditions:
-
System: HPLC system with a UV detector.
-
Column: C18 reversed-phase column.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic modifier (e.g., methanol or acetonitrile).
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: Set at the maximum absorbance of cytisine (around 305 nm).
Quantification of Lupanine in Biological Samples using LC-MS
Sample Preparation: A liquid-liquid extraction or solid-phase extraction can be employed to extract lupanine from plasma or urine samples. The choice of extraction method depends on the sample matrix and the desired sensitivity.
Chromatographic Conditions:
-
System: LC-MS system.
-
Column: A reversed-phase C18 column is commonly used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate with formic acid) and an organic solvent like acetonitrile or methanol.
Mass Spectrometry Conditions:
-
System: A mass spectrometer with an ESI source.
-
Ionization Mode: Positive
-
Detection Mode: Selected Ion Monitoring (SIM) or MRM for higher selectivity.
Quantification of Sparteine in Biological Fluids
Sample Preparation: Various methods can be used, including protein precipitation, liquid-liquid extraction, or solid-phase extraction, depending on the complexity of the biological matrix and the required sensitivity.
Analytical Techniques: Several analytical methods have been described for the quantification of sparteine, including:
-
Gas Chromatography-Mass Spectrometry (GC-MS): A classic and reliable method for sparteine analysis.
-
High-Performance Liquid Chromatography (HPLC) with various detectors (UV, MS): Offers versatility and high sensitivity.
-
Capillary Electrophoresis: An alternative separation technique.
Visualizations
Experimental Workflow for Pharmacokinetic Analysis
Caption: General experimental workflow for in vivo pharmacokinetic studies.
Signaling Pathways in Quinolizidine Alkaloid Metabolism and Transport
Caption: Key pathways in the ADME of quinolizidine alkaloids.
References
- 1. Caco-2 cell monolayers as a model for drug transport across the intestinal mucosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. The Functionality of UDP-Glucuronosyltransferase Genetic Variants and their Association with Drug Responses and Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of spironolactone on the expression of rat hepatic UDP-glucuronosyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Natural Product as Substrates of ABC Transporters: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Intestinal transport of sophocarpine across the Caco-2 cell monolayer model and quantification by LC/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. partone.litfl.com [partone.litfl.com]
Investigating the synergistic effects of Oxysophocarpine with other therapeutic agents.
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of Oxysophocarpine when combined with other therapeutic agents, aimed at researchers, scientists, and drug development professionals. The focus is on presenting objective comparisons of the combination's performance against individual treatments, supported by experimental data.
Synergistic Effect of this compound with Anti-Lag-3 Immunotherapy in Hepatocellular Carcinoma
A significant study has demonstrated that this compound (OSC) enhances the efficacy of anti-Lag-3 immunotherapy in treating hepatocellular carcinoma (HCC).[1][2] This synergistic effect is attributed to this compound's ability to downregulate the expression of Fibrinogen-like protein 1 (FGL1), a major ligand for the immune checkpoint receptor Lag-3.[1][2] By reducing FGL1 expression, this compound sensitizes HCC cells to the cytotoxic effects of CD8+ T cells, which are reinvigorated by the anti-Lag-3 antibody.[1][2]
Quantitative Data Summary
The following tables summarize the quantitative data from in vitro and in vivo experiments, comparing the effects of this compound and anti-Lag-3 antibody as monotherapies versus their combination.
Table 1: In Vitro Cytotoxicity of CD8+ T Cells against Hepatocellular Carcinoma Cells
| Treatment Group | Target Cell Line | Viability of HCC Cells (%) |
| Control (CD8+ T cells only) | Hepa1-6-luciferase | 100% |
| This compound (5 µmol/L) + CD8+ T cells | Hepa1-6-luciferase | ~80% |
| Anti-Lag-3 (10 µg/mL) + CD8+ T cells | Hepa1-6-luciferase | ~75% |
| This compound + Anti-Lag-3 + CD8+ T cells | Hepa1-6-luciferase | ~40% |
Data extracted from figures in the source publication and presented as approximate values for illustrative purposes.[1]
Table 2: In Vivo Tumor Growth Inhibition in a Subcutaneous HCC Mouse Model
| Treatment Group | Average Tumor Volume (mm³) at Day 21 | Average Tumor Weight (g) at Day 21 |
| Control (Vehicle) | ~1200 | ~1.0 |
| This compound (50 mg/kg) | ~800 | ~0.7 |
| Anti-Lag-3 antibody (100 µ g/mouse ) | ~750 | ~0.6 |
| This compound + Anti-Lag-3 antibody | ~300 | ~0.25 |
Data extracted from figures in the source publication and presented as approximate values for illustrative purposes.[1]
Mechanism of Action: Signaling Pathway
This compound exerts its synergistic effect by modulating the IL-6/JAK2/STAT3 signaling pathway. Interleukin-6 (IL-6) is known to induce FGL1 expression in HCC cells. This compound intervenes by inhibiting the phosphorylation of JAK2 and STAT3, which are key downstream effectors of IL-6 signaling.[1] This leads to a reduction in FGL1 transcription and protein expression, thereby weakening a key immune escape mechanism of the tumor and enhancing the efficacy of anti-Lag-3 therapy.
References
- 1. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti‐Lag‐3 via reducing FGL1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound suppresses hepatocellular carcinoma growth and sensitizes the therapeutic blockade of anti-Lag-3 via reducing FGL1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Oxysophocarpine Potency: A Comparative Analysis with Other Sophora flavescens Alkaloids
An Objective Guide for Researchers and Drug Development Professionals
The dried root of Sophora flavescens Ait. (Ku Shen) is a cornerstone of traditional Chinese medicine, utilized for a wide range of conditions including inflammation, viral infections, and cancer. Its therapeutic effects are largely attributed to a rich diversity of quinolizidine alkaloids. Among these, oxysophocarpine has garnered significant scientific interest. This guide provides a comparative analysis of the potency of this compound against other prominent alkaloids from Sophora flavescens, supported by experimental data to inform future research and drug development.
The potency of this compound is not absolute but varies depending on the specific biological activity under investigation. In some contexts, it demonstrates superior efficacy, while in others, different alkaloids from the same plant prove to be more potent.
Comparative Potency Across Different Pharmacological Activities
Anti-Hepatitis B Virus (HBV) Activity
This compound has demonstrated significant anti-HBV activity. In a study evaluating several quinolizidine alkaloids, this compound was among the most potent inhibitors of HBV antigen secretion in a HepG2.2.15 cell line.[1][2]
Table 1: Anti-HBV Activity of Sophora flavescens Alkaloids [1][2]
| Alkaloid | Inhibition of HBsAg Secretion (%) | Inhibition of HBeAg Secretion (%) |
| This compound | 48.3 - 79.3 | 24.6 - 34.6 |
| Sophocarpine | 48.3 - 79.3 | 24.6 - 34.6 |
| Lehmannine | 48.3 - 79.3 | 24.6 - 34.6 |
| 13,14-dehydrosophoridine | 48.3 - 79.3 | 24.6 - 34.6 |
Data represents the range of inhibitory potency observed in in vitro studies.
Analgesic Activity
In the context of pain relief, studies have indicated that other alkaloids may be more potent than this compound. One study using an acetic acid-induced writhing pain model in mice found sophoridine to be more potent than oxymatrine, sophocarpine, and this compound.[3][4][5]
Acetylcholinesterase Inhibitory Activity
Research into the acetylcholinesterase (AChE) inhibitory activity of Sophora flavescens alkaloids suggests that individual compounds, including this compound, have relatively weak effects compared to the total plant extract.[6][7] This indicates a potential synergistic effect among the various components of the extract.
Table 2: Acetylcholinesterase Inhibition by Sophora flavescens Alkaloids at 0.1 mg/mL [6][7]
| Compound | AChE Inhibition (%) |
| This compound | 21.14 ± 5.78 |
| Oxymatrine | 19.43 ± 7.64 |
| Matrine | 17.00 ± 3.56 |
| Sophoridine | 25.90 ± 4.51 |
| S. flavescens Total Extract | 69.22 ± 6.87 |
Cytotoxic Activity
While many alkaloids from Sophora flavescens exhibit cytotoxic effects against cancer cell lines, this compound is not consistently reported as the most potent. In one study, aloperine demonstrated the most potent in vitro cytotoxic activity against human cancer cell lines.
Anti-inflammatory Activity
In the realm of anti-inflammatory effects, flavonoids isolated from Sophora flavescens have been shown to have higher inhibitory activity on cytokines and chemokines than the alkaloids.[8] Among the alkaloids, sophocarpine has been reported to exert the most potent inhibitory effect on the production of TNF-α and IL-6.
Experimental Protocols
Anti-HBV Activity Assay in HepG2.2.15 Cells
This in vitro assay is crucial for screening compounds for their ability to inhibit hepatitis B virus replication and antigen secretion.
-
Cell Culture: The HepG2.2.15 cell line, which is a human hepatoblastoma cell line stably transfected with the HBV genome, is cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. The cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Cells are seeded in multi-well plates and allowed to adhere. They are then treated with various concentrations of the test alkaloids (e.g., this compound, sophocarpine) for a specified period, typically 48 to 72 hours.
-
Antigen Detection: After the treatment period, the cell culture supernatant is collected. The levels of hepatitis B surface antigen (HBsAg) and hepatitis B e-antigen (HBeAg) in the supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: The percentage of inhibition of HBsAg and HBeAg secretion is calculated by comparing the antigen levels in the treated wells to those in the untreated control wells.
Acetic Acid-Induced Writhing Test for Analgesic Activity
This is a widely used in vivo model for screening peripherally acting analgesics.[9][10][11][12]
-
Animals: Male Kunming mice are typically used for this assay.
-
Drug Administration: The test alkaloids (e.g., sophoridine, this compound) or a standard analgesic drug (e.g., aspirin) are administered to the mice, usually via intraperitoneal or oral routes, at various doses. A control group receives the vehicle.
-
Induction of Writhing: After a predetermined period (e.g., 30 minutes) to allow for drug absorption, a 0.6% to 1% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constriction and stretching of the hind limbs).[9][12]
-
Observation and Quantification: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes is counted over a specific period, typically 10 to 20 minutes.
-
Data Analysis: The analgesic effect is expressed as the percentage of inhibition of writhing, calculated by comparing the mean number of writhes in the drug-treated groups to the control group.
In Vitro Acetylcholinesterase Inhibition Assay
This colorimetric assay, based on the Ellman method, is used to screen for inhibitors of acetylcholinesterase.[13][14][15]
-
Principle: The assay measures the activity of acetylcholinesterase (AChE) by monitoring the hydrolysis of acetylthiocholine to thiocholine. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be quantified spectrophotometrically at 412 nm.[13]
-
Procedure: The reaction is typically performed in a 96-well plate. The reaction mixture contains a phosphate buffer (pH 8.0), DTNB, the test compound at various concentrations, and the AChE enzyme. After a pre-incubation period, the reaction is initiated by adding the substrate, acetylthiocholine iodide.
-
Measurement: The absorbance is measured over time using a microplate reader. The rate of the reaction is proportional to the AChE activity.
-
Data Analysis: The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the test compound to the rate in its absence. The IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) can then be determined.
Visualizations
Caption: Experimental workflow for assessing the anti-HBV activity of Sophora flavescens alkaloids.
Caption: Simplified signaling pathway for LPS-induced inflammation and potential inhibition by Sophora alkaloids.
Conclusion
The potency of this compound relative to other alkaloids from Sophora flavescens is highly dependent on the specific pharmacological effect being evaluated. While it shows notable promise as an anti-HBV agent, with potency comparable to or exceeding that of other related alkaloids, it is not the most potent compound in all therapeutic contexts. For instance, sophoridine appears to be a more effective analgesic in certain models, and flavonoids from the same plant may offer superior anti-inflammatory activity.
This comparative guide underscores the importance of a targeted approach in the research and development of drugs derived from Sophora flavescens. The selection of a lead compound should be guided by the specific therapeutic indication. Further research is warranted to elucidate the mechanisms of action of these diverse alkaloids and to explore potential synergistic effects that may arise from their combined use.
References
- 1. Frontiers | Metabolites from traditional Chinese botanical drugs with anti-hepatitis B virus activity - a review [frontiersin.org]
- 2. (+)-12alpha-Hydrthis compound, a new quinolizidine alkaloid and related anti-HBV alkaloids from Sophora flavescens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. dovepress.com [dovepress.com]
- 6. Determination of Antioxidant, Cytotoxicity, and Acetylcholinesterase Inhibitory Activities of Alkaloids Isolated from Sophora flavescens Ait. Grown in Dak Nong, Vietnam - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The anti-inflammatory activity of flavonoids and alkaloids from Sophora flavescens alleviates psoriasiform lesions: Prenylation and methoxylation beneficially enhance bioactivity and skin targeting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjptsimlab.com [rjptsimlab.com]
- 10. Acetic acid induced writhing test: Significance and symbolism [wisdomlib.org]
- 11. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. benchchem.com [benchchem.com]
- 14. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
A comparative review of the therapeutic potential of matrine-type alkaloids.
For Researchers, Scientists, and Drug Development Professionals
Matrine-type alkaloids, a class of tetracyclic quinolizidine alkaloids primarily isolated from plants of the Sophora genus, have garnered significant attention in the scientific community for their diverse and potent pharmacological activities. This guide provides a comparative overview of the therapeutic potential of four prominent matrine-type alkaloids: matrine, oxymatrine, sophoridine, and sophocarpine. We delve into their anti-cancer, anti-inflammatory, anti-viral, and cardiovascular-protective effects, supported by a compilation of experimental data. Detailed methodologies for key experiments are provided to facilitate the replication and advancement of research in this field.
Comparative Analysis of Therapeutic Efficacy
The therapeutic potential of matrine-type alkaloids spans a wide range of diseases. Below is a comparative summary of their efficacy in key therapeutic areas, with quantitative data presented to aid in direct comparison.
Anti-Cancer Activity
Matrine-type alkaloids have demonstrated significant cytotoxic effects against a variety of cancer cell lines. Their mechanisms of action are multifaceted, often involving the induction of apoptosis, cell cycle arrest, and inhibition of metastasis.
Table 1: Comparative Anti-Cancer Activity (IC50 values in µM)
| Alkaloid | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Matrine | MCF-7 | Breast Cancer | 1200 (2.5 mg/mL) | [1] |
| Kyse-150 | Esophageal Cancer | Induces apoptosis | [2][3] | |
| PC-3 | Prostate Cancer | Inhibits proliferation | [2][3] | |
| DU145 | Prostate Cancer | Inhibits proliferation | [2][3] | |
| Oxymatrine | A549 | Non-Small Cell Lung Cancer | Induces apoptosis | [4] |
| PANC-1 | Pancreatic Cancer | Induces apoptosis | ||
| GBC-SD | Gallbladder Carcinoma | Inhibits viability | [5] | |
| Sophoridine | K562 | Leukemia | 0.55 - 1.7 | [6] |
| HepG2 | Liver Cancer | 0.55 - 1.7 | [6] | |
| SGC7901 | Gastric Cancer | 3.52 | [7] | |
| AGS | Gastric Cancer | 3.91 | [7] | |
| Sophocarpine | LoVo | Colon Cancer | Enhances oxaliplatin effects | [3] |
| MKN45 | Gastric Cancer | Inhibits growth | [3] | |
| BGC-823 | Gastric Cancer | Inhibits growth | [3] |
Note: Direct comparative studies with uniform conditions are limited; IC50 values can vary based on experimental setup.
Anti-Inflammatory Activity
The anti-inflammatory properties of these alkaloids are primarily attributed to their ability to suppress the production of pro-inflammatory cytokines and modulate key inflammatory signaling pathways.
Table 2: Comparative Anti-Inflammatory Effects
| Alkaloid | Model | Key Findings | Reference |
| Matrine | DSS-induced colitis in NCM460 cells | IC50 of 6.506 mg/ml; inhibits TNF-α, IL-1β, IL-2, IL-6 | [8][9] |
| Mouse peritoneal macrophages | Inhibits IL-1 and IL-6 release | ||
| oxLDL-induced VSMCs | Reduces IL-1β, IL-6, TNF-α mRNA levels | [10] | |
| Oxymatrine | Various models | Anti-inflammatory effects noted | |
| Sophoridine | LPS-induced RAW 264.7 cells | Downregulates TNF-α and IL-6 | [11] |
| Carrageenan-induced mouse paw edema | Inhibits TNF-α, PGE2, and IL-8 | [12] | |
| Sophocarpine | LPS-induced RAW 264.7 cells | Suppresses NO, TNF-α, and IL-6 production | [13] |
| Xylene-induced mouse ear edema | Significantly inhibits edema | [14] |
Anti-Viral Activity
Matrine-type alkaloids have shown promise in combating various viruses, most notably the hepatitis B virus (HBV).
Table 3: Comparative Anti-Viral Efficacy
| Alkaloid | Virus | Cell Line/Model | Key Findings | Reference |
| Matrine | HBV | HepG2.2.15 | Potent anti-HBV activity | [7] |
| Oxymatrine | HBV | HepG2.2.15 | IC50 ≈ 875 mg/L; Reduces HBsAg, HBeAg, and HBV DNA | [15] |
| HBV | HBV transgenic mice | Inhibits serum HBV DNA | [16] | |
| Sophoridine | HBV | HepG2.2.15 | More potent anti-HBV activity than matrine and oxymatrine at 0.4, 0.8, and 1.6 mM | [7] |
| Sophocarpine | EV71 | Vero cells | IC50 of 350 µg/ml | [1][17] |
| HBV | HepG2.2.15 | Anti-HBV activity noted | [7] |
Cardiovascular Protective Effects
These alkaloids exert protective effects on the cardiovascular system through various mechanisms, including anti-inflammatory actions, reduction of oxidative stress, and modulation of ion channels.
Table 4: Comparative Cardiovascular Protective Mechanisms
| Alkaloid | Condition | Mechanism | Reference |
| Matrine & Oxymatrine | General Cardiovascular Disease | Anti-oxidative stress, anti-inflammatory, anti-atherosclerosis | [18] |
| Sophoridine | Acute Myocardial Ischemia | Improves cardiac function, reduces infarct size | [13][19] |
| Sophocarpine | Cardiac Hypertrophy | Attenuates hypertrophy by activating autophagy | [12] |
| ox-LDL-induced Endothelial Damage | Protects against injury via NF-κB pathway | [2] | |
| Myocardial Ischemia-Reperfusion | Reduces infarct size and inflammatory mediators |
Key Signaling Pathways
The therapeutic effects of matrine-type alkaloids are mediated through the modulation of several critical signaling pathways. Understanding these pathways is key to elucidating their mechanisms of action and identifying potential therapeutic targets.
Anti-Cancer Signaling Pathways
In cancer cells, these alkaloids frequently target pathways that regulate cell survival, proliferation, and apoptosis.
Caption: Key signaling pathways modulated by matrine-type alkaloids in cancer.
Anti-Inflammatory Signaling Pathways
The anti-inflammatory effects are largely mediated by the inhibition of the NF-κB and MAPK signaling pathways, which are central regulators of inflammation.
Caption: Anti-inflammatory mechanisms of matrine-type alkaloids.
Experimental Protocols
To ensure the reproducibility and further investigation of the findings presented, this section outlines the methodologies for key in vitro assays commonly used in the study of matrine-type alkaloids.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][11]
Principle: In live cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with various concentrations of the matrine-type alkaloid and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well. Incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Protein Expression Analysis (Western Blot)
Western blotting is a technique used to detect specific proteins in a sample of tissue homogenate or extract.[5][6][18]
Procedure:
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
In Vitro Drug Treatment Protocol
A general protocol for treating cultured cells with matrine-type alkaloids.[8]
-
Cell Culture: Maintain the desired cell line in its recommended growth medium supplemented with fetal bovine serum and antibiotics in a humidified incubator at 37°C and 5% CO2.
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the matrine-type alkaloid in a suitable solvent (e.g., DMSO).
-
Working Solution Preparation: Dilute the stock solution in the cell culture medium to achieve the desired final concentrations for treatment. Ensure the final solvent concentration in the medium is low (typically <0.1%) to avoid solvent-induced toxicity.
-
Treatment: Replace the existing medium in the cell culture plates with the medium containing the different concentrations of the alkaloid or the vehicle control.
-
Incubation: Incubate the cells for the predetermined duration of the experiment.
-
Downstream Analysis: Following incubation, harvest the cells for subsequent assays such as MTT, Western blot, or flow cytometry.
Conclusion and Future Perspectives
Matrine-type alkaloids, particularly matrine, oxymatrine, and sophoridine, exhibit a broad spectrum of therapeutic activities with significant potential for the development of novel drugs for cancer, inflammatory diseases, viral infections, and cardiovascular disorders. While sophocarpine also shows promise, further research is needed to fully elucidate its therapeutic profile.
The comparative data presented in this guide highlight the varying potencies and potential specificities of these alkaloids across different disease models. The elucidation of their mechanisms of action, centered on key signaling pathways like NF-κB and PI3K/AKT, provides a solid foundation for targeted drug design and development.
Future research should focus on:
-
Direct Comparative Studies: Conducting head-to-head comparisons of these alkaloids under standardized experimental conditions to obtain more precise comparative efficacy and potency data.
-
In Vivo Studies and Clinical Trials: Translating the promising in vitro findings into well-designed animal studies and eventually, human clinical trials to assess their safety and efficacy in a clinical setting.
-
Pharmacokinetic and Bioavailability Studies: Optimizing the delivery and bioavailability of these natural compounds, which can be a limiting factor in their clinical application.
-
Synergistic Combinations: Investigating the potential for synergistic effects when combined with existing therapeutic agents to enhance efficacy and overcome drug resistance.
The continued exploration of matrine-type alkaloids holds great promise for the discovery of new and effective treatments for a range of challenging diseases. This guide serves as a valuable resource for researchers dedicated to advancing our understanding and application of these potent natural compounds.
References
- 1. Sophocarpine against enterovirus 71 in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sophocarpine exert protective effect against ox-LDL-induced endothelial damage via regulating NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine [frontiersin.org]
- 4. Cell Counting & Health Analysis [sigmaaldrich.com]
- 5. Western blot protocol | Abcam [abcam.com]
- 6. Western Blot Protocol - Creative Biolabs [modelorg-ab.creative-biolabs.com]
- 7. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sophocarpine ameliorates cardiac hypertrophy through activation of autophagic responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory effects of sophocarpine in LPS-induced RAW 264.7 cells via NF-κB and MAPKs signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Analgesic and Anti-Inflammatory Activities of Sophocarpine from Sophora viciifolia Hance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of IC50 values of anticancer drugs on cells by D2O – single cell Raman spectroscopy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 15. Sophocarpine against enterovirus 71 in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bosterbio.com [bosterbio.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Western Blot Protocol | Proteintech Group [ptglab.com]
- 19. Sophocarpine administration preserves myocardial function from ischemia-reperfusion in rats via NF-κB inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the safety profile of Oxysophocarpine in comparison to other natural compounds.
A Comprehensive Guide for Researchers and Drug Development Professionals
In the ever-expanding landscape of natural product research, understanding the safety profile of a novel compound is as critical as evaluating its efficacy. This guide provides a comparative analysis of the safety profile of Oxysophocarpine, a quinolizidine alkaloid derived from Sophora flavescens, against other well-researched natural compounds: Resveratrol, Curcumin, and Quercetin. This document is intended for researchers, scientists, and professionals in drug development, offering a concise yet comprehensive overview supported by available preclinical data.
Quantitative Safety Profile Comparison
The following table summarizes the available acute toxicity data for this compound and the selected comparator compounds. The data is primarily presented as the median lethal dose (LD50), which is the dose required to be fatal to 50% of a tested animal population. It is a standard measure of acute toxicity.
| Compound | Animal Model | Route of Administration | LD50 / Highest Non-Lethal Dose | Reference |
| This compound | Mouse | Oral | > 80 mg/kg (No mortality reported at this dose) | [1] |
| Rat | - | Data not available | ||
| Resveratrol | Mouse | Oral | > 312 mg/kg (No-Observed-Effect Level) | [2] |
| Rat | Oral | > 5000 mg/kg | [3] | |
| Curcumin | Mouse | Oral | 8,900 - 16,800 mg/kg (in a nanocomplex formulation) | [4] |
| Mouse | Oral | > 2000 mg/kg | [5] | |
| Rat | Oral | > 5000 mg/kg | [6] | |
| Quercetin | Mouse | Oral | 3807 mg/kg | [7][8] |
| Mouse | Oral | > 16,000 mg/kg (in a solid dispersion formulation) | [9] | |
| Rat | Oral | Data not available |
Note: The LD50 values can vary depending on the specific form of the compound (e.g., extract, pure compound, formulation), the vehicle used for administration, and the strain and sex of the animals. For this compound, a definitive LD50 study was not identified; the value presented is the highest dose found in the literature where no mortality was observed.
Experimental Protocols
In Vivo Acute Oral Toxicity Study (Following OECD Guideline 423: Acute Toxic Class Method)
This method is designed to estimate the acute oral toxicity of a substance and classify it according to the Globally Harmonized System (GHS).
-
Animal Selection: Healthy, young adult rodents (typically rats or mice) of a single sex (usually females, as they are often slightly more sensitive) are used.
-
Housing and Fasting: Animals are housed in standard laboratory conditions and fasted (food, but not water) for a specified period before dosing (e.g., 3-4 hours).
-
Dose Preparation and Administration: The test substance is typically administered as a single oral dose via gavage. The volume administered is kept as low as possible.
-
Dose Levels: A stepwise procedure is used with fixed-dose levels (e.g., 5, 50, 300, and 2000 mg/kg body weight). The starting dose is selected based on available information about the substance's toxicity.
-
Procedure:
-
Step 1: A group of three animals is dosed at the starting dose.
-
Observation: The animals are observed for mortality and clinical signs of toxicity for at least 14 days.
-
Subsequent Steps: Depending on the outcome (number of mortalities), the dose for the next group of three animals is either increased or decreased according to the guideline's decision criteria.
-
-
Data Collection: Observations include mortality, clinical signs (changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern), body weight changes, and gross necropsy findings at the end of the study.
-
Endpoint: The procedure allows for the classification of the substance into one of the GHS toxicity categories based on the observed mortalities at different dose levels.
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Adherent or suspension cells are cultured in appropriate media and conditions.
-
Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to attach (for adherent cells) or stabilize.
-
Compound Treatment: The cells are treated with various concentrations of the test compound (e.g., this compound) and incubated for a specified period (e.g., 24, 48, or 72 hours). Control wells (untreated cells and vehicle-treated cells) are included.
-
MTT Addition: After the incubation period, the culture medium is replaced with a fresh medium containing MTT solution (typically 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: A solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals, resulting in a purple solution.
-
Absorbance Measurement: The absorbance of the solution in each well is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability for each concentration of the test compound relative to the control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can then be determined.
Visualization of Experimental Workflows and Signaling Pathways
Caption: General experimental workflow for toxicity testing of natural compounds.
Caption: Key signaling pathways potentially involved in the toxicity of high doses of natural compounds.
Discussion of Safety Profiles
This compound
The available literature suggests a favorable safety profile for this compound at pharmacologically active doses. Studies investigating its neuroprotective and anti-inflammatory effects have utilized doses up to 80 mg/kg in mice without reporting acute toxicity.[1] Research on its effects on acute lung injury also employed doses of 20 and 40 mg/kg in mice without adverse effects.[10] However, the absence of a formal, publicly available acute oral toxicity study means that a definitive LD50 value has not been established. The mechanism of its potential toxicity at very high doses is not well-elucidated, but its known pharmacological actions involve modulation of inflammatory and apoptotic pathways, such as the Nrf2/HO-1 and KIT/PI3K pathways, where it has shown protective effects.[11]
Resveratrol
Resveratrol is generally considered safe, particularly at doses found in food. However, high-dose supplementation can lead to adverse effects. In rats, the oral LD50 is reported to be greater than 5000 mg/kg, indicating low acute toxicity.[3] Subchronic toxicity studies in rats have identified a No-Observed-Adverse-Effect Level (NOAEL) of 200 mg/kg/day.[3] In mice, a NOAEL of 312 mg/kg/day has been reported.[2] At high concentrations, Resveratrol can act as a pro-oxidant, leading to increased reactive oxygen species (ROS) production and subsequent oxidative stress and apoptosis. It is also known to inhibit cytochrome P450 enzymes, which can lead to interactions with other drugs.
Curcumin
Curcumin, the active component of turmeric, has a long history of safe use as a spice and in traditional medicine. Preclinical studies have demonstrated its low toxicity. In mice, the oral LD50 of a curcumin-loaded nanocomplex was found to be between 8.9 and 16.8 g/kg, and for standard curcumin, it is reported to be greater than 2000 mg/kg.[4][5] In rats, the oral LD50 is greater than 5000 mg/kg.[6] The potential for toxicity at very high doses is linked to the activation of pro-apoptotic signaling pathways, including the MAPK and p53 pathways.
Quercetin
Quercetin is a flavonoid found in many fruits and vegetables and is generally recognized as safe. The oral LD50 of quercetin in mice has been reported as 3807 mg/kg.[7][8] However, another study using a solid dispersion formulation found the LD50 to be greater than 16 g/kg in mice, highlighting the influence of formulation on toxicity.[9] High doses of quercetin may induce toxicity through the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, leading to cell cycle arrest and apoptosis.
Conclusion
Based on the available preclinical data, this compound appears to have a good safety profile, with no reported mortality at doses up to 80 mg/kg in mice. In comparison, Resveratrol, Curcumin, and Quercetin also exhibit low acute oral toxicity in rodent models, with LD50 values generally in the gram per kilogram range. It is important to note that the toxicity of any compound is dose-dependent, and even generally safe natural products can exhibit adverse effects at very high concentrations.
For this compound, a formal acute toxicity study according to standardized guidelines (e.g., OECD) would be beneficial to definitively establish its LD50 and further solidify its safety profile for future drug development endeavors. Continued research into the specific molecular mechanisms of toxicity for all these compounds will provide a more complete understanding of their therapeutic windows and potential risks.
References
- 1. The Anticonvulsant and Neuroprotective Effects of this compound on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuroprotective effects of this compound on neonatal rat primary cultured hippocampal neurons injured by oxygen-glucose deprivation and reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High Dose of Pralidoxime Reverses Paraoxon-Induced Respiratory Toxicity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aphis.usda.gov [aphis.usda.gov]
- 6. Acute toxicity in the rat following either oral or inhalation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acute oral toxicity | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. This compound Retards the Growth and Metastasis of Oral Squamous Cell Carcinoma by Targeting the Nrf2/HO-1 Axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.who.int [apps.who.int]
Designing Clinical Trials for Oxysophocarpine: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive overview of the key considerations for designing clinical trials to evaluate the therapeutic potential of Oxysophocarpine (OSC). A natural alkaloid, OSC has demonstrated promising anti-inflammatory, anti-tumor, and neuroprotective properties in preclinical studies. This document outlines potential clinical trial designs for two primary indications—hepatocellular carcinoma (HCC) and inflammatory bowel disease (IBD)—and compares OSC's preclinical profile with established therapies.
Preclinical Data Summary: this compound's Therapeutic Potential
This compound has been shown to modulate multiple signaling pathways implicated in cancer and inflammation. Preclinical evidence suggests its efficacy in inhibiting cancer cell growth and suppressing inflammatory responses.
Mechanism of Action
In preclinical models, this compound has been observed to:
-
Inhibit Hepatocellular Carcinoma (HCC) Growth: OSC has been shown to suppress the proliferation and migration of HCC cells and induce apoptosis. It also sensitizes HCC cells to anti-Lag-3 immunotherapy by downregulating the IL-6-mediated JAK2/STAT3 signaling pathway[1][2].
-
Reduce Inflammation: OSC exhibits anti-inflammatory effects by inhibiting the TLR2/MyD88/Src/ERK1/2 signaling pathway, leading to reduced production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6[3][4].
-
Protect Against Acute Lung Injury: OSC has been found to alleviate acute lung injury by inhibiting apoptosis of lung epithelial cells through the KIT/PI3K signaling pathway[5].
-
Neuroprotective Effects: OSC demonstrates neuroprotective properties by reducing microglial activation and injury induced by oxygen-glucose deprivation/reoxygenation, potentially through modulation of the TLR4/MyD88/NF-κB pathway[6].
Proposed Clinical Trial Designs for this compound
Based on its preclinical profile, clinical development of this compound could initially focus on advanced solid tumors, such as hepatocellular carcinoma, and inflammatory conditions like inflammatory bowel disease.
Phase I Clinical Trial Design: First-in-Human Evaluation
A Phase I trial is essential to determine the safety, tolerability, and maximum tolerated dose (MTD) of this compound in humans.
Table 1: Proposed Phase I Clinical Trial Design for this compound
| Parameter | Recommendation |
| Trial Design | Open-label, single-arm, dose-escalation study |
| Patient Population | Patients with advanced solid tumors refractory to standard therapies |
| Primary Objectives | - To determine the MTD and recommended Phase II dose (RP2D) of this compound- To assess the safety and tolerability profile |
| Secondary Objectives | - To evaluate the pharmacokinetic (PK) profile- To observe any preliminary evidence of anti-tumor activity |
| Starting Dose | To be determined based on comprehensive preclinical toxicology studies (e.g., one-tenth of the severely toxic dose in the most sensitive animal species) |
| Dose Escalation | Standard 3+3 design |
| Key Assessments | - Adverse event monitoring (CTCAE v5.0)- Pharmacokinetic sampling- Tumor assessments (e.g., RECIST 1.1) |
Phase II Clinical Trial Design: Hepatocellular Carcinoma
A Phase II trial would aim to evaluate the preliminary efficacy of this compound in patients with advanced HCC.
Table 2: Proposed Phase II Clinical Trial Design for this compound in Hepatocellular Carcinoma
| Parameter | Recommendation |
| Trial Design | Open-label, single-arm, two-stage design |
| Patient Population | Patients with advanced HCC (BCLC stage C or B refractory to TACE) with adequate liver function (Child-Pugh A) |
| Primary Endpoint | Objective Response Rate (ORR) per RECIST 1.1 |
| Secondary Endpoints | - Progression-Free Survival (PFS)- Overall Survival (OS)- Duration of Response (DoR)- Safety and tolerability |
| Treatment Regimen | This compound at the RP2D determined in the Phase I trial |
| Biomarker Analysis | - IL-6, STAT3, and FGL1 levels in tumor tissue and/or blood to explore predictive biomarkers |
Phase II Clinical Trial Design: Inflammatory Bowel Disease (Ulcerative Colitis or Crohn's Disease)
For IBD, a Phase II trial would assess the efficacy of this compound in inducing clinical remission.
Table 3: Proposed Phase II Clinical Trial Design for this compound in Inflammatory Bowel Disease
| Parameter | Recommendation |
| Trial Design | Randomized, double-blind, placebo-controlled, parallel-group study |
| Patient Population | Patients with moderately to severely active Ulcerative Colitis or Crohn's Disease who have had an inadequate response to or are intolerant to conventional therapies |
| Primary Endpoint | Clinical remission at week 8 or 12 (defined by appropriate disease activity index, e.g., Mayo Score for UC, CDAI for CD) |
| Secondary Endpoints | - Clinical response- Endoscopic improvement- Biomarker levels (e.g., C-reactive protein, fecal calprotectin)- Safety and tolerability |
| Treatment Arms | - this compound (one or more dose levels)- Placebo |
Comparison with Standard-of-Care and Alternative Therapies
A critical aspect of clinical trial design is the comparison with existing treatments. The following tables summarize the performance of current standard-of-care therapies for HCC and IBD.
Table 4: Comparison of Efficacy in Advanced Hepatocellular Carcinoma
| Treatment | Mechanism of Action | Median Overall Survival (OS) | Objective Response Rate (ORR) | Key Adverse Events |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF) | ~10.7 months | ~2-11% | Hand-foot skin reaction, diarrhea, fatigue |
| Atezolizumab + Bevacizumab | PD-L1 inhibitor + VEGF inhibitor | ~19.2 months | ~27% | Hypertension, proteinuria, infusion-related reactions |
| This compound (Preclinical) | Downregulates IL-6/JAK2/STAT3 pathway, inhibits cell proliferation and migration | Not Applicable | Not Applicable | Not Applicable |
Table 5: Comparison of Efficacy in Moderate-to-Severe Inflammatory Bowel Disease (Ulcerative Colitis)
| Treatment | Mechanism of Action | Clinical Remission (Induction) | Key Adverse Events |
| Infliximab | TNF-α inhibitor | ~39% | Infusion reactions, infections |
| Adalimumab | TNF-α inhibitor | ~16-18% | Injection site reactions, infections |
| This compound (Preclinical) | Inhibits TLR2/MyD88/Src/ERK1/2 pathway, reduces pro-inflammatory cytokines | Not Applicable | Not Applicable |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of clinical trial results. The following are outlines of key experimental protocols.
Pharmacokinetic Analysis
-
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound.
-
Methodology:
-
Collect serial blood samples at predefined time points after drug administration.
-
Process blood samples to separate plasma.
-
Analyze plasma concentrations of this compound and its potential metabolites using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
-
Biomarker Analysis for HCC Trials
-
Objective: To investigate the correlation between baseline biomarker levels and clinical outcomes.
-
Methodology:
-
Collect tumor biopsy samples at baseline and, if feasible, on-treatment.
-
Perform immunohistochemistry (IHC) to assess the expression levels of IL-6, p-STAT3, and FGL1 in tumor tissue.
-
Collect peripheral blood samples at baseline and at specified follow-up times.
-
Measure circulating levels of IL-6 and FGL1 using enzyme-linked immunosorbent assay (ELISA).
-
Correlate biomarker levels with ORR, PFS, and OS.
-
Visualizing Key Pathways and Workflows
Understanding the molecular pathways and experimental processes is facilitated by clear visualizations.
Caption: this compound's proposed mechanism in HCC.
References
- 1. A review on the pharmacology, pharmacokinetics and toxicity of sophocarpine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. repeat-dose toxicity study: Topics by Science.gov [science.gov]
- 3. This compound induces anti-nociception and increases the expression of GABAAα1 receptors in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. nucro-technics.com [nucro-technics.com]
- 6. The Anticonvulsant and Neuroprotective Effects of this compound on Pilocarpine-Induced Convulsions in Adult Male Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Meta-analysis of studies on the anti-cancer effects of quinolizidine alkaloids.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of the anti-cancer effects of quinolizidine alkaloids, a diverse class of natural compounds. By objectively comparing their performance and presenting supporting experimental data, this document serves as a valuable resource for identifying promising candidates for further drug development. We delve into the cytotoxic effects of various quinolizidine alkaloids against a range of cancer cell lines, detail the intricate signaling pathways they modulate, and provide standardized experimental protocols to aid in the replication and expansion of these findings.
Comparative Cytotoxicity of Quinolizidine Alkaloids
The anti-cancer potential of several quinolizidine alkaloids has been evaluated across a spectrum of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies significantly among the different alkaloids and target cells. The following tables summarize the available quantitative data, offering a comparative overview of their cytotoxic efficacy.
Table 1: IC50 Values of Matrine, Oxymatrine, and Sophoridine
| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Matrine | MCF-7 | Breast Cancer | 700-900 µg/mL | [1] |
| A549 | Lung Cancer | >50 µM | [2] | |
| HepG2 | Liver Cancer | >50 µM | [2] | |
| SW480 | Colon Cancer | >50 µM | [2] | |
| Oxymatrine | A549 | Lung Cancer | Not specified | [3] |
| PANC-1 | Pancreatic Cancer | 1-2 mg/mL (apoptosis) | [4] | |
| GBC-SD | Gallbladder Carcinoma | Not specified | [5] | |
| Sophoridine | SGC7901 | Gastric Cancer | 3.52 µM | [6] |
| AGS | Gastric Cancer | 3.91 µM | [6] | |
| Miapaca-2 | Pancreatic Cancer | 20-100 µM | [7] | |
| PANC-1 | Pancreatic Cancer | 20-100 µM | [7] | |
| A549 | Lung Cancer | Not specified | [8] |
Table 2: IC50 Values of Aloperine and Other Quinolizidine Alkaloids
| Alkaloid | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| Aloperine | HL-60 | Leukemia | 40 µM | [9] |
| U937 | Leukemia | 270 µM | [9] | |
| K562 | Leukemia | 360 µM | [9] | |
| EC109 | Esophageal Cancer | 1110 µM | [9] | |
| A549 | Lung Cancer | 1180 µM | [9] | |
| HepG2 | Liver Cancer | 1360 µM | [9] | |
| RBE | Cholangiocarcinoma | ~2-12 mM (less active) | [10] | |
| HCCC-9810 | Cholangiocarcinoma | ~2-12 mM (less active) | [10] | |
| Lupanine | (in Lupin Seed Flour) | Colon Cancer | Not specified | [1] |
| Sparteine | No direct anti-cancer IC50 data available | - | - | |
| Anagyrine | No direct anti-cancer IC50 data available | - | - |
Key Signaling Pathways in Quinolizidine Alkaloid-Induced Anti-Cancer Effects
Quinolizidine alkaloids exert their anti-cancer effects by modulating a complex network of intracellular signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of metastasis. The following diagrams, generated using the DOT language, illustrate the key pathways affected by the most studied quinolizidine alkaloids.
Matrine
Matrine has been shown to influence multiple signaling cascades critical for cancer cell survival and progression. It can induce apoptosis and inhibit proliferation through the PI3K/Akt, JAK/STAT, NF-κB, MAPK/ERK, and Wnt/β-catenin pathways[1][11][12][13].
Oxymatrine
Oxymatrine primarily induces apoptosis in cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways. It has also been shown to suppress the pro-survival PTEN/PI3K/AKT pathway[3][5][14].
Aloperine
Aloperine has demonstrated potent cytotoxic activity by inhibiting key survival pathways, including the PI3K/Akt and Ras/Erk signaling cascades. It also affects the mTOR pathway, a central regulator of cell growth and proliferation[15][16].
Sophoridine
Sophoridine has been shown to exert its anti-cancer effects by targeting the mTOR and NOTCH1 signaling pathways, which are crucial for cancer cell growth and survival. It also modulates the MAPK pathway[8][17].
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Narrow Leafed Lupin (Lupinus angustifolius L.) β-Conglutin Seed Proteins as a New Natural Cytotoxic Agents against Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sparteine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. scitechdaily.com [scitechdaily.com]
- 7. Antitumor effects of the benzophenanthridine alkaloid sanguinarine: Evidence and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Lupane-type triterpenes and their anti-cancer activities against most common malignant tumors: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchoutput.csu.edu.au [researchoutput.csu.edu.au]
- 12. chemrj.org [chemrj.org]
- 13. Attenuating Colorectal Cancer Using Nine Cultivars of Australian Lupin Seeds: Apoptosis Induction Triggered by Mitochondrial Reactive Oxygen Species Generation and Caspases-3/7 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sparteine as an anticonvulsant drug: Evidence and possible mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Cactus and lupin extracts as prospective anticancer agents compared with utoral drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Potential anticancer effects and toxicity of flavones luteolin and apigenin in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Editorial: Investigating drugs used off-label in various cancers - PMC [pmc.ncbi.nlm.nih.gov]
A Guide for Researchers in Drug Discovery and Development
This guide provides a comparative overview of the transcriptomic effects of Oxysophocarpine and its related quinolizidine alkaloids, Sophoridine and Matrine. These compounds, derived from plants of the Sophora genus, are recognized for their diverse pharmacological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. Understanding their impact on gene expression at a global level is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.
Summary of Transcriptomic Effects
Table 1: Comparative Summary of Cellular Effects and Modulated Pathways
| Feature | This compound | Sophoridine | Matrine |
| Primary Therapeutic Areas of Research | Neuroprotection, Anti-inflammatory, Anti-viral | Anti-cancer, Anti-inflammatory, Anti-viral | Anti-cancer, Anti-inflammatory, Anti-fibrotic, Anti-viral |
| Key Modulated Signaling Pathways | Nrf2/HO-1[1], KIT/PI3K[2], TLR2/MyD88/Src/ERK1/2[3] | NF-κB, MAPK (JNK/ERK)[4][5], Akt/mTOR[4], TLR4/IRF3[4], PTEN/PI3K/Akt[6], Hippo, p53[6][7], NOTCH1[7] | PI3K/AKT/mTOR[8][9], TGF-β/Smad[8], NF-κB[8][10], Wnt/β-catenin[8], MAPK[8], JAK/STAT[8] |
| Reported Effects on Gene Expression | Upregulation of antioxidant and anti-apoptotic genes.[1] | Downregulation of pro-inflammatory cytokines and cell cycle regulators.[4] | Modulation of genes involved in apoptosis, cell cycle, and inflammation.[10] |
Experimental Methodologies
The following sections detail representative experimental protocols for cell treatment and RNA sequencing, based on methodologies reported in studies of these compounds.
General Cell Culture and Treatment Protocol
-
Cell Lines: A variety of cell lines have been utilized in studies of these compounds, depending on the research focus. For example, cancer cell lines (e.g., A549 for non-small cell lung cancer)[7], neuronal cell lines (e.g., HT-22 for neuroprotection studies)[1], and immune cells (e.g., macrophages) are commonly used.
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: this compound, Sophoridine, or Matrine are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. The stock solution is then diluted in culture medium to the desired final concentrations for treatment.
-
Treatment: Cells are seeded in culture plates and allowed to adhere overnight. The culture medium is then replaced with medium containing the specified concentration of the compound or vehicle control (e.g., DMSO). Treatment duration can vary from hours to days depending on the experimental endpoint.
RNA Extraction and Sequencing
-
RNA Isolation: Following treatment, total RNA is extracted from the cells using a commercial kit (e.g., RNeasy Kit, Qiagen) or a TRIzol-based method, according to the manufacturer's instructions.
-
RNA Quality Control: The quantity and quality of the extracted RNA are assessed using a spectrophotometer (e.g., NanoDrop) to measure the A260/A280 and A260/A230 ratios, and by capillary electrophoresis (e.g., Agilent Bioanalyzer) to determine the RNA Integrity Number (RIN).
-
Library Preparation: RNA sequencing libraries are prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as an Illumina NovaSeq or NextSeq.
-
Data Analysis: The raw sequencing reads are subjected to quality control and then aligned to a reference genome. Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated upon treatment with the compound compared to the control.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways modulated by these compounds and a general experimental workflow for transcriptomic analysis.
Caption: Key signaling pathways modulated by this compound, Sophoridine, and Matrine.
Caption: General experimental workflow for comparative transcriptomic analysis.
References
- 1. Genes involved in the regulation of alkaloid and flavonoid biosynthesis in different tissues of Sophora tonkinensis via transcriptomics and metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Research Progress in the Pharmacological Activities, Toxicities, and Pharmacokinetics of Sophoridine and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. (-)-Sophoridine | C15H24N2O | CID 165549 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. graphviz.org [graphviz.org]
- 5. sketchviz.com [sketchviz.com]
- 6. RNA Sequencing Sample Submission and Preparation Guidelines - CD Genomics [rna.cd-genomics.com]
- 7. hgdownload.soe.ucsc.edu [hgdownload.soe.ucsc.edu]
- 8. GraphViz Examples and Tutorial [graphs.grevian.org]
- 9. Protocol for RNA-seq library preparation starting from a rare muscle stem cell population or a limited number of mouse embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DOT Language | Graphviz [graphviz.org]
Safety Operating Guide
Navigating the Safe Disposal of Oxysophocarpine: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Oxysophocarpine, a quinolizidine alkaloid with diverse biological activities. Adherence to these protocols is vital to mitigate risks and ensure compliance with regulatory standards.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle this compound with appropriate care in a controlled environment.
-
Engineering Controls : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.
-
Personal Protective Equipment (PPE) : A comprehensive PPE regimen is mandatory to prevent dermal and ocular exposure.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1] |
| Skin Protection | Wear chemical-impermeable gloves (e.g., nitrile) and a lab coat. For larger quantities or potential for splashing, consider additional protective clothing.[1] |
| Respiratory Protection | If working outside a fume hood or if dust formation is likely, use a NIOSH-approved respirator.[1] |
-
General Hygiene : Do not eat, drink, or smoke in areas where this compound is handled.[1] Wash hands thoroughly after handling the compound.[1]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste. The following steps outline the proper procedure for its collection, storage, and disposal.
-
Waste Identification and Segregation :
-
Treat all forms of this compound waste—including pure compound, solutions, contaminated labware (e.g., pipette tips, vials), and personal protective equipment—as hazardous waste.
-
Segregate this compound waste from other waste streams to prevent cross-contamination and ensure proper disposal treatment. Do not mix with non-hazardous trash or other chemical waste unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.
-
-
Waste Collection and Containerization :
-
Solid Waste : Collect solid this compound waste, including contaminated consumables, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
Liquid Waste : Collect liquid waste containing this compound in a separate, compatible, and leak-proof container. Ensure the container is properly sealed to prevent spills and evaporation.
-
Sharps Waste : Any sharps (e.g., needles, syringes) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.
-
-
Labeling and Storage :
-
All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the date accumulation began.
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. The storage area should be away from general lab traffic and incompatible materials.
-
-
Final Disposal :
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.
-
Disposal must be conducted through a licensed hazardous waste disposal facility in accordance with all local, state, and federal regulations.[1] Never dispose of this compound down the drain or in the regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
This structured approach to the disposal of this compound will help ensure a safe laboratory environment and the protection of the wider ecosystem. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.
References
Essential Safety and Operational Protocols for Handling Oxysophocarpine
For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This document provides immediate, essential safety and logistical information for the handling of Oxysophocarpine, including personal protective equipment (PPE) guidelines, operational procedures, and disposal plans.
Personal Protective Equipment (PPE)
A critical first step in safely handling this compound is the use of appropriate personal protective equipment. The following table summarizes the recommended PPE to minimize exposure and ensure personal safety.[1]
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] |
| Skin Protection | Wear fire/flame resistant and impervious clothing. Chemical impermeable gloves are also required.[1] |
| Respiratory Protection | If exposure limits are exceeded, or if irritation or other symptoms are experienced, use a full-face respirator.[1] |
Safe Handling and Storage Procedures
Adherence to proper handling and storage protocols is crucial to prevent accidents and maintain the integrity of the compound.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated place.[1]
-
Avoid Dust and Vapors: Take measures to avoid dust formation and breathing in mist, gas, or vapors.[1]
-
Personal Hygiene: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[1]
-
Avoid Contact: Avoid contact with skin and eyes.[1]
Storage:
-
Container: Store the container tightly closed.
-
Conditions: Keep in a dry, cool, and well-ventilated place.[1]
Emergency First-Aid Measures
In the event of accidental exposure, immediate and appropriate first-aid is critical.
| Exposure Route | First-Aid Procedure |
| Inhalation | Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1] |
| Skin Contact | Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1] |
| Eye Contact | Rinse with pure water for at least 15 minutes. Consult a doctor.[1] |
| Ingestion | Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1] |
Accidental Release and Disposal Plan
Proper procedures for managing spills and disposing of the compound are essential for environmental safety and regulatory compliance.
Accidental Release Measures:
-
Personal Precautions: Use personal protective equipment, including chemical impermeable gloves. Ensure adequate ventilation and evacuate personnel to safe areas.[1]
-
Environmental Precautions: Prevent further leakage or spillage if it is safe to do so. Do not let the chemical enter drains.[1]
-
Containment and Cleaning: Collect and arrange for disposal. Keep the chemical in suitable, closed containers for disposal. Use spark-proof tools and explosion-proof equipment.[1]
Disposal:
-
Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[1]
Experimental Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
